Ferric citrate
Description
See also: Ferric cation (has active moiety).
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-hydroxypropane-1,2,3-tricarboxylate;iron(3+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O7.Fe/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPFOYSMITVOQOS-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Fe+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FeO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
3522-50-7 (Parent), Array | |
| Record name | Ferric citrate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002338058 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ferric citrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003522507 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ferric citrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028633456 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0037657 | |
| Record name | Iron(III) citrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0037657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2338-05-8, 3522-50-7, 28633-45-6 | |
| Record name | Ferric citrate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002338058 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ferric citrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003522507 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ferric citrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028633456 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iron(III) citrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0037657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Iron(III) citrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.488 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Citric acid, iron(3+) salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.637 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FERRIC CITRATE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63G354M39Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Laboratory Synthesis of Ferric Citrate
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides detailed protocols for the laboratory synthesis of ferric citrate, a crucial compound in pharmaceuticals for treating hyperphosphatemia. The following sections outline various synthesis methodologies, present key quantitative data in a structured format, and include visual diagrams of the experimental workflows.
Synthesis Methodologies
Several methods for the synthesis of this compound have been established, each with distinct advantages. The primary approaches involve the direct reaction of a ferric salt with citric acid or the use of a ferric hydroxide intermediate.
Method 1: Solid-State Reaction
This method involves the direct reaction of solid starting materials, which can simplify the process and control the product's composition.
Experimental Protocol:
-
Solid citric acid monohydrate and a solid ferric salt, such as ferric nitrate nonahydrate or ferric chloride hexahydrate, are mixed in a 1:1 molar ratio in an Erlenmeyer flask.[1]
-
The solid-solid reaction is allowed to proceed for a specified time (e.g., 4 hours for ferric nitrate).[1]
-
An alcohol, such as ethanol, is added to the mixture to wash and purify the resulting this compound crystals.[1]
-
The mixture is then filtered to isolate the solid this compound.[1]
-
The obtained solid is dried, typically at a temperature ranging from 30°C to 120°C, to yield the final product.
Method 2: Synthesis via Ferric Hydroxide Intermediate
This is a widely used "one-pot" process for producing pharmaceutical-grade this compound. It involves the initial precipitation of ferric hydroxide, which is then converted to this compound.
Experimental Protocol:
-
Preparation of Ferric Hydroxide: An aqueous solution of a ferric salt, such as ferric chloride hexahydrate, is prepared. A base, like sodium hydroxide or sodium carbonate solution, is added to the ferric chloride solution to precipitate ferric hydroxide. The reaction is typically carried out at a temperature between 10°C and 50°C. The pH of the solution is adjusted to be greater than 7.
-
Washing the Intermediate: The precipitated ferric hydroxide is washed multiple times with water to remove impurities.
-
Reaction with Citric Acid: The washed ferric hydroxide slurry is then reacted with citric acid. The molar ratio of citrate to ferric ion is typically maintained between 0.95 to 1.1. This reaction is heated to a temperature between 60°C and 120°C for 1 to 4 hours.
-
Precipitation of this compound: After the reaction, a clear solution is obtained. A water-miscible organic solvent, such as a mixture of acetone and isopropanol, is added to precipitate the this compound.
-
Isolation and Drying: The precipitated solid is isolated by filtration and washed with an organic solvent. The final product is dried under vacuum at a temperature of about 20°C to 50°C.
Method 3: Aqueous Reaction with Base and Citric Acid
This method involves creating sodium citrate in situ before reacting it with a ferric salt.
Experimental Protocol:
-
Sodium hydroxide is dissolved in purified water in a reaction flask.
-
Citric acid monohydrate is added to the sodium hydroxide solution and stirred for approximately 30 minutes to form sodium citrate.
-
Ferric chloride hexahydrate is then added to the reaction mixture.
-
The reaction is heated to 50-55°C and stirred for 1 hour.
-
After cooling to 25°C, a solvent like methanol is added to precipitate the product.
-
The precipitated this compound is filtered, washed with methanol, and dried under reduced pressure.
Method 4: Synthesis from Iron Metal
This approach utilizes elemental iron as the starting material, which is first converted to a ferrous salt and then oxidized.
Experimental Protocol:
-
Formation of Ferrous Citrate: Iron filings or fine iron wool are added to an aqueous solution of citric acid. The dissolution of iron forms ferrous citrate, which gives the solution a greenish color.
-
Oxidation: Hydrogen peroxide is slowly added to the ferrous citrate solution while stirring. This oxidizes the ferrous ions (Fe²⁺) to ferric ions (Fe³⁺), resulting in a deep reddish-brown solution of this compound.
-
Crystallization: The final product is obtained by allowing the solution to evaporate slowly at room temperature or by cooling it to promote crystallization.
Quantitative Data Summary
The following tables summarize key quantitative data from the described synthesis protocols.
Table 1: Reactants and Molar Ratios
| Method | Ferric Ion Source | Citrate Source | Base (if applicable) | Molar Ratio (Citrate:Fe) |
| Solid-State Reaction | Ferric Nitrate Nonahydrate / Ferric Chloride Hexahydrate | Citric Acid Monohydrate | N/A | 1:1 |
| Via Ferric Hydroxide | Ferric Chloride Hexahydrate | Citric Acid | Sodium Hydroxide / Sodium Carbonate | 0.95:1 to 1.1:1 |
| Aqueous Reaction | Ferric Chloride Hexahydrate | Citric Acid Monohydrate | Sodium Hydroxide | N/A |
| From Iron Metal | Iron Filings/Wool | Citric Acid | N/A | N/A |
| Varied Ratio Study | Iron (III) Nitrate Nonahydrate | Citric Acid Monohydrate | Sodium Hydroxide | 2:1, 5:1, 9:1, 19:1 |
Table 2: Reaction Conditions
| Method | Temperature | Duration | pH | Key Solvents |
| Solid-State Reaction | 40°C ± 2°C (for FeCl₃) | 1 - 4 hours | N/A | Alcohol (for washing) |
| Via Ferric Hydroxide | 10-50°C (Fe(OH)₃ formation); 60-120°C (Citrate reaction) | 1 - 4 hours (Citrate reaction) | > 7 (Fe(OH)₃ formation) | Water, Acetone, Isopropanol |
| Aqueous Reaction | 50-55°C | 1 hour | N/A | Water, Methanol |
| From Iron Metal | Room Temperature | N/A | N/A | Water |
| Varied Ratio Study | 25°C (mixing); pH adjustment to 8 | 3 hours (stirring) | ~8 | Water, Ethanol |
Table 3: Product Characteristics
| Method | Yield | Physical Appearance | BET Surface Area | Decomposition Temperature |
| Solid-State Reaction | 54% (with FeCl₃) | Crystals | N/A | 187-191°C |
| Via Ferric Hydroxide | N/A | Precipitate | 6.47 m²/g | N/A |
| Aqueous Reaction | 85% | Dark brown to red colored powder | N/A | N/A |
| From Iron Metal | N/A | Reddish-brown crystals | N/A | N/A |
| Varied Ratio Study | N/A | Solid precipitate | N/A | N/A |
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the key synthesis protocols.
Caption: Workflow for Solid-State Synthesis of this compound.
Caption: Workflow for this compound Synthesis via Ferric Hydroxide.
Caption: Workflow for this compound Synthesis from Iron Metal.
References
Physicochemical Properties of Ferric Citrate: A Technical Guide for Research Applications
Introduction
Ferric citrate is a coordination complex formed between ferric iron (Fe³⁺) and citric acid. It is widely recognized in the pharmaceutical and research sectors for its dual functionality: as an effective phosphate binder for controlling hyperphosphatemia in patients with chronic kidney disease (CKD) and as an oral iron supplement for treating iron-deficiency anemia.[1][2][3][4][5] Its utility stems from a unique set of physicochemical properties that govern its solubility, stability, and biological interactions. This technical guide provides an in-depth overview of these properties, along with relevant experimental protocols and interaction pathways, to support researchers, scientists, and drug development professionals in their applications of this versatile compound.
Core Physicochemical Properties
The fundamental characteristics of this compound are summarized below. These properties are critical for study design, formulation development, and interpretation of experimental results.
| Property | Value | References |
| Chemical Formula | C₆H₅FeO₇ (Anhydrous) | |
| C₆H₅O₇Fe·3H₂O (Trihydrate) | ||
| Molecular Weight | 244.94 g/mol (Anhydrous) | |
| 298.99 g/mol (Trihydrate) | ||
| Appearance | Reddish-brown, dark orange, or garnet-red powder, crystals, or transparent scales. May also appear as a yellowish-brown powder. | |
| Solubility | Slowly soluble in cold water (~5 g/L); readily soluble in hot water. Insoluble in most organic solvents, including alcohol. Soluble in dilute acids and ammonia. | |
| Stability | Stable under standard room temperature storage conditions. Sensitive to light, which can cause photoreduction of Fe(III) to Fe(II). It is also hygroscopic and incompatible with strong oxidizing agents. | |
| Thermal Decomposition | Decomposes to α-Fe₂O₃ at 460 °C. |
Applications in Research and Drug Development
The physicochemical nature of this compound dictates its primary applications in biomedical research.
As a Phosphate Binder
In the acidic environment of the stomach and the varying pH of the gastrointestinal tract, this compound dissociates, freeing ferric iron to bind with dietary phosphate. This reaction forms insoluble ferric phosphate (FePO₄), which is not absorbed into the bloodstream and is subsequently excreted. This mechanism makes this compound a highly effective agent for reducing serum phosphorus levels in preclinical and clinical research involving renal disease models.
As an Iron Delivery Agent
For iron to be absorbed by the body, it must be in the ferrous (Fe²⁺) state. Ferric iron (Fe³⁺) released from this compound in the GI tract is reduced to the ferrous form by endogenous reductases, such as duodenal cytochrome B (Dcytb), on the surface of intestinal enterocytes. The resulting ferrous iron is then transported into the cells for systemic distribution, making this compound a viable iron supplement for studying anemia and iron metabolism.
Key Interaction and Signaling Pathways
Understanding the pathways through which this compound acts is crucial for its application. The following diagrams illustrate its primary mechanisms of action.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound (Auryxia) for the Treatment of Hyperphosphatemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Auryxia (this compound): Uses, Side Effects, Dosage & More - GoodRx [goodrx.com]
- 4. This compound: MedlinePlus Drug Information [medlineplus.gov]
- 5. Mechanism of Action and Clinical Attributes of Auryxia® (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Phosphate-Binding Mechanism of Ferric Citrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism of action of ferric citrate as a phosphate binder, intended for an audience with a strong scientific background. The document delves into the physicochemical interactions, relevant physiological pathways, and the experimental evidence that substantiates its efficacy.
Core Mechanism of Action: Phosphate Binding
This compound exerts its primary therapeutic effect as a phosphate binder within the gastrointestinal (GI) tract. Following oral administration, this compound dissociates into its constituent ferric iron (Fe³⁺) and citrate ions. The highly charged ferric iron then readily binds with dietary phosphate across a wide pH range in the gut.[1] This reaction forms a stable and insoluble ferric phosphate complex.[2][3][4] This newly formed complex is not absorbed by the intestinal mucosa and is subsequently excreted in the feces.[2] By sequestering dietary phosphate and preventing its absorption into the bloodstream, this compound effectively lowers serum phosphorus levels in patients with hyperphosphatemia, a common complication of chronic kidney disease (CKD).
dot
Caption: this compound dissociates in the GI tract, where ferric iron binds dietary phosphate to form an insoluble complex that is excreted.
Secondary Mechanism: Iron Absorption
A secondary and clinically significant aspect of this compound's mechanism of action is the partial absorption of its iron component. Not all of the dissociated ferric iron binds to phosphate. A portion of the ferric iron (Fe³⁺) is reduced to ferrous iron (Fe²⁺) by duodenal cytochrome B (Dcytb), a ferrireductase on the apical membrane of enterocytes. This ferrous iron is then transported into the enterocyte by the divalent metal transporter 1 (DMT1).
Once inside the enterocyte, the iron can be stored as ferritin or transported out of the cell into the bloodstream via ferroportin, the only known iron exporter. The exit of iron through ferroportin is coupled with its re-oxidation to ferric iron by hephaestin. In the circulation, ferric iron binds to transferrin for transport to various tissues, including the bone marrow for erythropoiesis. This dual action makes this compound not only an effective phosphate binder but also a source of supplemental iron, which can help manage anemia, another common comorbidity in CKD patients.
dot
Caption: A portion of ferric iron is reduced, absorbed into enterocytes, and then transported into the bloodstream via ferroportin.
Quantitative Data
The phosphate-binding capacity and clinical efficacy of this compound have been quantified in various studies.
| Parameter | Value | Reference Binder | Value | Source |
| In Vitro Phosphate Binding Capacity | ||||
| mg phosphorus / g ferric iron | 84.8 - 87.9 mg | Aluminum (as hydroxide) | 180 mg | |
| mg phosphorus / g this compound | 19.1 - 19.8 mg | Calcium (as carbonate) | 40 mg | |
| Calcium (as acetate) | 100 mg | |||
| Clinical Efficacy (Dose-Response at 28 days) | ||||
| Mean Change in Serum Phosphorus (1 g/day ) | -0.1 mg/dL | Baseline | 7.3-7.6 mg/dL | |
| Mean Change in Serum Phosphorus (6 g/day ) | -1.9 mg/dL | Baseline | 7.3-7.6 mg/dL | |
| Mean Change in Serum Phosphorus (8 g/day ) | -2.1 mg/dL | Baseline | 7.3-7.6 mg/dL | |
| Impact on Iron Parameters (52-week trial vs. Active Control) | ||||
| Mean Ferritin | 899 ng/mL | Active Control | 628 ng/mL | |
| Mean Transferrin Saturation (TSAT) | 39% | Active Control | 30% | |
| Median IV Iron Use | 12.95 mg/week | Active Control | 26.88 mg/week | |
| Median ESA Use (epoetin-equivalent units/week) | 5306 units/week | Active Control | 6951 units/week |
Experimental Protocols
The mechanism and efficacy of this compound have been established through rigorous in vitro, preclinical, and clinical studies.
In Vitro Phosphate Binding Assays
dot
References
A Technical Guide to the Structural Characterization of Ferric Citrate Complexes
An in-depth technical guide or whitepaper on the core.
Audience: Researchers, scientists, and drug development professionals.
Abstract
Ferric citrate is a crucial iron complex in biology and medicine, serving as a non-transferrin-bound iron transporter in plasma and as a therapeutic agent for hyperphosphatemia and iron deficiency anemia in patients with chronic kidney disease.[1][2] However, the coordination chemistry of this compound in aqueous solutions is remarkably complex. The speciation is highly dependent on factors such as pH and the iron-to-citrate molar ratio, leading to an equilibrium of mononuclear, dinuclear, and polynuclear complexes.[1][3][4] A definitive structural characterization is therefore essential for understanding its bioavailability, therapeutic efficacy, and safety profile. This guide provides a comprehensive overview of the key analytical techniques, detailed experimental protocols, and structural data pertinent to the characterization of this compound complexes.
The Complexity of this compound Speciation
The structural diversity of this compound arises from the versatile coordination ability of the citrate ligand, which can act as a tetrabasic anion (Cit⁴⁻) by deprotonating its three carboxylate groups and its central hydroxyl group upon complexation with Fe(III). This leads to a dynamic equilibrium in solution between various species.
-
At high citrate-to-iron ratios (e.g., >10:1), mononuclear species, particularly the dicitrate complex [Fe(Cit)₂]⁵⁻, are predominant.
-
At lower citrate-to-iron ratios (e.g., 1:1), the formation of oligomeric species, including dinuclear and trinuclear complexes, is favored.
-
pH also plays a critical role, with lower pH values favoring oligomeric species and higher pH values enhancing the dominance of mononuclear complexes.
This intricate equilibrium necessitates a multi-technique approach for a thorough structural elucidation.
Experimental Workflows and Methodologies
A robust characterization of this compound involves a combination of techniques to probe its structure in both solid and solution states. The general workflow involves synthesis, followed by a battery of spectroscopic and analytical methods to determine stoichiometry, nuclearity, and precise structural parameters.
Caption: General experimental workflow for this compound characterization.
Detailed Experimental Protocols
This protocol is adapted from the synthesis of (NH₄)₅Fe(C₆H₄O₇)₂·2H₂O.
-
Preparation of Solutions: Prepare an aqueous solution of iron(III) nitrate (Fe(NO₃)₃·9H₂O) and an aqueous solution of citric acid.
-
Reaction: Mix the iron(III) nitrate and citric acid solutions in a 1:2 molar ratio.
-
pH Adjustment: Slowly adjust the pH of the resulting solution to approximately 8.0 using a concentrated ammonium hydroxide solution. The solution should turn a distinct yellow color.
-
Crystallization: Allow the solution to stand undisturbed at room temperature. Yellow crystalline material should form over several days.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold deionized water, followed by a cold ethanol wash.
-
Drying: Dry the isolated crystals under a vacuum.
This protocol is a generalized procedure based on established methods.
-
Apparatus: Use a calibrated glass electrode and a reference electrode connected to a high-precision pH meter/potentiometer. Perform the titration in a jacketed glass vessel maintained at a constant temperature (e.g., 25°C).
-
Reagents: Prepare a standardized solution of a strong base (e.g., ~0.1 M NaOH, carbonate-free). Prepare solutions of ferric salt (e.g., FeCl₃) and citric acid of known concentrations.
-
Procedure:
-
Pipette a known volume and concentration of ferric salt and citric acid solutions into the titration vessel. Vary the iron:citrate molar ratios (e.g., 1:1, 1:2, 1:5) in different experiments.
-
Maintain an inert atmosphere by bubbling nitrogen or argon through the solution.
-
Add the standardized base titrant in small, precise increments.
-
After each addition, allow the potential reading (mV or pH) to stabilize before recording the value and the total volume of titrant added.
-
-
Data Analysis: Plot the potential/pH versus the volume of titrant added. The resulting titration curves are analyzed using computational software to calculate the protonation constants of the ligand and the stability constants of the various ferric-citrate species formed.
This protocol is based on methodologies used for studying the nuclearity of iron complexes.
-
Sample Preparation: Prepare aqueous solutions of this compound at the desired pH and iron:citrate molar ratios using ⁵⁷Fe-enriched iron (e.g., ⁵⁷FeCl₃) for enhanced signal.
-
Freezing: Rapidly freeze the liquid samples by immersing the sample holder in liquid nitrogen. This "frozen solution" technique preserves the coordination and speciation of the iron complexes as they existed in the aqueous phase.
-
Data Acquisition: Mount the frozen sample in a cryostat. Collect Mössbauer spectra at a low temperature (e.g., 5 K, 80 K) using a constant acceleration Mössbauer spectrometer calibrated with an α-iron foil.
-
Data Analysis: The resulting spectra are fitted with theoretical models. Quadrupole doublets are typically indicative of mononuclear high-spin Fe(III) species, while magnetic hyperfine splitting patterns can suggest the presence of polynuclear structures or slow paramagnetic relaxation.
Structural Data and Key Findings
The combination of analytical techniques has yielded valuable quantitative data on the various forms of this compound.
X-ray Crystallography
Crystallography provides the most definitive structural data for solid-state complexes. The structure of the first water-soluble, mononuclear iron-citrate complex, (NH₄)₅[Fe(C₆H₄O₇)₂]·2H₂O, revealed an octahedral coordination of the Fe(III) ion with two tetraionized citrate ligands.
Caption: Coordination in the mononuclear [Fe(Cit)₂]⁵⁻ complex.
Table 1: Crystallographic Data for (NH₄)₅[Fe(C₆H₄O₇)₂]·2H₂O
| Parameter | Value | Description |
| Bond Lengths (Å) | ||
| Fe-O(1) | 2.068(2) | Bond to oxygen of a terminal carboxylate group |
| Fe-O(3) | 1.953(2) | Bond to the deprotonated alkoxide oxygen |
| Fe-O(5) | 2.008(2) | Bond to oxygen of the central carboxylate group |
| Bond Angles (°) | ||
| O(3)-Fe-O(5) | 81.86(7) | Angle within a single citrate ligand chelate ring |
| O(1)-Fe-O(3) | 88.17(7) | Angle within a single citrate ligand chelate ring |
| O(1)-Fe-O(5) | 88.69(7) | Angle within a single citrate ligand chelate ring |
Note: The structure is centrosymmetric, so bond lengths and angles are equivalent for the second citrate ligand.
Spectroscopic and Solution-State Data
While crystallography is powerful, techniques that probe the solution state are crucial for understanding the biologically relevant forms of this compound.
Table 2: Spectroscopic and Thermodynamic Data for this compound Species
| Parameter Type | Species / Condition | Value | Method | Reference |
| Stability Constant | FeL₂⁵⁻ (log β) | 38.85 | Spectrophotometry | |
| FeL₂H⁴⁻ (log β) | 44.60 | Spectrophotometry | ||
| FeL₂H₂³⁻ (log β) | 48.06 | Spectrophotometry | ||
| FeLH (log β) | 25.69 | Spectrophotometry | ||
| Mössbauer | [Fe(C₆H₄O₇)₂]⁵⁻ (Isomer Shift, δ) | 0.38(3) mm/s | Mössbauer Spectroscopy | |
| [Fe(C₆H₄O₇)₂]⁵⁻ (Quadrupole Splitting) | 1.80(3) mm/s | Mössbauer Spectroscopy | ||
| XAFS | Aqueous this compound (Fe-O-C) | 2.88 ± 0.01 Å | EXAFS |
L represents the fully deprotonated citrate ligand (Cit⁴⁻).
These data highlight several key points:
-
Electrospray ionization mass spectrometry (ESI-MS) has been instrumental in identifying the stoichiometry of various complexes in solution, confirming the existence of 1:1 and 2:1 iron-to-citrate species as well as dinuclear and trinuclear complexes.
-
Mössbauer spectroscopy on frozen solutions confirms that at a 1:1 iron:citrate ratio, polynuclear species are dominant, whereas with a citrate excess, a mixture of mononuclear species with different coordination environments is observed.
-
Spectrophotometric and potentiometric titrations have been used to determine the stability constants (logβ) for several key species, which is fundamental for predicting which complexes will be present under physiological conditions.
Relevance in Drug Development
A precise structural understanding of this compound is not merely academic; it is critical for drug development. As an active pharmaceutical ingredient (API), the specific complexation state influences its solubility, dissolution rate, phosphate binding capacity, and iron bioavailability. Regulatory bodies require detailed physicochemical characterization to establish the sameness between generic and innovator products. This includes:
-
Oxidation state of iron: Confirmed as Fe(III) by Mössbauer spectroscopy.
-
Ratio of ferric iron to citrate: Determined by elemental analysis and titration.
-
Spectroscopic data: A full profile using techniques like high-resolution mass spectrometry, Mössbauer, and NMR serves as a fingerprint for the API.
The amorphous nature of many pharmaceutical-grade this compound preparations further complicates analysis, making a multi-technique spectroscopic approach essential in the absence of long-range crystallographic order.
Conclusion
The structural characterization of this compound complexes is a challenging endeavor due to their pH- and concentration-dependent speciation. No single technique can provide a complete picture. A synergistic approach, combining solid-state methods like X-ray crystallography with solution-based techniques such as mass spectrometry, Mössbauer spectroscopy, and potentiometry, is imperative. The quantitative data and protocols outlined in this guide provide a framework for researchers and drug developers to thoroughly characterize these complex and medically important iron species, ultimately ensuring the quality, efficacy, and safety of this compound-based therapeutics.
References
In Vitro Degradation Pathways of Ferric Citrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the in vitro degradation pathways of ferric citrate. This compound, an iron supplement and phosphate binder, undergoes complex degradation processes influenced by various environmental factors. Understanding these pathways is critical for predicting its stability, bioavailability, and efficacy in pharmaceutical formulations. This document details the principal degradation mechanisms, including hydrolysis, photodegradation, and thermal decomposition, supported by quantitative data, detailed experimental protocols, and visual representations of the involved pathways.
Introduction to this compound Chemistry and Speciation
This compound exists in aqueous solutions not as a simple salt but as a complex mixture of mononuclear, dinuclear, and trinuclear iron(III)-citrate species. The specific form is highly dependent on the pH of the solution and the molar ratio of iron to citrate.[1][2][3] At physiological pH (around 7.4), the predominant species can include monoiron dicitrate complexes and various oligomeric forms.[1][3] The speciation of this compound is a critical factor influencing its solubility, reactivity, and subsequent degradation pathways. Lower pH values tend to favor the formation of oligomeric and polynuclear complexes, while higher pH enhances the dominance of mononuclear species.
Major In Vitro Degradation Pathways
The in vitro degradation of this compound is primarily governed by hydrolysis, photochemical reactions, and thermal stress. These pathways can lead to changes in the iron oxidation state, complex dissociation, and the formation of various degradation products.
Hydrolysis and pH-Dependent Degradation
Hydrolysis is a key degradation pathway for this compound, driven by the interaction with water molecules. This process is significantly influenced by the pH of the surrounding medium.
In neutral to slightly alkaline conditions, like those in simulated intestinal fluid (SIF, pH ~6.8), the speciation of this compound and its stability are different. The monoiron dicitrate complex is more predominant at neutral pH. The degradation in these conditions can involve the formation of ferric hydroxide precipitates as the citrate chelation becomes less effective at preventing iron hydrolysis at higher pH.
The biodegradation of iron-citrate complexes is also dependent on the structure of the complex. For example, a bidentate ferric iron-citrate complex, [Fe(III)(OH)₂ cit]²⁻, has been shown to be degraded at a rate of 86 µM/h, whereas a tridentate ferrous iron-citrate complex is more resistant to biodegradation.
Table 1: Influence of pH on this compound Speciation
| pH | Predominant this compound Species | Reference(s) |
| < 3 | Oligomeric and polynuclear complexes | |
| 4.3 | Mixture of mononuclear, dinuclear, and trinuclear complexes | |
| 7.4 | Monoiron dicitrate complexes, dinuclear and trinuclear complexes | |
| > 8 | Increased formation of ferric hydroxide precipitates |
Photodegradation
This compound is sensitive to light, and exposure to UV radiation can induce photochemical degradation. This process involves a ligand-to-metal charge transfer (LMCT) reaction, where the citrate ligand is oxidized, and ferric iron (Fe³⁺) is reduced to ferrous iron (Fe²⁺). The photodegradation pathway is a cyclical process. The generated Fe²⁺ can be reoxidized to Fe³⁺ by reactive oxygen species (ROS) produced during the reaction, thus perpetuating the degradation of the citrate molecule.
The quantum yield for the photodegradation of the Fe(III)-citrate complex has been reported to be 0.026 at pH 3.0 when irradiated at 365 nm. The degradation follows first-order reaction kinetics, and the rate is dependent on both pH and light intensity.
Thermal Degradation
Heating this compound can lead to its decomposition. The thermal stability of this compound is influenced by its hydration state and the presence of other components. Studies have shown that the decomposition of iron citrate can be a multi-step process. For instance, the decomposition of an ammonium iron citrate complex shows a five-step process, with the first step being dehydration between 32.9°C and 144.8°C. Another study reported that iron citrate decomposes to α-Fe₂O₃ as the end product at 460°C. The self-combustion of a this compound slurry can occur at temperatures above 200°C.
Table 2: Thermal Degradation of this compound
| Temperature Range | Observation | End Product(s) | Reference(s) |
| 32.9 - 144.8°C | Dehydration of ammonium iron citrate complex | - | |
| > 200°C | Self-combustion of this compound slurry | Iron oxides | |
| 460°C | Complete decomposition of iron citrate | α-Fe₂O₃ |
Experimental Protocols for Degradation Analysis
A variety of analytical techniques are employed to study the in vitro degradation of this compound. This section provides an overview of the methodologies for key experiments.
Dissolution Testing
Dissolution testing is crucial for assessing the release of this compound from a solid dosage form under simulated physiological conditions.
Experimental Workflow: Dissolution Testing
Protocol:
-
Apparatus: USP Apparatus 2 (Paddles).
-
Dissolution Medium: 900 mL of simulated gastric fluid (pH 1.2) or simulated intestinal fluid (pH 6.8).
-
Temperature: 37 ± 0.5 °C.
-
Paddle Speed: 50 or 75 rpm.
-
Procedure:
-
Place one this compound tablet in each vessel.
-
Withdraw aliquots of the dissolution medium at specified time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed medium.
-
Filter the samples promptly.
-
-
Analysis: Analyze the filtered samples for this compound concentration using a validated analytical method, such as HPLC-UV.
Stability-Indicating HPLC-UV Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating and quantifying this compound from its degradation products.
Protocol:
-
Chromatographic System: A liquid chromatograph equipped with a UV detector.
-
Column: A suitable C18 or other appropriate reversed-phase column.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact composition and gradient may need to be optimized.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: A wavelength at which this compound and its potential degradation products have adequate absorbance.
-
Sample Preparation: Dissolve a known amount of the this compound sample in a suitable diluent. For forced degradation studies, subject the sample to stress conditions (e.g., acid, base, peroxide, heat, light) before dilution.
-
Analysis: Inject the prepared samples into the chromatograph and record the chromatograms. The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Spectroscopic Methods for Speciation Analysis
Mössbauer and Electron Paramagnetic Resonance (EPR) spectroscopy are powerful techniques for characterizing the speciation and oxidation state of iron in this compound complexes.
3.3.1. Mössbauer Spectroscopy
Protocol:
-
Sample Preparation:
-
Aqueous solutions of this compound are rapidly frozen to preserve the solution-state speciation.
-
The sample is placed in a sample holder and mounted in a cryostat.
-
-
Instrumentation: A Mössbauer spectrometer operating in transmission mode with a ⁵⁷Co source.
-
Data Acquisition: Spectra are typically collected at low temperatures (e.g., 80 K or 5 K) to improve spectral resolution.
-
Data Analysis: The resulting spectra are fitted with appropriate models to determine the isomer shift (δ), quadrupole splitting (ΔE_Q), and magnetic hyperfine field (B_hf), which provide information about the oxidation state, spin state, and coordination environment of the iron atoms.
3.3.2. Electron Paramagnetic Resonance (EPR) Spectroscopy
Protocol:
-
Sample Preparation: Similar to Mössbauer spectroscopy, aqueous solutions are rapidly frozen in EPR tubes to form a glass.
-
Instrumentation: An X-band EPR spectrometer.
-
Data Acquisition: Spectra are recorded at cryogenic temperatures (e.g., 77 K).
-
Data Analysis: The g-factor values and hyperfine coupling constants obtained from the EPR spectrum provide information about the electronic structure and symmetry of the iron centers in the different this compound species.
Conclusion
The in vitro degradation of this compound is a multifaceted process significantly influenced by pH, light, and temperature. The speciation of this compound in solution is a key determinant of its stability and degradation pathway. Hydrolysis leads to the formation of various iron-citrate complexes and, ultimately, can result in the precipitation of ferric hydroxide. Photodegradation proceeds via a ligand-to-metal charge transfer mechanism, resulting in the reduction of Fe(III) to Fe(II) and the oxidation of the citrate ligand. Thermal stress can lead to the complete decomposition of this compound to iron oxides. A thorough understanding of these degradation pathways, facilitated by the experimental protocols outlined in this guide, is essential for the development of stable and effective this compound drug products. Further research is warranted to obtain more quantitative data on the dissolution and degradation kinetics of this compound in biorelevant media.
References
An In-depth Technical Guide to the Bioavailability of Iron from Ferric Citrate in Cellular Models
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Ferric citrate is a widely utilized iron supplement and phosphate binder. Understanding its bioavailability at the cellular level is paramount for optimizing its therapeutic efficacy and ensuring its safety. In vitro cellular models, particularly the human colon adenocarcinoma cell line Caco-2, have proven to be invaluable tools for elucidating the mechanisms of iron absorption and assessing the factors that influence its uptake. This guide provides a comprehensive overview of the cellular uptake of iron from this compound, detailed experimental protocols for its assessment, a summary of quantitative data from key studies, and an exploration of the signaling pathways it impacts.
Cellular Mechanisms of Iron Uptake from this compound
The intestinal absorption of iron from this compound is a complex, multi-step process. While this compound is soluble, the prevailing understanding is that the ferric iron (Fe³⁺) must be reduced to its ferrous form (Fe²⁺) before it can be transported into the enterocyte.[1][2] The primary pathway for this transcellular transport is dependent on the protein ferroportin for export from the cell into circulation.[3][4]
Key steps in the cellular uptake of iron from this compound include:
-
Reduction: At the apical membrane of the enterocyte, ferric iron (Fe³⁺) released from the citrate chelate is reduced to ferrous iron (Fe²⁺). This reduction is likely facilitated by a membrane-bound ferrireductase, such as duodenal cytochrome B (Dcytb). The presence of reducing agents like ascorbate can stimulate this process.
-
Apical Transport: The resulting ferrous iron is then transported across the apical membrane into the cell cytoplasm by the Divalent Metal Transporter 1 (DMT1).
-
Intracellular Fate: Once inside the cell, the iron enters the labile iron pool. From here, it can be:
-
Stored in the protein ferritin.
-
Utilized by the cell for metabolic processes.
-
Transported out of the cell across the basolateral membrane.
-
-
Basolateral Export: The export of iron from the enterocyte into the bloodstream is mediated by the transporter ferroportin. This process is coupled with the re-oxidation of ferrous iron to ferric iron by the ferroxidase hephaestin.
-
Systemic Transport: In the circulation, ferric iron binds to transferrin for transport to other parts of the body.
Some studies have also investigated the possibility of a paracellular pathway for iron absorption from this compound, where the citrate chelate might enhance passage between cells. However, evidence from murine models suggests that the ferroportin-dependent transcellular pathway is the predominant mechanism.
Caption: Transcellular pathway of iron uptake from this compound in enterocytes.
Experimental Protocols for Assessing Iron Bioavailability
The Caco-2 cell line is the most widely used in vitro model for studying intestinal iron absorption. These cells, when cultured on semi-permeable membranes, differentiate to form a monolayer of polarized enterocytes that exhibit many of the morphological and functional characteristics of the human small intestine.
In Vitro Digestion / Caco-2 Cell Model
This model simulates the physiological processes of digestion and absorption.
1. Cell Culture and Differentiation:
-
Cell Line: Human Caco-2 cells.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin.
-
Seeding: Seed cells onto 6-well or 12-well plates at a specified density (e.g., 1 x 10⁴ cells/cm²).
-
Differentiation: Culture the cells for 14-21 days post-confluence, changing the medium every 2-3 days. Differentiated cells will form a polarized monolayer.
-
Serum Starvation: Before the experiment, incubate cells in a serum-free medium for 24 hours to minimize the influence of iron from the serum.
2. Simulated Gastrointestinal Digestion:
-
Gastric Phase:
-
Homogenize the test sample (containing this compound) in saline.
-
Adjust the pH to 2.0 using HCl.
-
Add pepsin solution (e.g., 16% in 0.1 M HCl).
-
Incubate at 37°C for 1-2 hours in a shaking water bath.
-
-
Intestinal Phase:
-
Increase the pH to ~5.5-6.0 with NaHCO₃.
-
Add a pancreatin-bile extract solution.
-
Adjust the final pH to 7.0.
-
Incubate at 37°C for an additional 2 hours.
-
Centrifuge the digestate to separate the soluble fraction for application to the cells.
-
3. Caco-2 Cell Exposure and Iron Uptake:
-
Remove the serum-free medium from the differentiated Caco-2 cells.
-
Add the soluble fraction of the digested sample to the apical side of the cell monolayer.
-
Incubate for a defined period, typically 2 hours for uptake and up to 24 hours for ferritin formation.
4. Quantification of Iron Uptake:
-
After incubation, thoroughly wash the cell monolayers with ice-cold phosphate-buffered saline (PBS) to remove any surface-bound, non-absorbed iron.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer or CelLytic M).
-
Quantify the intracellular iron using one of the methods described below.
-
Normalize the iron content to the total cell protein content, typically measured by a Bradford or BCA assay.
Caption: Experimental workflow for assessing iron bioavailability using the in vitro digestion/Caco-2 cell model.
Methods for Quantifying Cellular Iron
Several methods can be employed to quantify intracellular iron levels, each with its own advantages and limitations.
-
Ferritin Formation Assay: This is an indirect but highly sensitive and widely used method. The synthesis of the iron-storage protein ferritin is upregulated in response to an increase in intracellular iron.
-
Principle: Measure ferritin concentration in the cell lysate using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
-
Advantages: Avoids the use of radioisotopes, is highly sensitive, and reflects biologically utilized iron.
-
Output: ng ferritin / mg cell protein.
-
-
Radioisotope Tracing: This method provides a direct measure of iron transport.
-
Principle: Use radiolabeled iron (e.g., ⁵⁵Fe or ⁵⁹Fe) in the this compound preparation. After incubation and washing, the radioactivity in the cell lysate is measured using a gamma or liquid scintillation counter.
-
Advantages: Highly sensitive and specific for tracking the fate of the supplied iron.
-
Disadvantages: Requires handling of radioactive materials.
-
Output: pmol or nmol iron / mg cell protein.
-
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): A highly sensitive technique for total elemental analysis.
-
Protocol:
-
Harvest and wash cells thoroughly with PBS to remove extracellular iron.
-
Digest the cell pellet with concentrated nitric acid.
-
Analyze the sample using an ICP-MS instrument to measure the total iron content.
-
Quantify against a standard curve of known iron concentrations.
-
-
Advantages: Extremely high sensitivity and accuracy for total iron.
-
Disadvantages: Requires specialized equipment and sample destruction.
-
Output: µg iron / 10⁶ cells or µg iron / mg protein.
-
-
Colorimetric Ferrozine-Based Assay: This method measures ferrous iron.
-
Protocol:
-
Prepare a cell lysate.
-
To measure total iron, add an iron-releasing agent (e.g., acid) and a reducing agent (to convert all Fe³⁺ to Fe²⁺).
-
Add ferrozine, which forms a stable, magenta-colored complex with Fe²⁺.
-
Measure the absorbance at ~562 nm.
-
Quantify against an iron standard curve.
-
-
Advantages: Relatively simple, inexpensive, and does not require specialized equipment beyond a spectrophotometer.
-
Output: nmol iron / mg protein.
-
Quantitative Data on this compound Bioavailability
The following tables summarize quantitative data from studies using cellular models to investigate the bioavailability of iron from this compound.
Table 1: Iron Uptake Kinetics from this compound in HuH7 Cells
| Parameter | Value | Cell Line | Source |
| Maximum Uptake Rate (Vmax) | 1.95 ± 0.43 pmol/mg protein/min | HuH7 | |
| Apparent Michaelis Constant (Km) | 1.1 ± 0.1 µM | HuH7 | |
| Maximum Citrate Binding | 118 ± 17 pmol/mg protein | HuH7 | |
| Citrate Binding Dissociation Constant (Kd) | 21 ± 2 µM | HuH7 |
Data from a study investigating the mechanisms of non-transferrin-bound iron uptake using ⁵⁹Fe-citrate.
Table 2: Comparative Ferritin Formation in Caco-2 Cells
| Iron Compound (30 µM Fe) | Ferritin Formation (ng/mg protein) | Fold Increase vs. Control | Cell Line | Source |
| Control (No Iron) | ~4.7 | 1.0 | Caco-2 | |
| Ferric Ammonium Citrate (FAC) | >47 | >10 | Caco-2 | |
| FAC + 0.5% Alginate | Significantly higher than FAC alone | >10 | Caco-2 | |
| FAC + 1.0% Alginate | Significantly higher than FAC alone | >10 | Caco-2 |
This study demonstrates the use of ferritin formation to assess the enhancing effect of other compounds on iron bioavailability.
Table 3: Comparison of Iron Bioavailability with Different Enhancers/Inhibitors
| Iron Digest Composition | Relative Ferritin Formation | Cell Line | Source |
| FeSO₄ + Citric Acid | Lower | Caco-2 | |
| FeSO₄ + Ascorbic Acid | Higher | Caco-2 |
This comparison highlights the stronger promotional effect of ascorbic acid on iron bioavailability compared to citric acid in the Caco-2 model.
Signaling Pathways Affected by this compound
Beyond its role as a nutrient, iron can influence cellular signaling pathways, potentially impacting cell proliferation and other functions. Studies in gut epithelial cancer cells have shown that this compound, unlike ferrous sulfate, can activate specific oncogenic pathways.
Specifically, this compound has been shown to:
-
Increase the cellular levels of the onco-protein amphiregulin (AREG) and its receptor, the epidermal growth factor receptor (EGFr) .
-
This upregulation leads to the subsequent phosphorylation and activation of the MAP kinase ERK (Extracellular signal-regulated kinase) .
-
Simultaneously, this compound can increase the expression of the Wnt signaling inhibitor, DKK-1 .
This suggests that different forms of iron can have distinct effects on cellular signaling, which is a critical consideration in the development of iron-based therapeutics.
Caption: Amphiregulin-mediated activation of the MAP kinase ERK pathway by this compound.
Conclusion
Cellular models, particularly the in vitro digestion/Caco-2 cell system, provide a robust and reliable platform for investigating the bioavailability of iron from this compound. These models allow for the detailed elucidation of transport mechanisms, the quantification of iron uptake, and the assessment of how various dietary factors and formulation strategies impact bioavailability. Furthermore, they offer insights into the broader physiological effects of this compound by revealing its influence on critical cellular signaling pathways. The methodologies and data presented in this guide serve as a valuable resource for researchers and drug development professionals working to advance the understanding and application of iron supplementation.
References
Ferric Citrate's Role in Iron Metabolism and Homeostasis: A Technical Guide
Introduction
Ferric citrate is a multifaceted compound utilized in clinical practice as both a phosphate binder for patients with chronic kidney disease (CKD) and as an oral iron replacement therapy.[1][2] Its dual functionality stems from its chemical nature, allowing it to interact with phosphate in the gastrointestinal (GI) tract while also serving as a source of bioavailable iron. This guide provides a comprehensive overview of the mechanisms by which this compound influences iron metabolism, the signaling pathways it modulates, and the experimental evidence supporting its clinical use.
Mechanism of Action
This compound exerts its effects through two primary mechanisms: phosphate binding and iron absorption.
-
Phosphate Binding: In the acidic environment of the stomach and the more alkaline environment of the small intestine, the ferric iron (Fe³⁺) in this compound dissociates and binds to dietary phosphate.[3] This forms insoluble ferric phosphate, which is not absorbed and is subsequently excreted in the feces.[3] This action effectively reduces the phosphate load in patients with hyperphosphatemia, a common complication of CKD.
-
Iron Absorption: The iron dissociated from the citrate molecule becomes available for absorption by the intestinal enterocytes. The process of iron absorption is a tightly regulated physiological pathway.
Intestinal Iron Absorption and Signaling
The absorption of iron from this compound primarily follows the conventional transcellular pathway for non-heme iron.
-
Reduction: Ferric iron (Fe³⁺) is first reduced to its ferrous form (Fe²⁺) by duodenal cytochrome B (Dcytb), a ferrireductase located on the apical membrane of enterocytes.[4]
-
Uptake: Ferrous iron is then transported into the enterocyte by the divalent metal transporter 1 (DMT1).
-
Intracellular Fate: Once inside the cell, iron can be stored within the protein ferritin or transported across the basolateral membrane into the bloodstream.
-
Export: The export of iron from the enterocyte is mediated by ferroportin, the sole known cellular iron exporter. This process is coupled with the re-oxidation of ferrous iron to ferric iron by the ferroxidase hephaestin.
-
Systemic Transport: In the circulation, ferric iron binds to transferrin, which transports it to sites of utilization, primarily the bone marrow for incorporation into hemoglobin for red blood cell production, and to the liver for storage.
Recent studies in murine models have established that the enteral absorption of iron from this compound is predominantly dependent on this ferroportin-mediated transcellular transport. While it was hypothesized that the citrate component might facilitate paracellular (between cells) iron absorption by chelating calcium and disrupting tight junctions, experimental evidence suggests this is not the primary mechanism, even in the context of CKD.
Intestinal Absorption Pathway of this compound.
Systemic Iron Homeostasis and the Role of Hepcidin
Systemic iron levels are primarily regulated by the liver-secreted hormone hepcidin. Hepcidin acts as the master regulator of iron homeostasis by controlling the amount of iron entering the circulation. It does this by binding to ferroportin on the surface of enterocytes and macrophages, triggering its internalization and degradation. This action effectively traps iron within these cells and reduces intestinal iron absorption.
Hepcidin expression itself is regulated by several factors, including:
-
Iron Stores: Increased body iron stores lead to increased hepcidin production.
-
Inflammation: Inflammatory cytokines, such as interleukin-6 (IL-6), stimulate hepcidin synthesis.
-
Erythropoietic Demand: Increased red blood cell production suppresses hepcidin to make more iron available.
This compound administration leads to an increase in body iron stores, which in turn is expected to modulate hepcidin levels. Studies have shown that treatment with this compound results in an increase in serum hepcidin. Interestingly, some research suggests that iron, including forms like ferric ammonium citrate, can directly block hepatocellular hepcidin signaling through the BMP/SMAD pathway, which may be a counter-regulatory mechanism.
Hepcidin-Mediated Regulation of Iron Homeostasis.
Quantitative Data from Clinical Trials
Multiple randomized clinical trials have evaluated the efficacy of this compound in treating iron deficiency anemia (IDA) and hyperphosphatemia in patients with CKD. The data consistently demonstrate significant improvements in iron indices and phosphate control.
Table 1: Efficacy of this compound in Non-Dialysis-Dependent CKD with IDA
| Parameter | This compound Group | Placebo Group | P-value | Reference |
|---|---|---|---|---|
| Primary Endpoint | ||||
| Patients with ≥1.0 g/dL Hb increase | 52.1% (61/117) | 19.1% (22/115) | <0.001 | |
| Secondary Endpoints | ||||
| Mean change in Hemoglobin (g/dL) | +0.84 | - | <0.001 | |
| Mean change in TSAT (%) | +10% (from 22% to 32%) | -1% (from 21% to 20%) | <0.001 | |
| Mean change in Serum Phosphate (mg/dL) | -0.6 (from 4.5 to 3.9) | -0.3 (from 4.7 to 4.4) | <0.001 |
| Median change in FGF-23 (pg/mL) | -54 (from 159 to 105) | - | 0.02 | |
Table 2: Comparison of this compound and Ferrous Sulfate in Moderate-to-Severe CKD with Iron Deficiency (12-week study)
| Parameter | This compound Group (Mean Change) | Ferrous Sulfate Group (Mean Change) | Between-Group Difference | P-value | Reference |
|---|---|---|---|---|---|
| TSAT (%) | - | - | 8% | 0.02 | |
| Ferritin (ng/mL) | - | - | 37 ng/mL | 0.009 | |
| Hepcidin (pg/mL) | - | - | 69 pg/mL | - |
| Hemoglobin (g/dL) | - | - | 0.3 g/dL | NS | |
TSAT: Transferrin Saturation; FGF-23: Fibroblast Growth Factor 23; NS: Not Significant.
Experimental Protocols
The evaluation of this compound's efficacy and mechanism of action relies on a variety of established experimental protocols, both in preclinical animal models and human clinical trials.
1. Preclinical Evaluation in Animal Models
-
Objective: To determine the mechanism and sites of intestinal absorption and the effect on iron parameters.
-
Animal Model: 5/6 nephrectomized (CKD) rats are often used to model chronic kidney disease. Other models include mice with genetic alterations in iron metabolism, such as those with inducible, enterocyte-specific ferroportin knockout, to study transport dependency.
-
Protocol:
-
Induction of CKD: Surgical 5/6 nephrectomy is performed on rats. Sham-operated rats serve as controls.
-
Dietary Intervention: Animals are randomized to receive either a standard chow diet or a diet supplemented with this compound (e.g., 4% this compound) for a specified period (e.g., 6 weeks).
-
Sample Collection: At the end of the study period, blood, urine, and tissue samples (liver, kidney, sections of the intestine) are collected.
-
Biochemical Analysis: Serum is analyzed for urea, creatinine, phosphate, iron, and hemoglobin levels.
-
Tissue Iron Measurement: Iron content in tissues like the liver and intestinal wall is quantified using methods such as atomic absorption spectrometry or staining (e.g., Perls' Prussian blue).
-
Protein Expression Analysis: Intestinal tissue is analyzed for the expression of key iron transport proteins (e.g., DMT1, ferroportin) and tight junction proteins (e.g., Occludin, ZO-1) using techniques like Western blotting or immunohistochemistry.
-
2. Human Clinical Trial Protocol (Randomized Controlled Trial - RCT)
-
Objective: To assess the safety and efficacy of this compound for treating iron deficiency anemia in a specific patient population (e.g., non-dialysis-dependent CKD).
-
Study Design: A multi-center, randomized, double-blind, placebo-controlled trial is a common design.
-
Protocol:
-
Participant Screening: Patients are screened based on inclusion criteria (e.g., eGFR, hemoglobin, TSAT, and serum ferritin levels) and exclusion criteria (e.g., use of IV iron or erythropoiesis-stimulating agents).
-
Randomization: Eligible participants are randomly assigned to receive either oral this compound or a matching placebo.
-
Dosing and Titration: A starting dose is administered (e.g., 3 tablets/day) and can be titrated based on response and tolerability over the study period (e.g., 16 weeks).
-
Efficacy and Safety Monitoring: Blood samples are collected at baseline and at regular intervals (e.g., every 4 weeks) to measure primary and secondary endpoints, including hemoglobin, TSAT, ferritin, and serum phosphate. Adverse events are systematically recorded at each visit.
-
Statistical Analysis: The primary endpoint (e.g., the proportion of patients achieving a ≥1.0 g/dL increase in hemoglobin) is compared between the this compound and placebo groups using appropriate statistical tests.
-
Typical Workflow for a this compound Clinical Trial.
3. Hepcidin Measurement Protocols
-
Objective: To quantify serum or urine hepcidin levels to understand the systemic response to iron therapy.
-
Methods:
-
Enzyme-Linked Immunosorbent Assay (ELISA): Competitive ELISA (C-ELISA) kits are widely used for quantifying serum hepcidin. This method is suitable for large sample sizes.
-
Mass Spectrometry (MS): Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and specific method for absolute quantification of hepcidin. This often involves protein precipitation, solid-phase extraction, and the use of a stable isotope-labeled internal standard.
-
Conclusion
This compound is an effective dual-action agent that addresses both hyperphosphatemia and iron deficiency anemia, particularly in the CKD population. Its mechanism of iron absorption relies on the conventional, regulated transcellular pathway involving DMT1 and ferroportin. By increasing systemic iron, it influences the central iron-regulatory hormone, hepcidin. Robust clinical trial data support its efficacy in improving hemoglobin and iron storage parameters. The detailed experimental protocols outlined provide a framework for the continued investigation and understanding of this important therapeutic compound.
References
- 1. Intestinal uptake of iron delivered as this compound | Iron Metabolism [haaselab.org]
- 2. Frontiers | this compound for the treatment of hyperphosphatemia and iron deficiency anaemia in patients with NDD-CKD: a systematic review and meta-analysis [frontiersin.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. haaselab.org [haaselab.org]
Spectroscopic Analysis of Ferric Citrate Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic techniques used in the analysis of ferric citrate compounds. This compound's complex chemistry, particularly its speciation in aqueous solutions, necessitates a multi-faceted analytical approach. This document details the experimental protocols and presents key quantitative data from Mössbauer spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Raman spectroscopy.
Introduction to this compound Speciation
The coordination chemistry of ferric iron (Fe³⁺) with citrate is intricate and highly dependent on the solution's pH and the molar ratio of iron to citrate. Understanding this speciation is critical for interpreting spectroscopic data accurately. At low pH, oligomeric complexes of this compound tend to form, while at higher pH levels, mononuclear species become more prevalent.[1][2] This dynamic equilibrium between different this compound species is a central theme in its analysis.
Spectroscopic Methodologies and Experimental Protocols
Detailed methodologies for the primary spectroscopic techniques employed in the characterization of this compound are outlined below. These protocols are synthesized from various scientific sources to provide a practical guide for laboratory application.
Mössbauer Spectroscopy
Mössbauer spectroscopy is a highly sensitive technique for probing the local electronic structure of iron nuclei, providing information on oxidation state, spin state, and coordination environment.[3][4]
Experimental Protocol:
-
Sample Preparation: Solid this compound samples are finely ground and uniformly distributed in a sample holder. For frozen solution studies, aqueous solutions of this compound at desired pH and iron-to-citrate ratios are rapidly frozen in liquid nitrogen to preserve the solution-state speciation.
-
Instrumentation: A Mössbauer spectrometer operating in transmission mode is typically used. The source is commonly ⁵⁷Co diffused in a rhodium matrix.
-
Data Acquisition: The source is accelerated through a range of velocities (e.g., ±11 mm/s for ⁵⁷Fe) to induce a Doppler shift in the gamma-ray energy.[3] The gamma ray intensity transmitted through the sample is measured as a function of the source velocity.
-
Calibration: The velocity scale is calibrated using a standard iron foil. The isomer shift values are typically reported relative to the centroid of the metallic iron spectrum.
-
Data Analysis: The resulting Mössbauer spectrum is fitted with Lorentzian line shapes to extract key parameters: isomer shift (δ), quadrupole splitting (ΔE_Q), and magnetic hyperfine field (B).
UV-Vis Spectroscopy
UV-Vis spectroscopy is used to study the electronic transitions in this compound complexes, which are sensitive to changes in speciation.
Experimental Protocol:
-
Sample Preparation: Aqueous solutions of this compound are prepared at various concentrations, pH values, and iron-to-citrate ratios. A typical procedure involves dissolving a ferric salt in a citric acid solution and adjusting the pH with a suitable acid or base.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used. Quartz cuvettes with a defined path length (e.g., 1 cm) are required.
-
Data Acquisition: The absorbance of the sample solution is measured over a specific wavelength range (e.g., 200-800 nm). A reference cuvette containing the corresponding buffer or solvent is used to correct for background absorbance.
-
Analysis of Speciation: By systematically varying the pH and/or the iron-to-citrate ratio and observing the changes in the absorption spectra, including the appearance of isosbestic points, the formation and interconversion of different this compound species can be monitored.
FTIR Spectroscopy
FTIR spectroscopy probes the vibrational modes of the functional groups in the citrate ligand upon coordination to the ferric ion.
Experimental Protocol:
-
Sample Preparation (Solid State): Solid this compound samples are typically prepared as a dispersion in a suitable matrix, such as anhydrous potassium bromide (KBr). A small amount of the sample is mixed with KBr powder and pressed into a thin pellet.
-
Instrumentation: A Fourier-Transform Infrared spectrometer is used.
-
Data Acquisition: The FTIR spectrum is recorded in transmission or attenuated total reflectance (ATR) mode, typically over the range of 4000-400 cm⁻¹. A background spectrum of the pure matrix (e.g., KBr pellet) is collected and subtracted from the sample spectrum.
-
Data Analysis: The positions and relative intensities of the absorption bands are analyzed to identify the vibrational modes of the carboxylate and hydroxyl groups of the citrate ligand and their shifts upon coordination to iron.
NMR Spectroscopy
NMR spectroscopy provides detailed information about the structure and environment of the citrate molecule when complexed with the paramagnetic Fe³⁺ ion.
Experimental Protocol:
-
Sample Preparation: Samples are prepared by dissolving the this compound compound in a suitable deuterated solvent (e.g., D₂O). The concentration should be optimized to obtain a good signal-to-noise ratio.
-
Instrumentation: A high-field NMR spectrometer is used to acquire ¹H and ¹³C NMR spectra.
-
Data Acquisition: Standard one-dimensional ¹H and ¹³C NMR spectra are acquired. Due to the paramagnetic nature of Fe³⁺, significant line broadening and shifts in the NMR signals of the citrate ligand are expected.
-
Data Analysis: The chemical shifts and line widths of the citrate protons and carbons are analyzed to infer information about the binding mode and the proximity of the ligand to the paramagnetic iron center.
Raman Spectroscopy
Raman spectroscopy provides complementary vibrational information to FTIR and is particularly useful for studying aqueous solutions.
Experimental Protocol:
-
Sample Preparation: Aqueous solutions of this compound are prepared at the desired concentrations and pH. Solid samples can also be analyzed directly.
-
Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm) is used.
-
Data Acquisition: The laser is focused on the sample, and the scattered light is collected and analyzed. The data is typically presented as a plot of Raman intensity versus Raman shift (in cm⁻¹).
-
Data Analysis: The Raman bands corresponding to the vibrational modes of the citrate ligand and the Fe-O bonds are identified and analyzed to understand the coordination environment of the ferric ion.
Quantitative Data Summary
The following tables summarize key quantitative data obtained from the spectroscopic analysis of this compound compounds from various literature sources.
Table 1: Mössbauer Spectroscopy Parameters for this compound Complexes
| Ferric Species | Isomer Shift (δ) (mm/s) | Quadrupole Splitting (ΔE_Q) (mm/s) | Reference |
| High-spin Fe(III) in octahedral oxygen coordination | ~0.35 - 0.50 | ~0.60 - 0.90 | |
| Mononuclear Fe(III) citrate | ~0.45 | ~0.70 | |
| Polynuclear Fe(III) citrate | ~0.48 | ~0.65 |
Isomer shifts are reported relative to iron foil at room temperature.
Table 2: UV-Vis Spectroscopy Absorption Maxima for this compound Species
| This compound Species | Wavelength (λ_max) (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Conditions | Reference |
| [Fe(Cit)] | ~260 | - | Acidic pH | |
| [Fe(Cit)₂]⁵⁻ | ~340 | ~800 | Neutral to basic pH | |
| Oligomeric Species | Broad absorption in UV region | - | Low pH |
Table 3: FTIR Spectroscopy Peak Assignments for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Reference |
| ~3400 | O-H stretching (hydroxyl and water) | |
| ~1630 | Asymmetric COO⁻ stretching | |
| ~1400 | Symmetric COO⁻ stretching | |
| ~1100 | C-O stretching | |
| ~600 | Fe-O stretching |
Table 4: NMR Spectroscopy Chemical Shifts for Citrate
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment | Reference |
| ¹H | 2.5 - 2.9 | AB quartet | -CH₂- | |
| ¹³C | ~45 | - | -CH₂- | |
| ¹³C | ~75 | - | C(OH)(COO⁻) | |
| ¹³C | ~180 | - | -COO⁻ |
Note: The presence of paramagnetic Fe³⁺ leads to significant broadening and shifting of these signals in this compound complexes.
Table 5: Raman Spectroscopy Shifts for Iron-Citrate System
| Raman Shift (cm⁻¹) | Assignment | Reference |
| ~332 | Fe-Cl stretching (in ferric chloride solutions) | |
| ~1413 | Fe³⁺-OH₂ stretching (hydrated ferric ion) | |
| 2800-3800 | H₂O/OH vibrational mode |
Note: Specific Raman data for this compound complexes is limited; the provided data is for related ferric species in aqueous solution.
Visualization of this compound Speciation Workflow
The speciation of this compound is a critical factor influencing its spectroscopic signature. The following diagram illustrates the logical workflow for considering this compound speciation based on pH and the iron-to-citrate molar ratio.
Caption: Workflow for determining the dominant this compound species.
Conclusion
The spectroscopic analysis of this compound compounds is a powerful approach for their characterization, but it requires careful consideration of the experimental conditions due to the complex speciation of these compounds. This guide provides a foundational understanding of the key spectroscopic techniques, their experimental protocols, and the quantitative data that can be obtained. By integrating information from multiple spectroscopic methods, researchers and drug development professionals can gain a comprehensive understanding of the structure, stability, and behavior of this compound in various environments.
References
- 1. researchgate.net [researchgate.net]
- 2. Iron(iii) citrate speciation in aqueous solution - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Mössbauer spectroscopy - Wikipedia [en.wikipedia.org]
- 4. 57Fe Mössbauer Spectroscopy as a Tool for Study of Spin States and Magnetic Interactions in Inorganic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Preliminary Investigation of Ferric Citrate in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferric citrate is an iron-based coordination complex with a dual mechanism of action, serving as both a phosphate binder and an iron replacement product.[1][2] It is primarily utilized in the management of hyperphosphatemia in adult patients with chronic kidney disease (CKD) on dialysis and to treat iron deficiency anemia (IDA) in adults with CKD not on dialysis.[2][3] The unique chemical properties of this compound allow it to be soluble over a wide pH range, which is crucial for its function within the variable pH environments of the gastrointestinal tract.[4] This guide provides a comprehensive overview of the pharmacodynamics, key biological interactions, quantitative data, and experimental methodologies relevant to the investigation of this compound in biological systems.
Pharmacodynamics and Mechanism of Action
This compound's therapeutic effects stem from two primary mechanisms: the binding of dietary phosphate in the gastrointestinal tract and the systemic absorption of iron.
Phosphate Binding
In the lumen of the gastrointestinal tract, the ferric iron (Fe³⁺) component of this compound dissociates and binds to dietary phosphate. This interaction forms a highly insoluble and non-absorbable ferric phosphate precipitate, which is subsequently eliminated in the feces. This process effectively reduces the overall intestinal absorption of phosphate, leading to a decrease in serum phosphorus levels in patients with hyperphosphatemia.
Iron Absorption and Metabolism
The absorption of iron from this compound follows the conventional transcellular pathway for non-heme iron. This is a regulated process, unlike the passive absorption seen with some intravenous iron formulations, which mitigates the risk of uncontrolled iron release. The process begins in the duodenum and involves several key steps:
-
Reduction : Ferric iron (Fe³⁺) is reduced to its ferrous form (Fe²⁺) by reductases on the apical membrane of enterocytes, such as duodenal cytochrome B (DCYTB).
-
Uptake : Ferrous iron is then transported into the enterocyte by the Divalent Metal Transporter 1 (DMT1).
-
Intracellular Fate : Once inside the cell, the iron can be stored within the protein ferritin or transported out of the cell.
-
Efflux : The iron transporter ferroportin, located on the basolateral membrane of the enterocyte, facilitates the efflux of ferrous iron from the cell into the bloodstream. Studies in murine models have confirmed that the enteral absorption of iron from this compound is dependent on ferroportin and that significant paracellular absorption does not occur.
-
Oxidation and Transport : As iron exits the enterocyte via ferroportin, it is re-oxidized to ferric iron by the ferroxidase hephaestin. The ferric iron then binds to the plasma protein transferrin for transport throughout the body to sites of utilization, such as the bone marrow for hemoglobin synthesis or mitochondria for the formation of iron-sulfur clusters.
Impact on Key Biological Pathways
Beyond its primary roles, this compound influences critical signaling pathways involved in mineral metabolism and cellular homeostasis.
Regulation of Fibroblast Growth Factor 23 (FGF23)
FGF23 is a hormone that regulates phosphate and vitamin D metabolism. In CKD, elevated FGF23 levels are associated with adverse cardiovascular outcomes and disease progression. This compound administration has been shown to significantly reduce circulating levels of intact FGF23 (iFGF23). This effect is believed to be multifactorial, resulting from both the reduction in dietary phosphate absorption (a key stimulus for FGF23 production) and the correction of iron deficiency, which is independently associated with increased FGF23. Preclinical studies suggest that the reduction in FGF23 by this compound may attenuate the activation of downstream signaling cascades like the MEK/ERK and PLCγ/calcineurin/NFAT pathways, which are implicated in cardiac hypertrophy.
Iron Homeostasis and the NRF2 Pathway
Iron is essential but can be toxic in excess, primarily by catalyzing the formation of reactive oxygen species (ROS) via the Fenton reaction, which can lead to a form of regulated cell death known as ferroptosis. The transcription factor Nuclear factor (erythroid-derived 2)-like 2 (NRF2) is a master regulator of the cellular response to oxidative stress and also plays a role in managing iron metabolism. While studies on this compound's direct interaction with this pathway are emerging, related compounds like ferric ammonium citrate have been used to induce ferroptosis in experimental models, a process that is counter-regulated by NRF2 activation. NRF2 can modulate the expression of genes involved in iron storage and transport, thus protecting cells from iron-induced oxidative damage.
Quantitative Data from Preclinical and Clinical Studies
The efficacy and safety of this compound have been established through numerous studies. The following tables summarize key quantitative findings.
Table 1: Pharmacokinetic and In Vitro Data
| Parameter | Value | Species/System | Reference |
|---|---|---|---|
| Bioavailability | ~19% of ferrous ascorbate | Human | |
| Iron Uptake (HuH7 cells) | Kₘ: 1.1 ± 0.1 μM | In Vitro (Human Hepatoma) |
| Iron Uptake (HuH7 cells) | Vₘₐₓ: 1.95 ± 0.43 pmol/mg/min | In Vitro (Human Hepatoma) | |
Table 2: Efficacy in Hyperphosphatemia (Clinical Trials)
| Study Population | Treatment Group | Baseline P (mg/dL) | End of Study P (mg/dL) | Change from Baseline | P-value vs Control | Reference |
|---|---|---|---|---|---|---|
| CKD Stages 3-5 | This compound | 4.5 ± 0.6 | 3.9 ± 0.6 | -0.6 | <0.001 | |
| CKD Stages 3-5 | Placebo | 4.7 ± 0.6 | 4.4 ± 0.8 | -0.3 | - | |
| Dialysis Patients | This compound (1 g/day ) | - | - | -0.1 | - | |
| Dialysis Patients | This compound (6 g/day ) | - | - | -1.9 | <0.001 vs 1g/day |
| Dialysis Patients | this compound (8 g/day ) | - | - | -2.1 | <0.001 vs 1g/day | |
Table 3: Efficacy in Iron Deficiency Anemia (Clinical Trials)
| Study Population | Parameter | Treatment Group | Baseline | End of Study | Change | P-value vs Control | Reference |
|---|---|---|---|---|---|---|---|
| CKD Stages 3-5 | Hemoglobin (g/dL) | This compound | 10.5 ± 0.8 | 11.0 ± 1.0 | +0.5 | <0.001 | |
| CKD Stages 3-5 | TSAT (%) | This compound | 22 ± 7 | 32 ± 14 | +10 | <0.001 | |
| CKD Stages 3-5 | Ferritin (ng/mL) | This compound | - | - | Increased | <0.001 | |
| Dialysis Patients | Hemoglobin (g/dL) | This compound | 11.6 | 11.4 | -0.2 | <0.05 |
| Dialysis Patients | Serum Iron (mcg/dL) | this compound | 72.6 | 88.4 | +15.8 | <0.001 | |
Table 4: Preclinical Toxicity Data
| Parameter | Value | Species | Reference |
|---|---|---|---|
| Acute Oral LD₅₀ | 1487 mg/kg | Rat | |
| Acute Oral LD₅₀ | 1520 mg/kg | Mouse | |
| NOAEL (13-week study) | 596 mg/kg/day (males) | F344 Rat |
| NOAEL (13-week study) | 601 mg/kg/day (females) | F344 Rat | |
Table 5: Common Adverse Events in Humans (>5% incidence)
| Adverse Event | Frequency | Context | Reference |
|---|---|---|---|
| Diarrhea | Common | Clinical Trials | |
| Constipation | Common | Clinical Trials | |
| Nausea | Common | Clinical Trials | |
| Discolored Feces | Common | Clinical Trials |
| Abdominal Pain | Common | Clinical Trials | |
Experimental Protocols
Detailed methodologies are crucial for the reproducible investigation of this compound. Below are protocols for key experiments.
Protocol 1: In Vitro Phosphate Binding Assay
This protocol is adapted from FDA guidance for assessing the phosphate binding capacity of this compound.
Objective : To determine the equilibrium and kinetic phosphate binding characteristics of this compound tablets.
A. Equilibrium Binding Study
-
Preparation : Prepare a series of at least eight phosphate solutions with varying concentrations.
-
Incubation : Place whole this compound tablets into each phosphate solution. Conduct parallel incubations at pH 3.0 and pH 7.5 to simulate gastric and intestinal conditions, respectively. All incubations should be performed at 37°C.
-
Equilibration : Allow the incubation to proceed for at least one hour, monitoring and adjusting the pH every 15 minutes until a stable equilibrium is reached.
-
Quantification : After incubation, separate the solid and liquid phases. Measure the concentration of unbound phosphate in the filtrate using a validated analytical method (e.g., ion chromatography or colorimetric assay).
-
Analysis : Calculate the amount of phosphate bound to the this compound. Analyze the data using a Langmuir binding isotherm to determine the binding constants. The experiment should be replicated at least 12 times.
B. Kinetic Binding Study
-
Preparation : Use three phosphate concentrations: the lowest, highest, and a mid-range concentration from the equilibrium study.
-
Incubation : Incubate whole tablets in these solutions at pH 3.0 and pH 7.5 at 37°C.
-
Time-course Sampling : Collect aliquots from the incubation mixture at multiple time points.
-
Quantification : Measure the unbound phosphate concentration in each aliquot.
-
Analysis : Plot the amount of bound phosphate as a function of time to determine the binding kinetics.
Protocol 2: Quantification of Iron in Biological Samples
This protocol outlines a general method for measuring iron content in tissues or solutions.
Objective : To quantify the total iron concentration in a biological matrix.
-
Sample Preparation : Accurately weigh or measure the biological sample (e.g., tissue homogenate, serum).
-
Digestion/Mineralization : Digest the sample to release iron from its organic matrix. This is typically achieved by adding a concentrated acid solution (e.g., hydrochloric acid or nitric acid) and heating.
-
Complexation : Add a complexing agent to generate a colored iron complex that can be quantified. For example, in the Prussian blue method, potassium ferrocyanide is added to the acidified sample, which reacts with ferric iron to form a blue precipitate.
-
Standard Curve : Prepare a calibration curve using a certified iron standard solution at known concentrations.
-
Spectrophotometry : Measure the absorbance of the sample and standards at the appropriate wavelength (e.g., ~650 nm for the Prussian blue assay) using a spectrophotometer or microplate reader.
-
Calculation : Determine the iron concentration in the original sample by comparing its absorbance to the standard curve, accounting for all dilution factors.
Protocol 3: In Vivo Murine Model for this compound Absorption
This protocol is based on studies investigating the mechanism of iron absorption from this compound.
Objective : To determine if the intestinal absorption of iron from this compound is dependent on the iron transporter ferroportin.
-
Animal Model : Utilize a tamoxifen-inducible, enterocyte-specific ferroportin knockout mouse model (e.g., Villin-Cre-ER T2, Fpn flox/flox). This allows for the specific deletion of the ferroportin gene in intestinal enterocytes upon tamoxifen administration.
-
Induction : Administer tamoxifen to induce ferroportin deletion in the experimental group. The control group receives the vehicle. Successful knockout should be confirmed via mRNA expression analysis (e.g., qPCR) and Western blot of duodenal enterocytes.
-
Dietary Intervention : Place both knockout and control mice on a diet supplemented with a defined concentration of this compound (e.g., 1% by weight) for a set period (e.g., three weeks).
-
Phenotypic Analysis : At the end of the study period, collect blood and tissue samples.
-
Endpoint Measurement : Analyze key iron status parameters, including:
-
Complete Blood Count (CBC) to assess for anemia (hemoglobin, hematocrit).
-
Serum iron, ferritin, and transferrin saturation (TSAT).
-
Tissue iron content in the liver and spleen.
-
Potential Toxicities and Safety Profile
Common Adverse Effects
The most frequently reported adverse effects of this compound are gastrointestinal in nature, including diarrhea, constipation, nausea, vomiting, and discolored (dark) feces. These effects are generally mild to moderate in severity.
Iron Overload
As this compound increases systemic iron levels, there is a potential risk of iron overload, particularly with long-term use or in patients receiving concurrent intravenous iron. Therefore, regular monitoring of iron parameters (serum ferritin and TSAT) is essential to guide dosing and prevent excessive iron accumulation.
Aluminum Toxicity
A potential concern with citrate-containing compounds is the enhanced absorption of aluminum from dietary sources. Citrate can form soluble complexes with aluminum in the gut and may increase intestinal permeability by opening tight junctions, potentially leading to increased aluminum uptake. In patients with CKD, impaired renal excretion of aluminum heightens the risk of accumulation and toxicity. While a short-term (4-week) study showed only a non-significant increase in serum aluminum, this remains a theoretical risk that warrants consideration in long-term drug development and patient monitoring.
Conclusion
This compound is a dually effective therapeutic agent that addresses both hyperphosphatemia and iron deficiency anemia in the CKD population. Its mechanism of action is well-defined, involving phosphate binding in the gut and regulated, ferroportin-dependent iron absorption. Furthermore, it favorably modulates the FGF23 signaling pathway, which may confer additional cardiovascular benefits. While its safety profile is well-established, with primarily manageable gastrointestinal side effects, careful monitoring of iron status is required to prevent overload. The potential for enhanced aluminum absorption remains a topic for further long-term investigation. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals engaged in the ongoing study of this compound and related iron-based compounds in biological systems.
References
The Effect of Ferric Citrate on Fibroblast Growth Factor-23: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast growth factor-23 (FGF23) is a key hormone regulating phosphate and vitamin D metabolism. In chronic kidney disease (CKD), FGF23 levels rise progressively and are strongly associated with adverse outcomes, including cardiovascular disease, CKD progression, and mortality.[1][2] Ferric citrate, an iron-based phosphate binder, has emerged as a promising therapeutic agent that not only controls hyperphosphatemia but also reduces circulating FGF23 concentrations.[3][4] This technical guide provides an in-depth analysis of the mechanisms, quantitative effects, and experimental methodologies related to the impact of this compound on FGF23.
Core Mechanism of Action
This compound exerts its effect on FGF23 through a dual mechanism of action:
-
Phosphate Binding: In the gastrointestinal tract, this compound binds to dietary phosphate, forming insoluble ferric phosphate, which is then excreted in the feces. This reduction in intestinal phosphate absorption leads to a decrease in serum phosphate levels, a primary stimulus for FGF23 production by osteocytes.[5]
-
Iron Re-pletion: Iron deficiency is another potent, independent stimulus for FGF23 transcription. This compound provides a source of iron that can be absorbed systemically, thereby correcting iron deficiency and reducing the stimulus for FGF23 synthesis.
This dual action makes this compound uniquely positioned among phosphate binders to effectively lower FGF23 levels in patients with CKD.
Signaling Pathways
FGF23 exerts its physiological effects by binding to FGF receptors (FGFRs) in the presence of its co-receptor α-Klotho. This binding activates downstream signaling cascades, primarily the MEK/ERK and PLCγ/calcineurin/NFAT pathways. Studies in mouse models of CKD have shown that this compound administration can attenuate the activation of these pathways, likely due to the reduction in both phosphate and FGF23 levels.
FGF23 Signaling Pathway
Quantitative Data from Preclinical and Clinical Studies
The following tables summarize the quantitative effects of this compound on FGF23 and related biochemical parameters from key studies.
Table 1: Effects of this compound in a Mouse Model of CKD
| Parameter | Control Group | This compound Group | Fold Change |
| Serum Iron | - | - | 1.6-fold higher |
| Serum Phosphate | - | - | 1.5-fold lower |
| Total FGF23 | - | - | 4-fold reduction |
| Intact FGF23 | - | - | 3-fold reduction |
| Serum 1,25 Vit D | - | - | 2-fold increase |
| BUN (mg/dL) | 218 ± 24 | 127 ± 21 | - |
| 24-hour Urine Albumin (µg) | 586 ± 91 | 101 ± 69 | - |
Data presented as mean ± SEM or fold change as reported in the source.
Table 2: Effects of this compound in Patients with Non-Dialysis-Dependent CKD
| Parameter | Placebo Group | This compound Group | P-value |
| Serum Phosphate (for baseline ≥4.5 mg/dL) | - | Significant reduction | P = 0.006 |
| Intact FGF23 | - | Reduced | - |
| C-terminal FGF23 | - | Reduced | - |
This was a post-hoc analysis of a phase 3 trial. Absolute values for FGF23 were not provided in the summary.
Table 3: Effects of this compound Hydrate in Patients with Non-Dialysis-Dependent CKD with Normophosphatemia and Iron Deficiency
| Parameter | Baseline (Median) | After Treatment (Median) | P-value |
| Serum FGF23 (RU/mL) | 52.91 | 40.00 | P = 0.1764 |
| Serum PTH (pg/mL) | 68.00 | 60.00 | P = 0.0101 |
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols based on the cited literature for key experiments.
Animal Studies
A common animal model utilized is the Col4a3 knockout mouse, which develops progressive CKD.
References
- 1. This compound reduces fibroblast growth factor 23 levels and improves renal and cardiac function in a mouse model of chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A review of this compound clinical studies, and the rationale and design of the this compound and Chronic Kidney Disease in Children (FIT4KiD) trial [escholarship.org]
- 3. scholarlyexchange.childrensmercy.org [scholarlyexchange.childrensmercy.org]
- 4. Mechanism of Action and Clinical Attributes of Auryxia® (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound reduces fibroblast growth factor 23 levels and improves renal and cardiac function in a mouse model of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Intricate Structure of Ferric Citrate Hydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical structure of ferric citrate hydrate, a compound of significant interest in the pharmaceutical and biomedical fields. Due to its frequent amorphous nature and tendency to form various coordination complexes, a singular, definitive structure of "this compound hydrate" is not readily described. Instead, this document will delve into its multifaceted structural chemistry, encompassing its molecular formula, the coordination of iron by the citrate ligand, and the role of water molecules. We will explore the different structural forms it can adopt, from mononuclear to polynuclear complexes, and present key analytical data obtained from various characterization techniques.
Molecular Composition and Stoichiometry
This compound hydrate is a coordination complex whose precise molecular formula can vary depending on the degree of hydration and the specific coordination environment of the iron atom. The general chemical formula is often represented as C₆H₅FeO₇ · xH₂O .[1] Several hydrated forms have been identified, with the trihydrate, C₆H₁₁FeO₁₀ , being a commonly cited example. The compound consists of a ferric iron (Fe³⁺) cation, a citrate anion (C₆H₅O₇³⁻), and a variable number of water molecules. The CAS number for this compound hydrate can differ based on the specific hydrate, with 334024-15-6 being one of the assigned numbers.[1]
It is crucial to note that commercial this compound can be a complex mixture with varying molar ratios of iron to citrate.[2] However, pharmaceutical-grade this compound often has a more defined stoichiometry, with a predominant iron-to-citrate molar ratio of 2:2.[2]
Table 1: Physicochemical Properties of this compound Hydrate
| Property | Value | References |
| Appearance | Orange-brown to reddish-brown powder | |
| Solubility | Soluble in hot water | |
| Molecular Weight (Anhydrous) | 244.94 g/mol | |
| Molecular Weight (Trihydrate) | 298.99 g/mol |
Coordination Chemistry and Structural Diversity
The structural complexity of this compound hydrate arises from the multidentate nature of the citrate ligand, which can coordinate to the ferric ion through its three carboxylate groups and the hydroxyl group. This versatility leads to the formation of various species, including mononuclear, dinuclear, and trinuclear oligomeric complexes, with the relative abundance of each depending on factors such as pH and the iron-to-citrate molar ratio.
While this compound hydrate is often amorphous, precluding the determination of a precise crystal structure through conventional single-crystal X-ray diffraction, several crystalline this compound coordination complexes have been successfully characterized. These studies provide invaluable insights into the possible coordination environments of the ferric ion in these systems.
A diagram illustrating the speciation of this compound complexes is presented below.
Caption: Speciation of this compound complexes based on solution conditions.
Examples of Crystallographically Characterized this compound Complexes
To illustrate the coordination environment of iron in these complexes, the following table summarizes selected interatomic distances and angles from a reported trinuclear this compound complex.
Table 2: Selected Interatomic Distances and Angles in a Trinuclear this compound Complex
| Parameter | Value (Å or °) | Reference |
| Fe1–O3 | 1.982(3) | |
| Fe1–O17 | 2.003(3) | |
| Fe2–O17 | 2.001(3) | |
| Fe2–O10 | 1.985(3) | |
| Fe2–O24 | 2.031(3) | |
| Fe3–O3 | 1.997(3) | |
| Fe3–O10 | 2.002(3) | |
| Fe3–O24 | 2.062(3) | |
| Fe1–O17–Fe2 | 123.6(1) | |
| Fe1–O3–Fe3 | 120.5(1) | |
| Fe2–O10–Fe3 | 103.1(1) | |
| Fe2–O24–Fe3 | 99.4(1) |
Experimental Characterization
A comprehensive understanding of the structure of this compound hydrate necessitates the use of multiple analytical techniques.
Experimental Workflow for Characterization
The following diagram outlines a typical workflow for the synthesis and characterization of this compound hydrate.
Caption: A typical experimental workflow for this compound hydrate.
Experimental Protocols
A common method for the synthesis of this compound hydrate involves the reaction of a ferric salt with citric acid. One reported procedure is as follows:
-
Dissolve ferric chloride hexahydrate (FeCl₃·6H₂O) and citric acid in deionized water, typically in a 1:1 molar ratio.
-
Adjust the pH of the solution to approximately 4.0–5.0 using a base such as ammonia.
-
The this compound hydrate can then be precipitated from the solution, for example, by the addition of a water-miscible organic solvent like ethanol.
-
The resulting precipitate is filtered, washed with the organic solvent, and dried under vacuum.
Due to the often amorphous nature of this compound hydrate, X-ray powder diffraction (XRPD) is used to assess its crystallinity.
-
Methodology: A finely ground sample of this compound hydrate is mounted on a sample holder. The sample is then irradiated with monochromatic X-rays, and the diffracted X-rays are detected as a function of the scattering angle (2θ).
-
Expected Outcome: An amorphous sample will produce a broad, diffuse scattering pattern, whereas a crystalline sample will exhibit sharp Bragg peaks at specific 2θ angles.
FTIR spectroscopy is employed to identify the functional groups present in this compound hydrate and to confirm the coordination of the citrate ligand to the iron center.
-
Methodology: A small amount of the sample is typically mixed with potassium bromide (KBr) and pressed into a pellet. The pellet is then placed in the beam of an FTIR spectrometer, and the infrared spectrum is recorded.
-
Data Interpretation: The positions and shapes of the absorption bands provide information about the vibrational modes of the molecule. Key bands to analyze include the carboxylate (COO⁻) stretching frequencies, which are sensitive to coordination with the metal ion, and the broad O-H stretching band from the water molecules and the hydroxyl group of citrate.
Table 3: Key FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Assignment |
| ~3400 | O-H stretching (water and hydroxyl group) |
| ~1600 | Asymmetric COO⁻ stretching |
| ~1400 | Symmetric COO⁻ stretching |
Mössbauer spectroscopy is a powerful technique for determining the oxidation state and coordination environment of the iron atoms in this compound hydrate.
-
Methodology: The sample is exposed to a source of gamma rays (typically ⁵⁷Co), and the resonant absorption of these gamma rays by the ⁵⁷Fe nuclei is measured. The spectrum provides information about the chemical environment of the iron atoms.
-
Data Interpretation: The key parameters obtained from a Mössbauer spectrum are the isomer shift (δ), which is indicative of the oxidation state (Fe²⁺ vs. Fe³⁺), and the quadrupole splitting (ΔE_Q), which provides information about the symmetry of the electric field around the iron nucleus and thus its coordination environment.
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the thermal stability of this compound hydrate and to determine the water content.
-
Methodology (TGA): A sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air), and its mass is continuously monitored.
-
Methodology (DSC): The difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature.
-
Data Interpretation: TGA curves show mass loss steps corresponding to the removal of water molecules and the subsequent decomposition of the citrate ligand. DSC curves show endothermic or exothermic peaks associated with these processes, such as the energy required for dehydration.
Table 4: Typical Thermal Events for this compound Hydrate
| Temperature Range (°C) | Event | Technique |
| ~100 - 200 | Dehydration (loss of water molecules) | TGA/DSC |
| > 200 | Decomposition of the citrate ligand | TGA/DSC |
Conclusion
The chemical structure of this compound hydrate is not defined by a single, simple molecular arrangement but rather by a complex interplay of coordination chemistry that gives rise to a variety of mononuclear and oligomeric species. Its often amorphous nature presents challenges for complete structural elucidation by traditional methods. However, a combination of advanced analytical techniques, including X-ray crystallography of related complexes, FTIR and Mössbauer spectroscopy, and thermal analysis, provides a detailed picture of its composition, the coordination of the ferric ion, and its thermal behavior. For researchers and professionals in drug development, a thorough understanding of this structural complexity is paramount for controlling the physicochemical properties, bioavailability, and therapeutic efficacy of this compound-based products.
References
In-Depth Technical Guide to Basic Research on Ferric Citrate and Cellular Iron Uptake
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental chemistry, cellular biology, and experimental methodologies related to ferric citrate and its role in cellular iron uptake. It is designed to serve as a foundational resource for researchers in academia and industry, particularly those in drug development, who are investigating the therapeutic potential and biological interactions of this important iron compound.
Physicochemical Properties of this compound
This compound is not a single, well-defined compound but rather a family of coordination complexes formed between ferric ions (Fe³⁺) and the conjugate bases of citric acid. These complexes are typically orange to red-brown solids. The speciation of this compound in aqueous solutions is highly dependent on the pH and the molar ratio of iron to citrate.
At physiological pH (around 7.4), the predominant species is a monoiron dicitrate complex. However, as the iron concentration increases, dinuclear and trinuclear oligomeric complexes can also form. This variable speciation is a critical factor in its biological activity and solubility. This compound is slowly but completely soluble in cold water and more readily soluble in hot water. Its stability and solubility are enhanced by the chelation of iron by citrate, which prevents the precipitation of ferric hydroxide at neutral pH.
Table 1: Physicochemical Properties of this compound
| Property | Value/Description |
| Molecular Formula | C₆H₅FeO₇ |
| Molar Mass | 244.94 g/mol |
| Appearance | Dark orange to red-brown solid |
| Solubility in Water | Approximately 5 g/L |
| Speciation at Physiological pH | Predominantly monoiron dicitrate complexes; formation of multinuclear complexes at higher iron concentrations. |
| Stability | Stable under normal conditions; sensitive to light. |
Mechanisms of Cellular Iron Uptake from this compound
The uptake of iron from this compound is a multi-step process that involves the reduction of ferric iron (Fe³⁺) to its ferrous form (Fe²⁺) and subsequent transport across the cell membrane by specific protein transporters. This pathway is distinct from the well-characterized transferrin-mediated iron uptake and is a key component of non-transferrin-bound iron (NTBI) acquisition by cells.
Reduction of Ferric Iron
Before it can be transported into the cell, the ferric iron in the this compound complex must be reduced to ferrous iron. This reduction is carried out by cell surface metalloreductases of the STEAP (Six-Transmembrane Epithelial Antigen of the Prostate) family, including STEAP2, STEAP3, and STEAP4.[1][2] These enzymes utilize intracellular NADPH as a reducing agent to facilitate the conversion of Fe³⁺ to Fe²⁺ at the cell surface.[3]
Transport of Ferrous Iron
Once in its ferrous form, the iron is transported across the cell membrane by a variety of protein transporters. The specific transporter utilized can vary depending on the cell type.
-
ZIP14 (SLC39A14): This is considered a major transporter of NTBI, including iron derived from this compound, in several cell types, most notably hepatocytes and pancreatic β-cells.[4]
-
Divalent Metal Transporter 1 (DMT1): While a central player in intestinal iron absorption from dietary sources, its role in the uptake of NTBI in other tissues, such as the liver, is more debated, with some studies indicating it may be dispensable. However, it is implicated in the transcellular transport of iron from this compound in the intestine.
-
L-type Calcium Channels (LTCCs): In excitable cells like cardiomyocytes, LTCCs have been shown to be a significant pathway for ferrous iron influx, particularly in iron-overload conditions.
-
β3-integrin and Mobilferrin: An alternative pathway for the direct uptake of ferric iron, independent of reduction, has been proposed to involve β3-integrin and the protein mobilferrin.
Signaling Pathways Modulated by this compound Uptake
The influx of iron from this compound can trigger a range of intracellular signaling cascades, primarily related to the cellular response to iron and oxidative stress.
Iron Homeostasis and the IRP/IRE System
Cellular iron levels are tightly regulated by the Iron Regulatory Protein (IRP)/Iron Responsive Element (IRE) system. When intracellular iron levels are low, IRP1 and IRP2 bind to IREs in the untranslated regions of mRNAs encoding proteins involved in iron metabolism. This binding stabilizes the transferrin receptor 1 (TfR1) mRNA, promoting iron uptake, and inhibits the translation of ferritin mRNA, reducing iron storage. Conversely, when iron levels increase, as would occur after this compound uptake, the IRPs are inactivated. This leads to the degradation of TfR1 mRNA and the translation of ferritin mRNA, thereby decreasing further iron uptake and promoting its safe storage.
Oxidative Stress and Downstream Signaling
Excess intracellular iron can participate in the Fenton reaction, leading to the generation of reactive oxygen species (ROS) and a state of oxidative stress. This can, in turn, activate several stress-responsive signaling pathways:
-
MAPK Pathways: The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a key transducer of stress signals and can be activated by iron-induced ROS. In some contexts, such as in gut epithelial cancer cells, this compound has also been shown to activate the ERK MAP kinase pathway.
-
NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation and cell survival, can also be activated by oxidative stress resulting from iron overload.
-
NRF2 Pathway: The Nuclear factor erythroid 2-related factor 2 (NRF2) is a master regulator of the antioxidant response. While iron-induced oxidative stress would be expected to activate this protective pathway, some studies have shown that high concentrations of ferric ammonium citrate can negatively impact NRF2 levels.
Apoptosis
Prolonged or high levels of iron-induced oxidative stress can overwhelm the cell's antioxidant defenses and lead to programmed cell death, or apoptosis. Both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways have been shown to be activated by iron overload.
Experimental Protocols
This section provides an overview of key experimental methodologies for studying this compound and cellular iron uptake.
Iron Uptake Assay using ⁵⁹Fe-Ferric Citrate
This assay quantifies the amount of iron taken up by cells over time.
Materials:
-
Cultured cells of interest
-
⁵⁹FeCl₃
-
Citric acid
-
Uptake buffer (e.g., citrate uptake buffer, pH 6.0)
-
Quench buffer (e.g., ice-cold PBS with 1 mM EDTA)
-
Scintillation counter
Procedure:
-
Preparation of ⁵⁹Fe-Ferric Citrate: Prepare a stock solution of ⁵⁹Fe-ferric citrate by mixing ⁵⁹FeCl₃ with an appropriate molar excess of citric acid in a suitable buffer.
-
Cell Preparation: Plate cells in multi-well plates and grow to the desired confluency. On the day of the experiment, wash the cells with uptake buffer.
-
Initiation of Uptake: Add the ⁵⁹Fe-ferric citrate solution to the cells and incubate at 37°C for various time points.
-
Termination of Uptake: At each time point, rapidly wash the cells with ice-cold quench buffer to stop the uptake and remove extracellular ⁵⁹Fe.
-
Cell Lysis and Counting: Lyse the cells and measure the incorporated radioactivity using a gamma or scintillation counter.
-
Data Analysis: Normalize the counts to the protein concentration of the cell lysate to determine the rate of iron uptake.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the effect of this compound on cell viability and proliferation.
Materials:
-
Cultured cells
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Treatment: Treat the cells with a range of concentrations of this compound and incubate for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.
Western Blotting for Signaling Pathway Analysis
This technique is used to detect and quantify changes in the levels and phosphorylation status of key proteins in signaling pathways.
Materials:
-
Cultured cells treated with this compound
-
Lysis buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-Akt, anti-total-Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the this compound-treated and control cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding, then incubate with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Quantitative Data
This section summarizes key quantitative data from preclinical and clinical studies on this compound.
Table 2: Kinetic Parameters of this compound Uptake
| Cell Type | Kₘ (µM) | Vₘₐₓ (pmol/mg protein/min) | Reference |
| Rat Hepatocytes | ~7 | ~2000 (nmol/mg DNA/min) | |
| Human Hepatoma (HuH7) | 1.1 ± 0.1 | 1.95 ± 0.43 |
Table 3: Dose-Response of this compound on Serum Phosphorus in Hemodialysis Patients (28-day study)
| This compound Dose | Mean Change in Serum Phosphorus (mg/dL) | p-value (vs. 1 g/day ) | Reference |
| 1 g/day | -0.1 ± 1.3 | - | |
| 6 g/day | -1.9 ± 1.7 | <0.001 | |
| 8 g/day | -2.1 ± 2.0 | <0.001 |
Table 4: Effects of this compound on Iron Parameters in ESRD Patients (52-week study)
| Parameter | Change with this compound (at week 12) | p-value (vs. active control) | Reference |
| Ferritin (ng/mL) | +114.1 ± 29.35 | <0.001 | |
| Transferrin Saturation (%) | +8.62 ± 1.57 | <0.001 |
Table 5: Quantitative Gene Expression Changes in Response to Iron
| Gene | Condition | Fold Change | Cell/Tissue Type | Reference |
| Transferrin Receptor (Tfrc) | Iron Deficiency | ~4-fold increase | Rat Liver | |
| Various Genes | 81 µM Iron Citrate (15 min) | Varies | Bacillus cereus |
Conclusion
This technical guide has provided a detailed overview of the fundamental aspects of this compound chemistry, its cellular uptake mechanisms, and the downstream signaling pathways it influences. The provided experimental protocols and quantitative data serve as a valuable resource for researchers designing and interpreting studies in this area. A thorough understanding of these basic research principles is essential for the continued development of this compound as a therapeutic agent and for exploring its broader biological implications. Future research should continue to elucidate the precise roles of different transporters in various cell types and further map the complex signaling networks that are modulated by iron uptake from this clinically important compound.
References
- 1. Characterisation of citrate and iron citrate uptake by cultured rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. haaselab.org [haaselab.org]
- 4. Cellular damage by ferric nitrilotriacetate and this compound in V79 cells: interrelationship between lipid peroxidation, DNA strand breaks and sister chromatid exchanges - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enteric Absorption of Iron from Ferric Citrate: A Technical Guide on the Pivotal Role of Citrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ferric citrate has emerged as a significant therapeutic agent for managing iron deficiency anemia, particularly in patient populations with chronic kidney disease. Its efficacy is intrinsically linked to the dual role of its components: the ferric iron payload and the citrate ligand. This technical guide provides an in-depth exploration of the mechanisms governing the enteric absorption of iron from this compound. We will dissect the prevailing transcellular transport pathway, scrutinize the contentious role of paracellular absorption, and elucidate the critical function of citrate in maintaining iron solubility and bioavailability within the complex milieu of the gastrointestinal tract. This document synthesizes quantitative data from pivotal preclinical and clinical studies, presents detailed experimental protocols for investigating iron absorption, and utilizes visualizations to clarify complex biological pathways and experimental designs.
Introduction
Iron is an indispensable element for numerous physiological processes, yet its enteric absorption is a tightly regulated and often inefficient process. Oral iron supplementation is the cornerstone of therapy for iron deficiency anemia; however, the choice of iron salt has significant implications for both efficacy and tolerability. Ferric iron (Fe³⁺), while potentially offering a better side-effect profile than its ferrous (Fe²⁺) counterpart, faces the challenge of poor solubility at the neutral pH of the small intestine. This compound, a complex of ferric iron and citric acid, is designed to overcome this limitation. The citrate ligand plays a crucial role in maintaining iron in a soluble and absorbable form, thereby facilitating its uptake by the intestinal epithelium. This guide will provide a comprehensive technical overview of the current understanding of the role of citrate in the enteric absorption of iron from this compound.
The Chemical Nature of this compound in the Gastrointestinal Tract
The journey of iron from a this compound tablet to the bloodstream begins with its dissolution and chemical speciation in the varying pH environments of the stomach and small intestine.
In the acidic environment of the stomach (pH 1-3), this compound readily dissolves. As the compound transitions to the more alkaline environment of the duodenum and proximal jejunum (pH 6-7.5), the propensity of ferric iron to hydrolyze and form insoluble ferric hydroxide precipitates increases dramatically. This is where the citrate ligand exerts its primary and most critical function. Citrate acts as a potent chelator, forming soluble complexes with ferric iron across a wide pH range.[1]
Studies on the aqueous speciation of this compound have revealed that at physiological pH, the predominant species are a monoiron dicitrate complex and multinuclear complexes, with the relative concentrations being dependent on the pH and the iron-to-citrate molar ratio.[1][2][3] Lower pH values tend to favor the formation of oligomeric species, while increasing the pH enhances the dominance of mononuclear iron complexes.[2] This chelation by citrate is paramount in preventing the precipitation of ferric hydroxide, thus maintaining a pool of soluble iron available for absorption by the enterocytes.
Mechanisms of Enteric Iron Absorption from this compound
The absorption of iron from this compound is now understood to be predominantly a transcellular process, mirroring the established pathway for non-heme iron absorption. The initial hypothesis that citrate might facilitate paracellular absorption has been largely refuted by recent evidence.
The Dominant Transcellular Pathway
The transcellular absorption of iron from this compound is a multi-step process involving reduction, apical uptake, intracellular transit, and basolateral export.
-
Reduction of Ferric Iron: For iron to be transported into the enterocyte by the Divalent Metal Transporter 1 (DMT1), it must first be in its ferrous (Fe²⁺) state. The reduction of ferric iron (Fe³⁺) from the soluble this compound complex to ferrous iron (Fe²⁺) is a critical step and is primarily mediated by the enzyme duodenal cytochrome B (Dcytb), a ferrireductase located on the apical membrane of enterocytes.
-
Apical Uptake: Once reduced to ferrous iron, it is transported across the apical membrane of the duodenal enterocytes by DMT1.
-
Intracellular Fate: Inside the enterocyte, the absorbed iron can be either stored within the protein ferritin or transported to the basolateral membrane for export into the bloodstream.
-
Basolateral Export: The export of iron from the enterocyte into the circulation is mediated by the iron transporter ferroportin. This process is coupled with the oxidation of ferrous iron back to ferric iron by the ferroxidase hephaestin.
-
Systemic Transport: In the bloodstream, ferric iron binds to transferrin for transport to various tissues, including the bone marrow for incorporation into hemoglobin.
The indispensable role of ferroportin in the absorption of iron from this compound has been unequivocally demonstrated in murine models. Studies using tamoxifen-inducible, enterocyte-specific ferroportin knockout mice have shown that in the absence of functional ferroportin, dietary supplementation with this compound fails to improve iron status or rescue the iron deficiency anemia phenotype. This holds true even in the context of uremia, a condition often associated with high hepcidin levels and impaired iron absorption.
The Role of the Paracellular Pathway: A Minor Contribution
An initial hypothesis proposed that the citrate moiety in this compound could enhance paracellular iron absorption by chelating calcium ions, thereby disrupting the integrity of tight junctions between enterocytes. This mechanism has been suggested for the absorption of other elements like aluminum. However, extensive research in murine models with ferroportin knockout has provided strong evidence that the paracellular pathway does not constitute a major route for physiologic iron absorption from this compound. While a minor, clinically insignificant contribution from the paracellular route cannot be entirely excluded, the available data firmly establishes the ferroportin-dependent transcellular pathway as the predominant mechanism.
Quantitative Data on Iron Absorption from this compound
The efficacy of this compound as an oral iron therapeutic is substantiated by a growing body of quantitative data from both preclinical and clinical studies. These studies have consistently demonstrated its ability to improve iron indices and hemoglobin levels.
Table 1: Summary of Preclinical Data on this compound Iron Absorption in Murine Models
| Study Parameter | Animal Model | This compound Intervention | Key Findings | Reference |
| Iron Status Rescue | Ferroportin-deficient mice | 1% this compound dietary supplementation for 3 weeks | Did not improve iron status or rescue anemia phenotype, demonstrating ferroportin dependence. | |
| Iron Status Improvement | Wild-type and Tmprss6 knockout mice with chronic kidney disease | 0.1% this compound added to the diet | Increased red blood cell count and hemoglobin in high-hepcidin models. | |
| Iron Store Repletion | Col4a3 knockout mice (CKD model) | 5% this compound enriched diet for 6 weeks | Increased serum iron, transferrin saturation, ferritin levels, and liver iron content. Restored hemoglobin levels. | |
| Bioavailability | Sprague Dawley rats | Oral administration of this compound-loaded liposomes | Relative bioavailability of 215.7% compared to free this compound. |
Table 2: Summary of Clinical Data on this compound Efficacy in Humans
| Study Population | Comparator | Duration | Key Efficacy Endpoints | Reference |
| CKD Stages 3-5, Iron Deficiency Anemia | Placebo | 12 weeks | This compound: Increased mean TSAT from 22% to 32%; Increased hemoglobin from 10.5 to 11.0 g/dL. Placebo: No significant change in TSAT or hemoglobin. | |
| CKD with Iron Deficiency | Ferrous Sulfate | 12 weeks | This compound: Greater increase in TSAT (8% difference) and serum ferritin (37 ng/mL difference) compared to ferrous sulfate. No significant between-group difference in hemoglobin change. | |
| Hemodialysis Patients | Active Control | 52 weeks | This compound: Mean ferritin increased from 593 to 895 ng/mL; Mean TSAT increased from 31% to 39%. | |
| Iron Deficiency Anemia (non-CKD) | Previous oral iron preparations (intolerant patients) | 4-8 weeks | 80% of patients reached hemoglobin target (>11 g/dL) by week 4. Significant reduction in nausea and vomiting. | |
| Iron Deficiency Anemia | Fasting vs. Fed state | Single dose crossover | ΔCmax and ΔAUC0-24 were 39% and 29% higher, respectively, under fed conditions, suggesting food does not negatively impact absorption. |
Table 3: Comparative Bioavailability of Different Iron Formulations
| Iron Compound | Relative Bioavailability (vs. Ferrous Sulfate = 100%) | Notes | Reference |
| Ferrous Sulfate | 100% | Reference standard | |
| This compound | Bioavailability is less than ferrous sulfate, but it effectively repletes iron stores. | In a head-to-head trial, this compound led to greater increases in iron stores (TSAT and ferritin) than ferrous sulfate in CKD patients. | |
| Ferrous Gluconate | Similar bioavailability per mg of elemental iron as ferrous sulfate. | Lower elemental iron content per tablet compared to ferrous sulfate. | |
| Ferric Ammonium Citrate | ~23% | Measured by true absorption. |
Experimental Protocols for Studying this compound Iron Absorption
A variety of in vivo and in vitro models are employed to investigate the mechanisms and quantification of iron absorption from this compound.
In Vivo Murine Model of Iron Deficiency Anemia
Objective: To assess the in vivo efficacy of this compound in repleting iron stores and correcting anemia.
Protocol:
-
Induction of Iron Deficiency Anemia:
-
House weanling (3-4 weeks old) BALB/c or C57BL/6 mice.
-
Provide an iron-deficient diet (e.g., 2-4 ppm iron) and deionized water ad libitum for 4-11 weeks.
-
Monitor body weight and hematological parameters (hemoglobin, hematocrit) weekly or bi-weekly to confirm the development of anemia (hemoglobin < 10 g/dL).
-
-
This compound Administration:
-
Divide the anemic mice into experimental groups (e.g., vehicle control, this compound-treated, ferrous sulfate-treated).
-
Administer this compound orally via gavage or as a dietary supplement (e.g., 0.5-1% w/w).
-
The treatment period typically lasts for 2-4 weeks.
-
-
Sample Collection and Analysis:
-
At the end of the treatment period, euthanize the mice and collect blood via cardiac puncture.
-
Harvest tissues such as the duodenum, liver, and spleen.
-
Blood Analysis: Measure hemoglobin, hematocrit, serum iron, and total iron-binding capacity (TIBC) to calculate transferrin saturation (TSAT). Serum ferritin is measured by ELISA.
-
Tissue Analysis:
-
Measure non-heme iron content in the liver and spleen using a colorimetric assay (e.g., ferrozine-based method).
-
Perform Western blot analysis on duodenal enterocyte lysates to quantify the expression of iron transport proteins like ferroportin and DMT1.
-
-
In Vitro Caco-2 Cell Iron Uptake Assay
Objective: To model the intestinal absorption of iron from this compound in a human enterocyte-like cell line.
Protocol:
-
Caco-2 Cell Culture:
-
Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a 5% CO₂ atmosphere.
-
Seed the cells onto permeable supports (e.g., Transwell inserts) and allow them to differentiate for 18-21 days to form a polarized monolayer with tight junctions.
-
-
In Vitro Digestion (Optional but Recommended):
-
To simulate gastrointestinal conditions, subject the this compound formulation to a two-step in vitro digestion process.
-
Gastric Phase: Incubate the sample in a simulated gastric fluid (e.g., pepsin in HCl, pH 2.0) for 1-2 hours at 37°C.
-
Intestinal Phase: Neutralize the gastric digest and add a simulated intestinal fluid (e.g., pancreatin and bile salts in a bicarbonate buffer, pH 7.0) for 2-4 hours at 37°C.
-
-
Iron Uptake Assay:
-
Wash the differentiated Caco-2 cell monolayers with a buffered salt solution (e.g., HBSS).
-
Add the digested this compound sample (or a solution of this compound in transport medium) to the apical side of the Transwell insert.
-
Incubate for 2-24 hours at 37°C.
-
After incubation, wash the cells extensively to remove any non-absorbed iron.
-
-
Quantification of Iron Uptake:
-
Lyse the cells to release intracellular iron.
-
Measure the intracellular iron content using atomic absorption spectrometry (AAS).
-
Alternatively, measure the formation of ferritin, an iron storage protein, as a surrogate marker of iron uptake, using an ELISA. The amount of ferritin formed is proportional to the amount of iron taken up by the cells.
-
Ex Vivo Everted Gut Sac Model
Objective: To study the transport of iron from this compound across an intact intestinal segment.
Protocol:
-
Preparation of the Everted Gut Sac:
-
Fast a rat overnight and then euthanize it.
-
Excise a segment of the proximal small intestine (duodenum or jejunum).
-
Gently flush the segment with ice-cold saline or Tyrode's solution.
-
Evert the intestinal segment over a glass rod so that the mucosal surface is facing outwards.
-
Tie one end of the everted segment to form a sac.
-
-
Iron Transport Experiment:
-
Fill the sac with a known volume of serosal buffer (e.g., Tyrode's solution).
-
Incubate the sac in a flask containing a mucosal buffer with a known concentration of this compound at 37°C with gentle shaking and oxygenation (95% O₂/5% CO₂).
-
Collect samples from the serosal fluid inside the sac at various time points (e.g., 0, 30, 60, 90, 120 minutes).
-
-
Analysis:
-
Measure the concentration of iron in the serosal fluid samples using AAS or a colorimetric assay.
-
The appearance of iron in the serosal fluid over time represents its transport across the intestinal epithelium.
-
Visualizations of Key Pathways and Workflows
Diagram 1: Signaling Pathway of this compound Iron Absorption
Caption: Transcellular pathway of iron absorption from this compound.
Diagram 2: Experimental Workflow for Caco-2 Cell Iron Uptake Assay
Caption: Workflow for assessing iron uptake from this compound using Caco-2 cells.
Conclusion
The enteric absorption of iron from this compound is a sophisticated process that is critically dependent on the chelating properties of the citrate ligand. Citrate ensures the solubility of ferric iron in the alkaline environment of the small intestine, making it available for the established transcellular absorption pathway. This pathway involves the reduction of ferric to ferrous iron by Dcytb, apical uptake via DMT1, and basolateral export into the circulation by ferroportin. The evidence strongly indicates that the ferroportin-dependent transcellular route is the predominant mechanism of absorption, with any contribution from the paracellular pathway being physiologically insignificant. The quantitative data from both preclinical and clinical studies robustly support the efficacy of this compound in repleting iron stores and improving hematological parameters. The experimental models detailed in this guide provide a framework for the continued investigation and development of iron therapeutics. A thorough understanding of the pivotal role of citrate is essential for researchers, scientists, and drug development professionals working to optimize oral iron therapies and address the global challenge of iron deficiency anemia.
References
Methodological & Application
Application Notes: Ferric Citrate as an Iron Source in Cell Culture Media
References
- 1. researchgate.net [researchgate.net]
- 2. Human iron metabolism - Wikipedia [en.wikipedia.org]
- 3. Cellular iron uptake, trafficking and metabolism: Key molecules and mechanisms and their roles in disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell culture processes for monoclonal antibody production - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Ferric Citrate in Animal Models of Chronic Kidney Disease
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ferric citrate is a phosphate binder and iron replacement agent that has demonstrated therapeutic potential in managing complications associated with chronic kidney disease (CKD).[1][2][3] In animal models of CKD, this compound has been shown to effectively lower serum phosphate levels, replete iron stores, and ameliorate anemia.[2][4] Furthermore, it has been observed to reduce circulating levels of fibroblast growth factor 23 (FGF23), a key hormone implicated in the progression of CKD and cardiovascular complications. These reno-protective effects also include lessening systemic inflammation and reducing kidney fibrosis. This document provides detailed protocols for the application of this compound in preclinical animal models of CKD, summarizing key quantitative data and illustrating relevant biological pathways.
Data Presentation
Table 1: Effects of this compound on Key Biomarkers in Rodent Models of CKD
| Animal Model | This compound Dose | Duration | Serum Phosphate | Serum Iron | Hemoglobin | FGF23 | BUN | Reference |
| Col4a3 Knockout Mice | 1% in diet | 5 weeks | Decreased | Increased | - | Decreased | Improved | |
| Col4a3 Knockout Mice | 5% in diet | 4-6 weeks | Decreased | Increased | Increased | Decreased | Improved | |
| Adenine-induced CKD Mice | 0.5% in diet | 6 weeks | No significant change | Increased | - | No significant change | Increased BUN with FGF23 deletion | |
| Cy/+ Rats (Moderate CKD) | 2% in diet | 10 weeks | Decreased | Increased (TSAT) | - | Decreased (intact FGF23) | No change | |
| 5/6 Nephrectomy Rats | 4% in diet | - | Decreased | - | - | - | - | |
| Iron Deficiency Anemia Rats | 0.3% in diet | 7 days | No change | Increased | Increased | No change | - |
Note: "-" indicates data not reported in the cited study. BUN = Blood Urea Nitrogen; TSAT = Transferrin Saturation.
Table 2: Effects of this compound on Cardiovascular and Bone Parameters in CKD Rat Model
| Parameter | Treatment Group | Outcome | Reference |
| Aortic & Heart Calcifications | CKD + 2% this compound | Reduced to levels similar to normal animals | |
| Bone Turnover | CKD + 2% this compound | No significant effect | |
| Trabecular Bone Volume | CKD + 2% this compound | No significant effect |
Experimental Protocols
Protocol 1: Induction of CKD in Mice using an Adenine-Rich Diet
This protocol is designed to induce chronic kidney disease in mice through dietary adenine administration, leading to tubulointerstitial nephritis and fibrosis.
Materials:
-
8-week-old male mice (e.g., C57BL/6)
-
Casein-based control diet (e.g., Teklad TD.150303)
-
Adenine-containing diet (0.2% adenine, e.g., Envigo TD.160020)
-
This compound supplemented diet (0.2% adenine + 0.5% this compound, e.g., Envigo)
-
Metabolic cages for urine collection
-
Standard laboratory equipment for blood collection and tissue harvesting
Procedure:
-
Acclimatize mice for one week with free access to standard chow and water.
-
Divide mice into three groups: Control, CKD, and CKD + this compound.
-
Provide the Control group with the casein-based control diet.
-
Provide the CKD group with the 0.2% adenine diet.
-
Provide the CKD + this compound group with the 0.2% adenine diet supplemented with 0.5% this compound.
-
Continue the respective diets for 6 weeks, with water provided ad libitum.
-
Monitor animal health, body weight, and food/water intake regularly.
-
At the end of the 6-week period, place mice in metabolic cages for 24-hour urine collection to measure parameters like albuminuria.
-
Collect blood samples via cardiac puncture or tail vein for serum analysis of BUN, creatinine, phosphate, iron, and FGF23.
-
Euthanize the animals and harvest kidneys and other relevant tissues for histological analysis (e.g., H&E, Picrosirius Red staining for fibrosis) and gene expression studies.
Protocol 2: this compound Administration in a Genetic Mouse Model of CKD (Col4a3-/-)
This protocol utilizes the Col4a3 knockout mouse, a model of progressive hereditary nephritis that mimics Alport syndrome.
Materials:
-
4 to 6-week-old Col4a3-/- mice and wild-type (WT) littermates
-
Mineral sufficient control diet
-
This compound supplemented diet (e.g., 5% this compound by weight)
-
Standard laboratory equipment for blood and tissue analysis
Procedure:
-
Genotype and wean mice at 3-4 weeks of age.
-
At 4 weeks (early CKD) or 6 weeks (overt CKD) of age, divide the Col4a3-/- mice into two groups: CKD on control diet and CKD on 5% this compound diet. A group of WT mice on the control diet should be maintained for comparison.
-
Provide the respective diets for 4 to 6 weeks.
-
Perform longitudinal monitoring of body weight and food/water intake.
-
At the study endpoint (e.g., 10 weeks of age), perform echocardiography to assess cardiac function.
-
Collect blood for analysis of serum BUN, creatinine, phosphate, iron, transferrin saturation, ferritin, hemoglobin, and FGF23 levels.
-
Collect fecal samples to measure iron and phosphate content to assess absorption.
-
Harvest kidneys for histological assessment of fibrosis and inflammation, and bone for analysis of Fgf23 gene expression.
Protocol 3: this compound Administration in a Rat Model of Moderate CKD (Cy/+)
This protocol uses the Cy/+ rat, a model of slowly progressive polycystic kidney disease.
Materials:
-
Cy/+ male rats and normal littermates
-
Standard casein-based diet
-
2% this compound supplemented diet (e.g., Teklad TD. 180350)
-
Standard laboratory equipment for blood and tissue analysis
Procedure:
-
Age rats to 18 weeks to allow for the development of moderate CKD.
-
Divide the Cy/+ rats into two groups: untreated CKD and CKD + 2% this compound. A group of normal littermates on the standard diet should be included as controls.
-
Provide the CKD + this compound group with the 2% this compound diet for 10 weeks.
-
The untreated CKD and normal groups receive the standard casein diet.
-
Monitor animal health and body weight throughout the 10-week treatment period.
-
At 28 weeks of age, collect blood samples for the analysis of plasma BUN, creatinine, phosphorus, intact and C-terminal FGF23, parathyroid hormone (PTH), and iron parameters.
-
Harvest aorta and heart for assessment of calcification.
-
Harvest bone for analysis of bone turnover and mechanical properties.
Mandatory Visualizations
Caption: Experimental workflow for this compound studies in animal models of CKD.
References
- 1. Effects of this compound and intravenous iron sucrose on markers of mineral, bone, and iron homeostasis in a rat model of CKD-MBD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound reduces fibroblast growth factor 23 levels and improves renal and cardiac function in a mouse model of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conventional and novel impacts of this compound on iron deficiency anemia and phosphorus metabolism in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Quantifying the Efficacy of Ferric Citrate in Reducing Hyperphosphatemia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hyperphosphatemia, an abnormally elevated level of phosphate in the blood, is a common and serious complication of chronic kidney disease (CKD). It is a major contributor to cardiovascular disease, the leading cause of death in patients with CKD. Ferric citrate has emerged as a promising therapeutic agent for managing hyperphosphatemia in this patient population. It is an iron-based phosphate binder that not only effectively reduces serum phosphorus levels but also addresses the concomitant iron deficiency anemia often seen in CKD patients.[1][2][3][4]
These application notes provide a comprehensive overview of the quantitative efficacy of this compound, detailed experimental protocols from key clinical trials, and visualizations of its mechanism of action and experimental workflows. This information is intended to guide researchers and drug development professionals in their evaluation and potential application of this compound for the management of hyperphosphatemia.
Quantitative Data on this compound Efficacy
The efficacy of this compound in reducing serum phosphorus and improving iron parameters has been demonstrated in numerous clinical trials. The following tables summarize the key quantitative data from these studies.
Table 1: Efficacy of this compound in Reducing Serum Phosphorus
| Study/Analysis | Patient Population | Treatment Group | Control Group | Mean Baseline Serum Phosphorus (mg/dL) | Mean Change from Baseline in Serum Phosphorus (mg/dL) | p-value |
| Meta-analysis (Li et al., 2022)[1] | CKD patients | This compound | Placebo | Not Reported | -1.76 | 0.0007 |
| Meta-analysis (Li et al., 2022) | CKD patients | This compound | Active Controls (sevelamer, calcium carbonate, etc.) | Not Reported | -0.09 | 0.51 |
| Lewis et al., 2015 (NCT01191255) | Hemodialysis patients | This compound | Placebo | 7.2 (FC), 7.2 (Placebo) | -2.2 (FC vs Placebo) | <0.001 |
| Yokoyama et al., 2014 | Non-dialysis-dependent CKD | This compound Hydrate | Placebo | Not Reported | -1.29 (FC) vs +0.06 (Placebo) | <0.001 |
| Dose-Ranging Study (Dwyer et al.) | Hemodialysis patients | This compound 6 g/day | This compound 1 g/day | 7.6 | -1.9 | <0.001 |
| Dose-Ranging Study (Dwyer et al.) | Hemodialysis patients | This compound 8 g/day | This compound 1 g/day | 7.5 | -2.1 | <0.001 |
Table 2: Effect of this compound on Iron Metabolism and Hemoglobin
| Study/Analysis | Patient Population | Treatment Group | Control Group | Outcome Measure | Mean Change from Baseline | p-value |
| Meta-analysis (Li et al., 2022) | CKD patients | This compound | Active Drug | Hemoglobin (g/dL) | +0.43 | 0.03 |
| Meta-analysis (Li et al., 2022) | CKD patients | This compound | Placebo | Hemoglobin (g/dL) | +0.39 | 0.03 |
| Lewis et al., 2015 (NCT01191255) | Hemodialysis patients | This compound | Active Control | Ferritin (ng/mL) | 899 (FC) vs 628 (AC) at 52 weeks | <0.001 |
| Lewis et al., 2015 (NCT01191255) | Hemodialysis patients | This compound | Active Control | TSAT (%) | 39 (FC) vs 30 (AC) at 52 weeks | <0.001 |
| Block et al., 2015 | Non-dialysis-dependent CKD | This compound | Placebo | TSAT (%) | +10 | <0.001 |
| Block et al., 2015 | Non-dialysis-dependent CKD | This compound | Placebo | Hemoglobin (g/dL) | +0.5 | <0.001 |
Mechanism of Action
This compound exerts its phosphate-lowering effect through a straightforward mechanism in the gastrointestinal tract. In the acidic environment of the stomach and the more neutral pH of the intestines, this compound dissociates, releasing ferric iron (Fe³⁺). This ferric iron then binds to dietary phosphate to form insoluble ferric phosphate (FePO₄). This insoluble complex is not absorbed by the gastrointestinal tract and is subsequently excreted in the feces, thereby reducing the overall phosphate absorption from the diet.
Simultaneously, a portion of the ferric iron from this compound is reduced to ferrous iron (Fe²⁺) and absorbed into the bloodstream. This absorbed iron contributes to the body's iron stores, leading to an increase in serum ferritin and transferrin saturation (TSAT), and can help address iron deficiency anemia.
Experimental Protocols
This section outlines the general methodologies employed in pivotal clinical trials evaluating the efficacy of this compound. For specific details, it is recommended to consult the original publications and their supplementary materials.
A. General Clinical Trial Workflow
The following diagram illustrates a typical workflow for a randomized controlled trial of this compound for hyperphosphatemia.
B. Key Methodologies
1. Study Design: Most pivotal trials are designed as randomized, controlled studies. They may be placebo-controlled or use an active comparator such as sevelamer carbonate or calcium acetate. Study durations vary, with some having a short-term efficacy assessment period followed by a longer-term safety assessment.
2. Patient Population: Key inclusion criteria typically include:
-
Adult patients (≥18 years) with end-stage renal disease (ESRD) on hemodialysis or peritoneal dialysis.
-
A baseline serum phosphorus level above a specified threshold (e.g., ≥5.5 mg/dL or ≥6.0 mg/dL) after a washout period from other phosphate binders.
Key exclusion criteria often include:
-
Evidence of iron overload (e.g., serum ferritin >1000 ng/mL).
-
Known gastrointestinal disorders that could interfere with the study medication.
-
Allergy or intolerance to this compound or any of its components.
3. Dosage and Administration:
-
Starting Dose: The recommended starting dose of Auryxia® (this compound) for hyperphosphatemia is 2 tablets (each containing 1 gram of this compound) taken orally three times daily with meals.
-
Dose Titration: The dose is then titrated based on weekly or bi-weekly serum phosphorus levels to achieve and maintain the target range (typically 3.5 to 5.5 mg/dL). Dose adjustments are usually made in increments or decrements of 1 to 2 tablets per day. The maximum recommended daily dose is 12 tablets.
4. Laboratory Measurements:
-
Sample Collection: Blood samples are typically collected pre-dialysis at specified intervals throughout the study.
-
Serum Phosphorus Analysis: Serum phosphorus levels are measured using automated clinical chemistry analyzers. The principle of the assay usually involves the reaction of inorganic phosphate with a molybdate solution to form a colored complex, which is then measured spectrophotometrically.
-
Iron Parameter Analysis:
-
Serum Ferritin: Measured by immunoassay techniques, such as chemiluminescent microparticle immunoassay (CMIA) or enzyme-linked immunosorbent assay (ELISA).
-
Serum Iron and Total Iron-Binding Capacity (TIBC): Measured using colorimetric methods on automated analyzers.
-
Transferrin Saturation (TSAT): Calculated as (Serum Iron / TIBC) x 100%.
-
5. Statistical Analysis: The primary efficacy endpoint is typically the change in serum phosphorus from baseline to the end of the treatment period. Secondary endpoints often include the proportion of patients achieving the target serum phosphorus range, and changes in hemoglobin, ferritin, and TSAT. Statistical analyses are performed using appropriate methods for comparing continuous and categorical variables between treatment groups, such as ANCOVA or chi-squared tests.
Conclusion
This compound is a well-established and effective treatment for hyperphosphatemia in patients with chronic kidney disease. Its dual mechanism of action, which combines phosphate binding with iron repletion, offers a significant advantage in managing these common complications of CKD. The quantitative data from numerous clinical trials consistently demonstrate its efficacy in lowering serum phosphorus and improving iron status. The provided protocols and workflows offer a foundational understanding of the methodologies used to quantify the efficacy of this compound, serving as a valuable resource for researchers and drug development professionals in this field.
References
Application Notes and Protocols for the Analytical Determination of Ferric Citrate Concentration in Solutions
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Ferric citrate is an iron-based phosphate binder and iron replacement product used in the treatment of hyperphosphatemia in patients with chronic kidney disease and iron deficiency anemia. Accurate and precise measurement of this compound concentration in various solutions, from pharmaceutical formulations to biological matrices, is crucial for quality control, formulation development, and pharmacokinetic studies. This document provides detailed application notes and protocols for four common analytical methods for the determination of this compound: Ion Chromatography (IC), High-Performance Liquid Chromatography (HPLC), Iodometric Titration, and UV-Vis Spectrophotometry.
Ion Chromatography (IC) for Citrate Quantification
Ion chromatography is a highly sensitive and specific method for the determination of the citrate component of this compound. This technique is particularly useful for analyzing citrate in the presence of other anions.
Method Principle:
The sample is injected into an ion chromatograph, where it passes through an anion-exchange column. The citrate anion is separated from other sample components based on its affinity for the stationary phase. A suppressor is used to reduce the background conductivity of the eluent, thereby enhancing the sensitivity of detection of the citrate anion by a conductivity detector.
Experimental Protocol
Instrumentation:
-
High-Pressure Ion Chromatography (HPIC) system
-
Anion-exchange column (e.g., Dionex IonPac™ AS11)
-
Suppressed conductivity detector
-
Autosampler
Reagents:
-
Deionized (DI) water (18.2 MΩ·cm)
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH) eluent concentrate
-
Citric acid reference standard
Procedure:
-
Eluent Preparation: Prepare a 20 mM KOH or NaOH eluent by diluting a concentrated stock solution with deionized water.[1] Degas the eluent before use.
-
Standard Preparation:
-
Prepare a 1000 mg/L citrate stock standard by accurately weighing and dissolving the citric acid reference standard in DI water.[1]
-
Prepare a series of working standards by serial dilution of the stock standard. The concentration range should bracket the expected sample concentration (e.g., 0.2 - 100 µg/mL).[2]
-
-
Sample Preparation:
-
Accurately weigh the this compound sample.
-
Dissolve the sample in DI water.
-
Dilute the sample solution to bring the citrate concentration within the calibration range.[3] For example, a 1000-fold dilution may be necessary for some pharmaceutical formulations.[3]
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: Dionex IonPac™ AS11
-
Eluent: 20 mM KOH or NaOH
-
Flow Rate: 2.0 mL/min
-
Injection Volume: 25 µL
-
Detection: Suppressed conductivity
-
-
Analysis:
-
Inject the prepared standards to generate a calibration curve.
-
Inject the prepared samples.
-
Quantify the citrate concentration in the samples using the calibration curve.
-
Data Presentation
| Parameter | Value | Reference |
| Linearity Range | 0.2 - 100 µg/mL | |
| Correlation Coefficient (r²) | > 0.9990 | |
| Limit of Quantitation (LOQ) | 0.2 µg/mL | |
| Accuracy (Recovery) | 95 - 105% | |
| Intra-day Precision (RSD) | < 1% | |
| Inter-day Precision (RSD) | < 2% |
Workflow Diagram
Caption: Ion Chromatography Workflow.
High-Performance Liquid Chromatography (HPLC) for Citrate Quantification
HPLC provides a robust method for quantifying the citrate component of this compound, often after complexation of the ferric iron to prevent interference.
Method Principle:
The ferric iron in the sample is chelated with an agent like EDTA to form a stable complex, preventing it from interfering with the chromatographic analysis of citrate. The sample is then injected into a reverse-phase HPLC system, and the citrate is separated and quantified using a UV detector.
Experimental Protocol
Instrumentation:
-
HPLC system with a UV detector
-
Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Autosampler
Reagents:
-
Deionized (DI) water
-
Methanol or Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate
-
Phosphoric acid
-
EDTA (Ethylenediaminetetraacetic acid)
-
Citric acid reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of potassium dihydrogen phosphate buffer and methanol or acetonitrile. Adjust the pH to 2.6 with phosphoric acid.
-
Standard Preparation:
-
Prepare a stock solution of citric acid in DI water.
-
Prepare working standards by diluting the stock solution with the mobile phase.
-
-
Sample Preparation:
-
Accurately weigh the this compound sample.
-
Dissolve the sample in a solution of EDTA and heat to ensure complete complexation of the ferric ions.
-
Dilute the solution with the mobile phase to bring the citrate concentration into the calibration range.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: Reverse-phase C18
-
Mobile Phase: Potassium dihydrogen phosphate buffer/Methanol (pH 2.6)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection: UV at 210 nm
-
-
Analysis:
-
Generate a calibration curve by injecting the standard solutions.
-
Inject the prepared sample solutions.
-
Determine the concentration of citrate in the samples from the calibration curve.
-
Data Presentation
| Parameter | Value | Reference |
| Recovery | > 92% | |
| pH | 2.6 | |
| Relative Standard Deviation (RSD) | < 2.0% for replicate injections |
Workflow Diagram
Caption: HPLC Workflow.
Iodometric Titration for Ferric Iron Quantification
Iodometric titration is a classic and reliable method for determining the concentration of the ferric iron component of this compound.
Method Principle:
Ferric ions (Fe³⁺) in an acidic solution oxidize iodide ions (I⁻) to iodine (I₂). The liberated iodine is then titrated with a standardized sodium thiosulfate (Na₂S₂O₃) solution using a starch indicator. The amount of sodium thiosulfate consumed is directly proportional to the amount of ferric iron in the sample.
Experimental Protocol
Instrumentation:
-
Burette (50 mL)
-
Erlenmeyer flask (250 mL)
-
Pipettes
Reagents:
-
Hydrochloric acid (HCl)
-
Potassium iodide (KI)
-
Standardized 0.1 N Sodium thiosulfate (Na₂S₂O₃) solution
-
Starch indicator solution
Procedure:
-
Sample Preparation:
-
Accurately weigh a sample of this compound (approximately 1 g).
-
Dissolve the sample in a 250 mL Erlenmeyer flask containing 25 mL of DI water and 5 mL of hydrochloric acid.
-
-
Reaction:
-
Add 4 g of potassium iodide to the flask.
-
Stopper the flask and allow it to stand for 15 minutes in the dark to ensure the complete reaction of ferric ions with iodide.
-
Add 100 mL of DI water.
-
-
Titration:
-
Titrate the liberated iodine with standardized 0.1 N sodium thiosulfate solution until the solution turns a pale yellow color.
-
Add a few drops of starch indicator. The solution will turn a deep blue-black.
-
Continue the titration dropwise with sodium thiosulfate until the blue color disappears, indicating the endpoint.
-
-
Blank Determination:
-
Perform a blank titration using the same procedure but without the this compound sample.
-
-
Calculation:
-
Calculate the concentration of ferric iron in the sample using the following formula:
-
Fe (mg) = (V_sample - V_blank) x N_thiosulfate x 55.85
-
Where V is the volume of titrant in mL and N is the normality of the thiosulfate solution. Each mL of 0.1 N sodium thiosulfate is equivalent to 5.585 mg of iron.
-
-
Data Presentation
| Parameter | Value | Reference |
| Titrant | 0.1 N Sodium Thiosulfate | |
| Indicator | Starch | |
| Stoichiometry | 1 mL of 0.1 N Na₂S₂O₃ = 5.585 mg Fe |
Workflow Diagram
Caption: Iodometric Titration Workflow.
UV-Vis Spectrophotometry for Ferric Iron Quantification (Thiocyanate Method)
This colorimetric method is a simple and rapid way to determine the concentration of ferric iron in a solution.
Method Principle:
Ferric ions (Fe³⁺) react with thiocyanate ions (SCN⁻) in an acidic medium to form a series of intensely red-colored complexes, primarily [Fe(SCN)(H₂O)₅]²⁺. The intensity of the color, which is proportional to the concentration of the ferric-thiocyanate complex, is measured using a UV-Vis spectrophotometer at the wavelength of maximum absorbance.
Experimental Protocol
Instrumentation:
-
UV-Vis Spectrophotometer
-
Cuvettes (1 cm path length)
-
Volumetric flasks
Reagents:
-
Standard iron solution (prepared from ferric ammonium sulfate or a certified iron standard)
-
Ammonium thiocyanate or potassium thiocyanate solution (e.g., 1 M)
-
Hydrochloric acid or nitric acid
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of ferric iron of a known concentration.
-
Prepare a series of standard solutions by diluting the stock solution to cover the desired concentration range (e.g., 0.5 - 5 ppm Fe³⁺).
-
-
Sample Preparation:
-
Accurately weigh the this compound sample and dissolve it in dilute acid (e.g., HCl or HNO₃).
-
Dilute the sample solution to bring the ferric iron concentration into the linear range of the assay.
-
-
Color Development:
-
To each standard and sample solution in a volumetric flask, add an excess of the thiocyanate solution.
-
Dilute to the final volume with DI water and mix well.
-
Allow the color to develop for a stable period (e.g., 15 minutes).
-
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to the wavelength of maximum absorbance for the ferric-thiocyanate complex (typically around 480 nm).
-
Use a blank solution (containing all reagents except iron) to zero the instrument.
-
Measure the absorbance of each standard and sample solution.
-
-
Analysis:
-
Plot a calibration curve of absorbance versus the concentration of the iron standards.
-
Determine the concentration of ferric iron in the samples from the calibration curve.
-
Data Presentation
| Parameter | Value | Reference |
| Wavelength of Max. Absorbance (λmax) | ~480 nm | |
| Molar Absorptivity (ε) | ~2.10 x 10⁴ L cm⁻¹ mol⁻¹ | |
| Linear Range | 0.5 - 2 ppm |
Workflow Diagram
Caption: UV-Vis Spectrophotometry Workflow.
References
Application Notes and Protocols for Studying Iron Deficiency Anemia in Preclinical Models Using Ferric Citrate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Iron deficiency anemia (IDA) is a global health issue characterized by insufficient red blood cells due to a lack of iron.[1][2] Preclinical animal models are essential for understanding the pathophysiology of IDA and for evaluating the efficacy of novel therapeutics. Ferric citrate is an oral iron replacement product that is effective in treating IDA.[3][4][5] These application notes provide detailed protocols for inducing and studying IDA in rodent models and for assessing the therapeutic effects of this compound.
Mechanism of Action of this compound
This compound serves a dual purpose as both a phosphate binder and an iron supplement. In the gastrointestinal tract, ferric iron (Fe³⁺) from this compound can bind to dietary phosphate, forming insoluble ferric phosphate, which is then excreted. This action is particularly beneficial for patients with chronic kidney disease (CKD) who often have hyperphosphatemia.
For its role in treating IDA, the ferric iron is converted to ferrous iron (Fe²⁺) by duodenal cytochrome B (Dcytb), a ferrireductase, on the apical surface of enterocytes. Divalent metal transporter 1 (DMT1) then transports the ferrous iron into the cell. Inside the enterocyte, iron can be stored as ferritin or transported out of the cell and into the bloodstream by ferroportin. The transport via ferroportin is a critical regulatory step, and studies have shown that the enteral absorption of iron from this compound is dependent on this protein. Once in the circulation, ferrous iron is oxidized back to ferric iron and binds to transferrin for transport to the bone marrow, where it is incorporated into hemoglobin for red blood cell production.
Signaling Pathway of this compound Absorption
Caption: Intestinal absorption pathway of iron from this compound.
Preclinical Models of Iron Deficiency Anemia
Rodent models, particularly rats and mice, are widely used to study IDA. The most common method for inducing IDA is through a specially formulated iron-deficient diet.
Experimental Workflow
Caption: General experimental workflow for studying IDA in preclinical models.
Experimental Protocols
Induction of Iron Deficiency Anemia in Rats
This protocol is based on methodologies described in published studies.
Materials:
-
Male Sprague-Dawley or Wistar rats (weanlings, e.g., 3-4 weeks old)
-
Standard rodent chow
-
Iron-deficient diet (typically <5 mg iron/kg)
-
Metabolic cages for urine and feces collection (optional)
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
Procedure:
-
Acclimatization: House the rats in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week with free access to standard chow and water.
-
Baseline Data Collection: Collect baseline blood samples from the tail vein or retro-orbital sinus to determine initial hematological parameters.
-
IDA Induction: Switch the diet of the experimental group to an iron-deficient diet. The control group continues on the standard diet. Provide deionized water to prevent confounding from iron in tap water.
-
Duration of Induction: Maintain the rats on the iron-deficient diet for a period of 4 to 11 weeks. The duration can be adjusted based on the severity of anemia required.
-
Confirmation of Anemia: Monitor hematological parameters weekly or bi-weekly. Anemia is typically confirmed when hemoglobin levels drop significantly (e.g., below 10 g/dL).
Treatment with this compound
Materials:
-
Anemic rats (induced as per the protocol above)
-
This compound powder
-
Control diet (iron-deficient diet)
-
Treatment diet (iron-deficient diet supplemented with this compound)
Procedure:
-
Group Allocation: Randomly divide the anemic rats into a control group and a treatment group.
-
Diet Preparation: Prepare the treatment diet by admixing this compound powder into the iron-deficient diet at the desired concentration. A commonly used concentration is 0.3% this compound by weight.
-
Treatment Administration: Provide the respective diets to the control and treatment groups for a specified period, for instance, 7 days or longer.
-
Monitoring: Continue to monitor body weight and food intake throughout the treatment period.
-
Sample Collection: At the end of the treatment period, collect blood samples for hematological and biochemical analysis. Tissues such as the liver and spleen can also be harvested to assess iron stores.
Assessment of Hematological and Iron-Related Parameters
Blood Analysis:
-
Complete Blood Count (CBC): Use a hematology analyzer to measure parameters such as hemoglobin (Hgb), hematocrit (Hct), red blood cell (RBC) count, mean corpuscular volume (MCV), and mean corpuscular hemoglobin (MCH).
-
Serum Iron and Total Iron Binding Capacity (TIBC): Use colorimetric assay kits to determine serum iron levels. TIBC can also be measured to calculate transferrin saturation.
-
Transferrin Saturation (TSAT): Calculate as (Serum Iron / TIBC) x 100%.
-
Serum Ferritin: Measure using an ELISA kit specific for the animal model.
Quantitative Data Summary
The following tables summarize quantitative data from a representative preclinical study using this compound in a rat model of IDA.
Table 1: Hematological Parameters in an IDA Rat Model Treated with 0.3% this compound
| Parameter | Normal Diet | Iron-Deficient Diet (Control) | Iron-Deficient Diet + 0.3% this compound |
| Hemoglobin (g/dL) | 14.5 ± 0.2 | 8.1 ± 0.3 | 11.2 ± 0.4 |
| Hematocrit (%) | 45.1 ± 0.5 | 28.5 ± 0.8 | 36.9 ± 1.1 |
| Red Blood Cells (x10⁶/µL) | 7.8 ± 0.1 | 5.9 ± 0.2 | 7.5 ± 0.3 |
| Mean Corpuscular Volume (fL) | 57.8 ± 0.4 | 48.3 ± 0.5 | 49.2 ± 0.6 |
| Mean Corpuscular Hemoglobin (pg) | 18.6 ± 0.1 | 13.7 ± 0.2 | 14.9 ± 0.3 |
| *Data are presented as mean ± SEM. *p < 0.05 compared to the Iron-Deficient Diet (Control) group. Data are adapted from a study by Iida et al. (2020). |
Table 2: Iron Status Parameters in an IDA Rat Model Treated with 0.3% this compound
| Parameter | Normal Diet | Iron-Deficient Diet (Control) | Iron-Deficient Diet + 0.3% this compound |
| Serum Iron (µg/dL) | 150 ± 10 | 45 ± 5 | 120 ± 8 |
| Transferrin Saturation (%) | 40 ± 3 | 10 ± 2 | 30 ± 4 |
| *Data are presented as mean ± SEM. *p < 0.05 compared to the Iron-Deficient Diet (Control) group. Data are adapted from a study by Iida et al. (2020). |
Conclusion
The use of this compound in preclinical models of iron deficiency anemia provides a valuable tool for studying iron metabolism and evaluating therapeutic interventions. The protocols outlined in these application notes offer a standardized approach to inducing IDA in rodents and assessing the efficacy of this compound treatment. The provided data tables and diagrams serve as a reference for expected outcomes and mechanistic understanding. Researchers can adapt these protocols to suit their specific experimental needs and further investigate the role of this compound in managing iron deficiency.
References
- 1. ICI Journals Master List [journals.indexcopernicus.com]
- 2. Oral Iron Therapy: Current Concepts and Future Prospects for Improving Efficacy and Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of action | AURYXIA® (this compound) tablets For HCPs [auryxiahcp.com]
- 4. Conventional and novel impacts of this compound on iron deficiency anemia and phosphorus metabolism in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application of Ferric Citrate in Protein-Free Hybridoma Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
The production of monoclonal antibodies (mAbs) for therapeutic and diagnostic purposes is a cornerstone of the biopharmaceutical industry. A critical aspect of mAb production is the cell culture medium used for growing hybridoma cells. Traditionally, these media were supplemented with serum, which is a complex mixture of proteins, growth factors, and other undefined components. However, the use of serum introduces significant variability, complicates downstream purification of the mAbs, and poses a potential risk of contamination with adventitious agents.
To address these challenges, protein-free and chemically defined media have been developed. A key component that needs to be replaced in the move away from serum is transferrin, the primary iron-transporting protein. Iron is an essential micronutrient for cellular processes, including DNA synthesis, cellular respiration, and metabolism. Ferric citrate has emerged as a stable and effective non-protein source of iron, enabling the formulation of robust, high-performance protein-free hybridoma media.
These application notes provide a comprehensive overview of the use of this compound in protein-free hybridoma media, including its benefits, quantitative effects on cell growth and antibody production, and detailed experimental protocols.
Key Benefits of Using this compound
-
Eliminates Serum and Transferrin: this compound replaces the need for transferrin, a key protein supplement, allowing for the formulation of truly protein-free media[1][2]. This simplifies the purification of monoclonal antibodies, as there is no contaminating bovine transferrin or other serum proteins[3][4].
-
Chemically Defined and Consistent: As a chemically defined compound, this compound ensures high batch-to-batch consistency of the culture medium, leading to more reproducible cell culture performance and product yields.
-
Supports Robust Cell Growth and Viability: Studies have shown that this compound can effectively support the growth and viability of hybridoma cells in the absence of transferrin. In some cases, an iron-rich protein-free medium has been shown to significantly increase the viability index of hybridoma cultures.
-
Enhances Monoclonal Antibody Production: The use of this compound has been demonstrated to not only support but also enhance the production of monoclonal antibodies. Research has indicated a significant increase in total antibody production in hybridoma cells cultured in iron-rich protein-free media. The combination of iron and citrate has been shown to enhance mAb productivity by 30-40% in Chinese Hamster Ovary (CHO) cells, a widely used cell line for recombinant protein production.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound supplementation in protein-free hybridoma and other antibody-producing cell lines, based on published studies.
Table 1: Effect of Iron-Rich Protein-Free Medium on Hybridoma Performance
| Parameter | Control Medium (RPMI 1640) | Iron-Rich Protein-Free Medium (500 µM this compound) | Fold Increase | Reference |
| Viability Index | Baseline | 3.04x Baseline | 3.04 | |
| Total Antibody Production | Baseline | 2.82x Baseline | 2.82 |
Table 2: Effect of Iron and Citrate on Monoclonal Antibody Production in CHO Cells
| Condition | Relative mAb Productivity | Reference |
| Iron Supplementation Alone | Baseline | |
| Iron and Citrate Supplementation | 1.3 - 1.4x Baseline |
Experimental Protocols
Protocol 1: Adaptation of Hybridoma Cells to Protein-Free Medium with this compound
This protocol describes the sequential adaptation of hybridoma cells from a serum-containing medium to a protein-free medium supplemented with this compound.
Materials:
-
Hybridoma cell line cultured in serum-supplemented medium (e.g., DMEM with 10% FBS)
-
Basal protein-free medium (e.g., a 1:1 mixture of DMEM and Ham's F12)
-
This compound stock solution (e.g., 50 mM in WFI, filter-sterilized)
-
Other supplements as required (e.g., L-glutamine, Pluronic F-68, ethanolamine, selenium)
-
Centrifuge
-
Cell counting device (e.g., hemocytometer or automated cell counter)
-
Sterile cell culture flasks or plates
-
Humidified CO2 incubator (37°C, 5-10% CO2)
Procedure:
-
Initial Seeding: Begin with a healthy, actively growing culture of hybridoma cells in serum-containing medium with >90% viability.
-
Stepwise Adaptation:
-
Passage 1: Subculture the cells into a medium containing 75% of the original serum-supplemented medium and 25% of the protein-free medium supplemented with the target concentration of this compound (e.g., 500 µM). Seed the cells at a slightly higher density than usual (e.g., 2-3 x 10^5 cells/mL).
-
Subsequent Passages: When the cell viability is >90% and the cells are actively proliferating, subculture them into a medium with a higher percentage of the protein-free medium. A typical stepwise adaptation would be:
-
50% protein-free medium : 50% serum-containing medium
-
75% protein-free medium : 25% serum-containing medium
-
90% protein-free medium : 10% serum-containing medium
-
100% protein-free medium
-
-
Monitor cell growth and viability at each step. It may be necessary to perform multiple passages at a particular ratio before proceeding to the next step. The entire adaptation process can take several weeks.
-
-
Cryopreservation: Once the cells are fully adapted to the protein-free medium, expand the culture and create a cell bank by cryopreserving vials of the adapted cells.
Protocol 2: Evaluation of this compound Concentration for Optimal Hybridoma Growth and Antibody Production
This protocol outlines an experiment to determine the optimal concentration of this compound for a specific hybridoma cell line.
Materials:
-
Adapted hybridoma cells in protein-free medium.
-
Basal protein-free medium without an iron source.
-
This compound stock solution (e.g., 50 mM).
-
Sterile multi-well plates (e.g., 24-well or 96-well).
-
Cell counting device.
-
Assay for quantifying monoclonal antibody concentration (e.g., ELISA).
Procedure:
-
Prepare Media: Prepare a series of protein-free media with varying concentrations of this compound. A typical range to test would be from 0 µM to 1000 µM (e.g., 0, 50, 100, 250, 500, 750, 1000 µM).
-
Cell Seeding: Seed the adapted hybridoma cells into the multi-well plates containing the different media formulations at a density of 1 x 10^5 cells/mL. Include a sufficient number of replicate wells for each condition.
-
Incubation: Incubate the plates in a humidified CO2 incubator at 37°C.
-
Data Collection: At regular intervals (e.g., every 24 hours for 5-7 days), perform the following measurements:
-
Viable Cell Density and Viability: Use a cell counting method (e.g., trypan blue exclusion) to determine the number of viable cells and the percentage of viable cells.
-
Monoclonal Antibody Titer: Collect a sample of the culture supernatant and determine the concentration of the monoclonal antibody using a suitable assay like ELISA.
-
-
Data Analysis:
-
Plot the viable cell density and antibody concentration over time for each this compound concentration.
-
Determine the optimal this compound concentration that supports the highest viable cell density and monoclonal antibody production.
-
Visualizations
Caption: Workflow for adapting hybridoma cells to a protein-free medium.
Caption: Role of this compound in simplifying downstream processing.
References
- 1. Development of a protein-free medium with iron salts replacing transferrin for a human-human hybridoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. US5045468A - Protein-free culture medium which promotes hybridoma growth - Google Patents [patents.google.com]
- 4. assets.fishersci.com [assets.fishersci.com]
Application Notes and Protocols: Ferric Citrate as a Transferrin Substitute in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Iron is an indispensable element for cellular proliferation and metabolism, playing a critical role in processes such as DNA synthesis and cellular respiration.[1] In traditional cell culture, the iron requirement is met by transferrin, a glycoprotein present in serum that binds and transports iron into cells via receptor-mediated endocytosis.[1][2] However, the move towards serum-free, chemically defined, and protein-free media for biopharmaceutical production and research necessitates the replacement of protein components like transferrin.[1] Ferric citrate has emerged as a viable and cost-effective substitute, providing a bioavailable source of iron to support robust cell growth and productivity in a variety of cell lines, including hybridomas and CHO cells.
These application notes provide a comprehensive overview of the mechanisms, protocols, and performance data related to the use of this compound as a transferrin replacement in cell culture media.
Mechanism of Action: Iron Uptake
Cells utilize distinct pathways for the uptake of iron from transferrin and this compound. Understanding these mechanisms is key to successfully transitioning from transferrin-dependent to transferrin-free culture conditions.
-
Transferrin-Mediated Uptake: Iron in its ferric (Fe³⁺) state is bound by transferrin in the culture medium. This iron-transferrin complex then binds to transferrin receptors on the cell surface, triggering receptor-mediated endocytosis. The complex is internalized into endosomes, where the acidic environment facilitates the release of iron. The iron is then transported into the cytoplasm, while the transferrin and its receptor are recycled back to the cell surface.
-
This compound Uptake: The uptake of iron from this compound is a transferrin-independent process. Studies on human hepatoma cells suggest that it involves a carrier-mediated step at the cell membrane. The process is saturable and involves the reduction of ferric (Fe³⁺) iron to its more soluble ferrous (Fe²⁺) state by a cell surface ferrireductase. This ferrous iron is then transported across the cell membrane by an iron carrier protein. This pathway allows for high-capacity iron uptake, which, unlike transferrin-mediated uptake, does not appear to be regulated by intracellular iron levels.
Caption: Comparison of Transferrin-Mediated and this compound Iron Uptake Pathways.
Data Presentation: Performance of this compound
Quantitative studies have demonstrated the efficacy of this compound in supporting cell growth, often outperforming other iron salts and approaching the performance of transferrin.
Table 1: Comparative Growth-Stimulating Effect of Iron Compounds on Hybridoma Cells
This table summarizes the relative performance of various iron compounds in stimulating the growth of mouse-mouse hybridoma cells in a protein-free medium. The growth ratio is calculated relative to the control medium with no added iron source.
| Iron Compound | Concentration | Growth Ratio (%) |
| None (Control) | - | 100 |
| Transferrin | 35 µg/mL | 393 |
| This compound | 300 µg/mL | 311 |
| Ammonium Iron Citrate | 300 µg/mL | 249 |
| Ferrous Sulfate | 30 µg/mL | 155 |
| Iron (III) Sulfate | 30 µg/mL | 135 |
| Ferrous Ammonium Sulfate | 30 µg/mL | 99 |
| Ammonium Iron (III) Sulfate | 30 µg/mL | 102 |
| Iron (III) Chloride | 30 µg/mL | 87 |
| Iron (II) Chloride | 30 µg/mL | 105 |
| Iron (III) Diphosphate | 30 µg/mL | 65 |
| (Data adapted from a study by Eto et al. on hybridoma cells) |
Table 2: Optimization of this compound and Sodium Citrate for CHO Cell Culture
This table presents findings from a study optimizing iron and citrate concentrations for enhancing monoclonal antibody (mAb) production in CHO cells.
| Component | Optimized Concentration Range | Observation |
| Iron (from this compound) | 0.1 - 0.5 mM | Critical for maintaining continuous cell growth. |
| Sodium Citrate | 0.125 - 1 mM | Enhanced mAb productivity by 30-40% when used with iron. |
| Combined | 0.25 mM Iron + 0.5 mM Sodium Citrate | Effectively improved mAb production titer by 30-40%. |
| (Data sourced from a study on animal protein-free CHO cell culture) |
It is important to note that while this compound is an effective substitute, its use can lead to significantly higher intracellular iron levels compared to transferrin-mediated delivery. Researchers should optimize concentrations for their specific cell line to avoid potential iron toxicity.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a sterile, concentrated stock solution of this compound for addition to cell culture media.
Materials:
-
This compound powder (BioReagent, suitable for cell culture)
-
Cell culture grade water (e.g., WFI or Milli-Q)
-
0.22 µm sterile filter
-
Sterile storage bottles
-
Heated stir plate
-
pH meter
Procedure:
-
Weigh out the desired amount of this compound powder to prepare a stock solution (e.g., 100 mM or ~24.5 g/L).
-
Add the powder to the cell culture grade water in a sterile beaker with a sterile stir bar.
-
Gently heat the water while stirring to fully dissolve the this compound. Do not boil. The solution will turn a clear, deep green or brown color.
-
Allow the solution to cool to room temperature.
-
If necessary, adjust the pH to a physiological range (e.g., 7.0-7.4) using sterile NaOH or HCl. This step may not be required depending on the final medium composition.
-
Sterilize the solution by passing it through a 0.22 µm filter into a sterile, light-protected storage bottle.
-
Store the stock solution at 2-8°C, protected from light.
Protocol 2: Adaptation of Cells to Transferrin-Free, this compound-Supplemented Medium
Objective: To gradually adapt a cell line from a transferrin-containing medium to a completely transferrin-free medium supplemented with this compound, ensuring sustained viability and proliferation.
Materials:
-
Healthy, log-phase cell culture in serum-free or chemically defined medium containing transferrin.
-
Basal medium (without transferrin).
-
Sterile transferrin stock solution.
-
Sterile this compound stock solution (from Protocol 1).
-
Cell counting equipment (e.g., hemocytometer or automated cell counter).
-
Trypan blue solution for viability assessment.
Procedure:
-
Establish Baseline: Culture cells in their standard transferrin-containing medium (e.g., 5-10 µg/mL transferrin). Monitor cell growth and viability for several passages to establish a baseline.
-
Step 1 (75% Transferrin): At the next passage, seed cells into a medium containing 75% of the original transferrin concentration and 25% of the target this compound concentration (a typical starting point for this compound is 50-100 µM, but this must be optimized).
-
Monitor and Culture: Culture the cells for 2-3 passages, monitoring viable cell density (VCD) and viability at each passage. Ensure that viability remains high (>90%) and the growth rate is comparable to the baseline before proceeding.
-
Step 2 (50% Transferrin): Reduce the transferrin concentration to 50% of the original and increase the this compound to 50% of the target concentration. Repeat the monitoring and culturing process for another 2-3 passages.
-
Step 3 (25% Transferrin): Reduce the transferrin concentration to 25% of the original and increase the this compound to 75% of the target concentration. Continue to monitor for 2-3 passages.
-
Step 4 (0% Transferrin): Completely remove transferrin from the medium and use 100% of the target this compound concentration.
-
Final Adaptation and Cryopreservation: Continue to culture the cells in the fully transferrin-free medium for at least 5-10 passages to ensure stable adaptation. Once the cell line is fully adapted and exhibits stable growth kinetics, create a new cryopreserved cell bank.
Caption: Workflow for the Gradual Adaptation of Cells to a Transferrin-Free Medium.
Conclusion
This compound serves as an effective, low-cost, and chemically defined substitute for transferrin in a wide range of cell culture applications. Its use facilitates the development of protein-free media, simplifying downstream processing and reducing the cost of goods in biopharmaceutical manufacturing. Successful implementation requires an understanding of its distinct iron uptake mechanism and a systematic approach to cell line adaptation and concentration optimization. By following the protocols outlined, researchers can effectively transition their cell cultures to a more defined and robust transferrin-free system.
References
Application Notes and Protocols: Experimental Design for Studying Ferric Citrate in Dialysis Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and conducting experiments to evaluate the efficacy and mechanisms of action of ferric citrate in the context of dialysis and chronic kidney disease (CKD). The following protocols and data summaries are compiled from preclinical and clinical studies to aid in the development of robust experimental models.
In Vitro Iron Uptake Studies
Objective
To elucidate the cellular mechanisms of iron uptake from this compound. These studies are crucial for understanding how this compound contributes to iron repletion.
Experimental Protocol: In Vitro this compound Uptake Assay
This protocol is adapted from studies on this compound uptake in human hepatoma cell lines, which serve as a model for hepatic iron metabolism.[1]
Materials:
-
Human hepatoma cell line (e.g., HuH7, HepG2)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
59Fe-citrate (radiolabeled this compound)
-
Unlabeled this compound
-
Citrate solution
-
Phosphate-Buffered Saline (PBS)
-
Scintillation counter
Procedure:
-
Cell Culture: Culture hepatoma cells in DMEM supplemented with 10% FBS until confluent.
-
Incubation: Incubate the cells with 59Fe-citrate (e.g., 1 µM Fe, 100 µM citrate) for various time points (e.g., 0, 30, 60, 90 minutes) at 37°C and 4°C.[1] The lower temperature helps distinguish between membrane-bound and internalized iron.[1]
-
Washing: After incubation, wash the cells thoroughly with ice-cold PBS to remove extracellular iron.
-
Cell Lysis: Lyse the cells to release intracellular contents.
-
Radioactivity Measurement: Measure the amount of internalized 59Fe using a scintillation counter.
-
Competition Assay: To determine the specificity of the uptake mechanism, co-incubate the cells with 59Fe-citrate and increasing concentrations of unlabeled this compound or citrate alone.[1]
-
Data Analysis: Analyze the rate of iron uptake over time and the effect of competitors on uptake.
Expected Outcomes & Data Presentation
The results of these experiments can be summarized in tables to demonstrate the kinetics and characteristics of iron uptake.
Table 1: Time and Temperature Dependence of 59Fe-Citrate Uptake
| Time (minutes) | 59Fe Uptake at 37°C (pmol/mg protein) | 59Fe Uptake at 4°C (pmol/mg protein) |
| 0 | 0 | 0 |
| 30 | Value | Value |
| 60 | Value | Value |
| 90 | Value | Value |
Table 2: Inhibition of 59Fe-Citrate Uptake
| Competitor | Concentration | % Inhibition of 59Fe Uptake |
| Unlabeled this compound | 10 mM | ~50-60%[1] |
| Citrate | 10 mM | ~50-60% |
Signaling Pathway: Cellular Iron Uptake from this compound
The uptake of iron from this compound at the cellular level involves the reduction of ferric (Fe³⁺) to ferrous (Fe²⁺) iron, followed by transport across the cell membrane.
Animal Models of CKD and Dialysis
Objective
To evaluate the in vivo effects of this compound on phosphate control, iron metabolism, and key biomarkers in a setting that mimics human CKD.
Experimental Protocol: Murine Model of CKD
This protocol is based on studies using mouse models of progressive CKD, such as the Col4a3 knockout mouse or adenine-induced CKD.
Animal Model:
-
Strain: Col4a3 knockout mice or C57BL/6 mice for adenine-induced CKD.
-
Induction of CKD (Adenine Model): Feed mice a diet containing 0.2% adenine for 4-6 weeks to induce renal fibrosis and CKD.
Treatment Groups:
-
Control: Wild-type or vehicle-treated animals on a standard diet.
-
CKD Control: CKD model mice on a standard diet.
-
This compound Treatment: CKD model mice on a diet supplemented with this compound (e.g., 0.5% or 5%).
Procedure:
-
Acclimatization: Acclimatize animals for at least one week before the start of the experiment.
-
Diet Administration: Provide the respective diets to each group for a predetermined period (e.g., 6 weeks).
-
Monitoring: Monitor animal health, body weight, and food/water intake regularly.
-
Sample Collection: Collect blood, urine, and fecal samples at baseline and at specified intervals throughout the study.
-
Tissue Harvesting: At the end of the study, euthanize the animals and harvest tissues (kidney, liver, bone) for further analysis.
Data Collection and Presentation
Key parameters should be measured and presented in a clear, tabular format to compare the effects of this compound treatment.
Table 3: Effect of this compound on Serum Parameters in a CKD Mouse Model
| Parameter | CKD Control | CKD + this compound | p-value |
| Serum Phosphate (mg/dL) | Value | Value | Value |
| Serum Iron (µg/dL) | Value | Value | Value |
| Transferrin Saturation (%) | Value | Value | Value |
| Serum Ferritin (ng/mL) | Value | Value | Value |
| Intact FGF23 (pg/mL) | Value | Value | Value |
| C-terminal FGF23 (RU/mL) | Value | Value | Value |
| Hemoglobin (g/dL) | Value | Value | Value |
Table 4: Effect of this compound on Gene Expression
| Gene | Tissue | Fold Change (CKD + FC vs. CKD Control) |
| Hepcidin | Liver | Value |
| Bmp6 | Liver | Value |
| Tfrc (Transferrin Receptor) | Liver | Value |
| Cyp27b1 | Kidney | Value |
| Cyp24a1 | Kidney | Value |
Experimental Workflow: Animal Study
The workflow for an in vivo study of this compound in a CKD model involves several key stages from induction to analysis.
Human Pharmacokinetic and Efficacy Studies in Dialysis Patients
Objective
To determine the pharmacokinetic profile, safety, and efficacy of this compound in controlling hyperphosphatemia and managing anemia in patients undergoing hemodialysis.
Experimental Protocol: Clinical Trial in Hemodialysis Patients
This protocol is a generalized representation based on clinical trials of this compound in dialysis patients.
Study Design:
-
Type: Randomized, controlled trial.
-
Phases: A 52-week active control period followed by a 4-week placebo control period.
-
Population: Patients with end-stage renal disease on hemodialysis.
-
Intervention: this compound versus active control (e.g., other phosphate binders) or placebo.
Procedure:
-
Screening and Enrollment: Recruit eligible patients based on inclusion and exclusion criteria (e.g., serum phosphorus levels, iron status).
-
Randomization: Randomize subjects to receive either this compound or the control agent.
-
Dosing: Titrate the dose of this compound to achieve target serum phosphorus levels.
-
Monitoring: Regularly monitor serum phosphorus, calcium, and iron parameters (ferritin, TSAT). Also, track hemoglobin levels and the use of intravenous iron and erythropoiesis-stimulating agents (ESAs).
-
Pharmacokinetic Sampling: In a subset of patients, collect blood samples at various time points after drug administration to determine pharmacokinetic parameters such as Cmax and half-life. For instance, after intravenous administration, serum iron concentrations peak around 2-4 hours.
-
Safety Assessments: Monitor adverse events throughout the study.
Data Summary from Clinical Trials
The efficacy of this compound in dialysis patients can be summarized by comparing key outcomes between the treatment and control groups.
Table 5: Efficacy of this compound in Hemodialysis Patients (52-Week Study)
| Parameter | This compound Group | Active Control Group | p-value |
| Phosphorus Control | |||
| Mean Change from Baseline (mg/dL) | Maintained Control | Maintained Control | NS |
| Iron Metabolism | |||
| Mean Ferritin (ng/mL) | 899 ± 488 | 628 ± 367 | <0.001 |
| Mean TSAT (%) | 39 ± 17 | 30 ± 12 | <0.001 |
| Anemia Management | |||
| Median IV Iron Use (mg/week) | 12.95 | 26.88 | <0.001 |
| Median ESA Use (units/week) | 5306 | 6951 | 0.04 |
| Mean Hemoglobin (g/dL) | Statistically Higher | - | - |
Regulatory Pathway: Iron, FGF23, and Hepcidin Axis
This compound influences the complex interplay between iron stores, phosphate levels, FGF23, and hepcidin, which are often dysregulated in CKD.
References
Application Notes and Protocols: Preparation of Ferric Citrate Solutions for In Vivo Experiments
Introduction
Ferric citrate is a widely utilized iron supplement and phosphate binder in both clinical and preclinical research.[1][2] Its application in in vivo experiments, particularly in models of iron deficiency anemia and chronic kidney disease, necessitates the careful and precise preparation of solutions to ensure safety, efficacy, and reproducibility.[3] The solubility of this compound is dependent on temperature and the age of the compound, being readily soluble in hot water but diminishing in solubility over time.[2] This document provides detailed protocols for the preparation of this compound solutions for various administration routes in animal models, summarizes key quantitative data, and illustrates experimental workflows.
Physicochemical Properties and Solubility
Understanding the basic properties of this compound is crucial for its effective use in experimental settings. It is typically a garnet-red or pale-brown powder.[2] The aqueous chemistry of this compound can be complex, with speciation depending on pH and the iron-to-citrate molar ratio.
| Property | Description | Reference |
| Molecular Formula | FeC₆H₅O₇ | |
| Molecular Weight | 244.944 g/mol | |
| Appearance | Garnet-red, transparent scales or pale-brown powder. | |
| Solubility | Slowly but completely soluble in cold water; readily soluble in hot water. | |
| Max Solubility | Approximately 1 g/100 mL in hot water. | |
| Stability | Solubility diminishes with age. Solutions should be protected from light and stored at 2-8°C. |
Protocols for Solution Preparation
The appropriate method for preparing a this compound solution depends on the intended administration route. Sterility is a critical consideration for all parenteral routes.
General Stock Solution Preparation (Aqueous)
This protocol describes a general method for preparing a sterile aqueous stock solution of this compound that can be diluted for various applications.
Materials and Reagents:
-
This compound powder (or Ammonium this compound)
-
Deionized (DI) or Milli-Q water
-
Sodium Hydroxide (NaOH) solution (e.g., 2 M or 20%) for pH adjustment
-
Sterile bottles for storage
-
Magnetic stirrer and hot plate
-
pH meter
-
0.22 µm syringe filter or autoclaving equipment
Protocol:
-
Weighing: Accurately weigh the desired amount of this compound powder. For a 10% (w/v) solution, use 10 g of this compound for a final volume of 100 mL. For a 10 g/L solution, use 1 g for a final volume of 100 mL.
-
Dissolution: Add the powder to approximately 80% of the final volume of DI water in a beaker with a magnetic stir bar.
-
Heating: Gently heat the solution using a hot plate while stirring to facilitate dissolution. This compound dissolves more readily in hot water. Do not boil.
-
Cooling: Once fully dissolved, remove the solution from the heat and allow it to cool to room temperature.
-
pH Adjustment: Measure the pH of the solution. If necessary, adjust to the desired pH (e.g., pH 6.5) by slowly adding NaOH solution dropwise while stirring continuously.
-
Final Volume: Transfer the solution to a volumetric flask or graduated cylinder and add DI water to reach the final desired volume.
-
Sterilization:
-
Filter Sterilization (Preferred): Use a 0.22 µm syringe filter to sterilize the solution into a sterile storage bottle. This method is suitable for most solutions.
-
Autoclaving: Alternatively, the solution can be autoclaved at 121°C for 15-20 minutes. Note that autoclaving may affect the stability or solubility of some solutions.
-
-
Storage: Store the sterile solution in a clearly labeled bottle at 2-8°C, protected from light.
Preparation for Oral Administration
Oral administration is common for this compound, often mixed directly into the feed or administered via gavage.
Protocol 1: Dietary Admixture This method is suitable for long-term studies where the compound is consumed with daily feed.
-
Calculate Dosage: Determine the required concentration of this compound in the feed (e.g., % w/w or mg/kg). Studies have used concentrations ranging from 0.3% in rats to 5,000 mg/kg in piglets.
-
Preparation: Weigh the appropriate amount of this compound powder and the corresponding amount of standard rodent chow.
-
Mixing: Thoroughly mix the this compound powder with the chow to ensure a homogenous distribution. For powdered chow, this can be done in a blender or mixer. For pelleted chow, the chow may need to be ground first, mixed, and then re-pelleted, or a solution can be sprayed onto the pellets and allowed to dry.
-
Storage: Store the prepared feed in a cool, dry place.
Protocol 2: Oral Gavage Solution For precise, acute dosing, a solution for oral gavage can be prepared.
-
Prepare a sterile stock solution of this compound as described in Section 2.1 .
-
Dilute the stock solution with sterile water or saline to the final desired concentration for the gavage volume appropriate for the animal model.
-
For enhanced bioavailability, specialized formulations like liposomal this compound may be considered. A study in rats used a liposomal formulation equivalent to 5.83 mg/kg of elemental iron.
Preparation for Parenteral Injection (IP & IV)
Parenteral administration requires strict adherence to sterile procedures.
Protocol: Intraperitoneal (IP) Injection Solution
-
Prepare a sterile stock solution of this compound or ferric ammonium citrate as described in Section 2.1 , preferably using filter sterilization.
-
Dilute the stock solution with sterile, isotonic saline (0.9% NaCl) to the final desired concentration. A study in mice used ferric ammonium citrate at a concentration of 100 µg/mL co-injected with bacteria.
-
The injection should be performed in the lower right quadrant of the animal's abdomen to avoid damaging internal organs.
Application Note: Intravenous (IV) Injection Direct IV injection of simple this compound solutions is not recommended for routine in vivo experiments without extensive preliminary safety and toxicity studies.
-
Risk of Toxicity: IV iron formulations are complex colloidal suspensions of iron oxide nanoparticles. This complexity is necessary to control the release of labile iron, which can be toxic if released too quickly into circulation.
-
Alternative Formulations: For IV iron administration, researchers should use commercially available, FDA-approved formulations (e.g., ferric carboxymaltose, iron dextran) or develop advanced formulations such as liposomal or nanoparticle-based carriers that ensure controlled iron release.
Summary of In Vivo Dosages
The following table summarizes dosages of this compound used in various published animal studies. Researchers should use this data as a starting point and optimize the dose for their specific model and experimental goals.
| Animal Model | Administration Route | Dosage/Concentration | Vehicle/Formulation | Reference |
| Rat | Oral (Dietary Admixture) | 0.3% and 3% of diet | Standard rat chow | |
| Rat | Oral (Gavage) | Equivalent to 5.83 mg/kg Fe | Liposomal formulation | |
| Broiler | Oral (Dietary Admixture) | Up to 2,000 mg/kg feed | Standard broiler feed | |
| Piglet | Oral (Dietary Admixture) | Up to 5,000 mg/kg feed | Standard piglet feed | |
| Mouse | Intraperitoneal (IP) | 100 µg/mL | Co-injected with bacterial culture | |
| Mouse | Intraperitoneal (IP) | 100 mg/kg (Iron Dextran) | Saline |
Note: The final study listed used Iron Dextran, a different iron complex, but is included to provide context for IP iron dosing.
References
Application Notes and Protocols for Studying Iron-Phosphate Interactions in the Gut Using Ferric Citrate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ferric citrate is a well-established, iron-based phosphate binder utilized in the management of hyperphosphatemia in patients with chronic kidney disease (CKD).[1][2] Its dual mechanism of action, which involves both binding dietary phosphate in the gastrointestinal tract and providing a source of systemic iron, makes it a valuable tool for investigating the intricate interplay between iron and phosphate homeostasis in the gut.[3][4][5] These application notes provide a comprehensive overview of the use of this compound as a research tool, including its mechanism of action, relevant signaling pathways, and detailed protocols for in vitro, in vivo, and clinical studies.
Mechanism of Action
In the acidic environment of the stomach and the more neutral pH of the intestines, this compound dissociates to release ferric iron (Fe³⁺). The released ferric iron then binds to dietary phosphate to form insoluble ferric phosphate (FePO₄), which is subsequently excreted in the feces. This process effectively reduces the absorption of dietary phosphate.
Simultaneously, a portion of the ferric iron is reduced to ferrous iron (Fe²⁺) by duodenal cytochrome B (Dcytb) on the apical membrane of enterocytes. Ferrous iron is then transported into the enterocyte by the divalent metal transporter 1 (DMT1). Once inside the cell, iron can be stored as ferritin or transported across the basolateral membrane into the circulation by ferroportin. This systemic iron delivery can improve iron parameters in subjects with iron deficiency.
Key Signaling Pathways
The interaction between iron and phosphate metabolism is regulated by a complex network of signaling pathways. Two key hormones involved are Fibroblast Growth Factor 23 (FGF23) and hepcidin.
-
FGF23: Elevated serum phosphate and iron deficiency are known to stimulate the production of FGF23 by osteocytes. FGF23 acts on the kidneys to increase phosphate excretion and decrease the production of 1,25-dihydroxyvitamin D. This compound has been shown to reduce FGF23 levels, likely by both lowering serum phosphate and improving iron status.
-
Hepcidin: This liver-produced hormone is the master regulator of systemic iron homeostasis. It controls iron absorption by promoting the degradation of ferroportin. Studies in animal models suggest that this compound can increase the expression of hepcidin, likely through the BMP6 receptor pathway, in response to increased iron stores.
Data Presentation
Table 1: Efficacy of this compound in Clinical Trials
| Parameter | This compound Group | Control Group (Placebo or Active) | p-value | Reference |
| Serum Phosphorus (mg/dL) | ||||
| Change from Baseline (vs. Placebo) | -1.76 | No significant change | 0.0007 | |
| Change from Baseline (vs. Placebo, NDD-CKD) | -0.6 | -0.21 | <0.001 | |
| Change from Baseline (vs. Active Control) | -0.09 | No significant difference | 0.51 | |
| Hemoglobin (g/dL) | ||||
| Change from Baseline (vs. Active Control) | +0.43 | No significant change | 0.03 | |
| Change from Baseline (vs. Placebo) | +0.39 | No significant change | 0.03 | |
| Transferrin Saturation (TSAT) (%) | ||||
| Change from Baseline (vs. Placebo) | Increased from 22% to 32% | No significant change | <0.001 | |
| Serum Ferritin (ng/mL) | ||||
| Change from Baseline (vs. Placebo) | Significant Increase | No significant change | <0.001 | |
| Intact FGF23 (pg/mL) | ||||
| Change from Baseline (vs. Control) | -6,160 | -1,118 | 0.026 | |
| Change from Baseline (vs. Placebo) | Significant Decrease | No significant change | 0.02 |
NDD-CKD: Non-dialysis-dependent chronic kidney disease
Table 2: Phosphate Binding Capacity of this compound and Other Binders
| Phosphate Binder | Phosphorus Binding Capacity (mg P / g binder) | Reference |
| This compound | 84.8 - 87.9 (per gram of elemental iron) | |
| Aluminum Hydroxide | 180 (per gram of aluminum) | |
| Calcium Carbonate | 40 (per gram of elemental calcium) | |
| Calcium Acetate | 100 (per gram of elemental calcium) |
Experimental Protocols
In Vitro Phosphate Binding Assay
This protocol is adapted from FDA guidance for in vitro bioequivalence studies of phosphate binders.
1. Objective: To determine the phosphate binding capacity of this compound under simulated gastrointestinal pH conditions.
2. Materials:
-
This compound tablets
-
Phosphate standard solutions (e.g., KH₂PO₄) at various concentrations
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
-
Incubator shaker (37°C)
-
Centrifuge
-
Phosphate assay kit
3. Protocol:
a. Equilibrium Binding Study:
-
Prepare a series of at least eight phosphate solutions with increasing concentrations.
-
Adjust the pH of the phosphate solutions to 3.0 and 7.5 separately.
-
Add a whole this compound tablet to each phosphate solution.
-
Incubate the samples at 37°C with constant gentle shaking for at least one hour, ensuring equilibrium is reached. Monitor and adjust pH every 15 minutes as needed.
-
Centrifuge the samples to pellet the insoluble ferric phosphate.
-
Measure the unbound phosphate concentration in the supernatant using a phosphate assay kit.
-
Calculate the amount of phosphate bound to this compound by subtracting the unbound phosphate from the initial phosphate concentration.
-
Determine the Langmuir binding constants (k1 and k2).
b. Kinetic Binding Study:
-
Prepare phosphate solutions at low, medium, and high concentrations.
-
Adjust the pH to 3.0 and 7.5.
-
Add a whole this compound tablet to each solution and incubate at 37°C with shaking.
-
Collect aliquots at multiple time points (e.g., 0, 15, 30, 60, 120, 240, 360 minutes, and up to 24 hours).
-
Measure the unbound phosphate concentration in each aliquot as described above.
-
Plot the amount of bound phosphate against time to determine the rate of binding.
In Vivo Animal Study: Rat Model of CKD
This protocol is based on methodologies described in studies investigating this compound in rodent models of CKD.
1. Objective: To evaluate the effects of this compound on serum phosphate, iron parameters, and markers of CKD progression in a rat model.
2. Materials:
-
Male Sprague-Dawley rats
-
Surgical instruments for 5/6 nephrectomy
-
Standard rat chow and chow containing a specified concentration of this compound (e.g., 4%)
-
Metabolic cages for urine and feces collection
-
Blood collection supplies
-
Analytical equipment for measuring serum creatinine, phosphate, iron, hemoglobin, etc.
3. Protocol:
-
Induce CKD in rats via a two-step 5/6 nephrectomy.
-
Allow animals to recover and confirm the development of CKD through elevated serum creatinine and blood urea nitrogen (BUN).
-
Randomize CKD rats into a control group (standard chow) and a treatment group (chow with 4% this compound). Include a sham-operated control group receiving a standard diet.
-
House rats individually in metabolic cages for the duration of the study (e.g., 6-8 weeks).
-
Monitor food and water intake and body weight regularly.
-
Collect blood samples at baseline and at specified intervals throughout the study for analysis of serum phosphate, calcium, iron, ferritin, transferrin saturation (TSAT), hemoglobin, creatinine, and BUN.
-
Perform 24-hour urine and feces collections to measure phosphate and calcium excretion.
-
At the end of the study, euthanize the animals and collect tissues (e.g., kidneys, heart, liver, intestine) for histological and molecular analysis.
In Vitro Iron Uptake Study: Caco-2 Cell Model
This protocol is based on established methods for studying iron transport using the Caco-2 human colon adenocarcinoma cell line.
1. Objective: To assess the mechanism and efficiency of iron uptake from this compound in an in vitro model of the intestinal epithelium.
2. Materials:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Transwell inserts
-
This compound solution
-
Radio-labeled iron (e.g., ⁵⁹Fe) or a fluorescent iron probe
-
Cell lysis buffer
-
Gamma counter or fluorescence plate reader
-
Protein assay kit
3. Protocol:
-
Seed Caco-2 cells on Transwell inserts and culture until they form a differentiated monolayer (typically 18-21 days).
-
Wash the cell monolayers with phosphate-buffered saline (PBS).
-
Add this compound (with or without a tracer) to the apical (upper) chamber of the Transwell.
-
Incubate for a specified period (e.g., 1-24 hours) at 37°C.
-
Collect samples from the basolateral (lower) chamber to measure transepithelial iron transport.
-
Wash the cells extensively with PBS to remove unbound iron.
-
Lyse the cells and measure the intracellular iron content.
-
Normalize iron uptake to the total cell protein content.
-
To investigate the transport mechanism, inhibitors of DMT1 (e.g., ferric ammonium citrate as a competitor) or endocytosis can be used.
Gut Microbiome Analysis
This protocol outlines the general workflow for studying the impact of this compound on the gut microbiome.
1. Objective: To characterize the changes in the composition and diversity of the gut microbiota following treatment with this compound.
2. Materials:
-
Fecal sample collection tubes
-
DNA extraction kit
-
Primers for 16S rRNA gene amplification (e.g., targeting the V3-V4 region)
-
PCR reagents
-
Next-generation sequencing platform (e.g., Illumina MiSeq)
-
Bioinformatics software (e.g., QIIME)
3. Protocol:
-
Collect fecal samples from animals or human subjects at baseline and after the treatment period. Store immediately at -80°C.
-
Extract microbial DNA from the fecal samples using a validated DNA extraction kit.
-
Amplify the 16S rRNA gene using PCR with barcoded primers to allow for multiplexed sequencing.
-
Purify the PCR products and quantify the DNA concentration.
-
Pool the barcoded amplicons and perform sequencing on a next-generation sequencing platform.
-
Process the raw sequencing data using a bioinformatics pipeline such as QIIME. This includes quality filtering, demultiplexing, chimera removal, and clustering of sequences into operational taxonomic units (OTUs) or amplicon sequence variants (ASVs).
-
Perform taxonomic classification of the OTUs/ASVs.
-
Analyze the microbial diversity (alpha and beta diversity) and differential abundance of specific taxa between the control and this compound-treated groups.
Mandatory Visualizations
Caption: Mechanism of action of this compound in the gut.
Caption: Experimental workflow for an in vivo rat study.
Caption: this compound's impact on the FGF23 signaling pathway.
References
- 1. This compound for Chronic Kidney Disease · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound for the Prevention of Renal Failure in Adults With Advanced Chronic Kidney Disease | Clinical Research Trial Listing [centerwatch.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Caco-2 Cell Acquisition of Dietary Iron(III) Invokes a Nanoparticulate Endocytic Pathway | PLOS One [journals.plos.org]
Method for Assessing Iron Repletion with Ferric Citrate in Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferric citrate is an oral iron therapeutic and phosphate binder utilized in clinical settings to manage iron deficiency anemia (IDA) and hyperphosphatemia, particularly in patients with chronic kidney disease (CKD).[1][2][3][4] Its efficacy in replenishing iron stores and improving hematological parameters has been demonstrated in various preclinical animal models. These application notes provide detailed methodologies for assessing iron repletion by this compound in animal studies, focusing on experimental design, key protocols, and data interpretation.
Core Concepts in this compound Iron Absorption
This compound administers ferric (Fe³⁺) iron, which must be reduced to ferrous (Fe²⁺) iron for absorption by intestinal enterocytes. The primary pathway for this process is transcellular and dependent on several key proteins:
-
Duodenal Cytochrome B (DcytB): A reductase on the apical membrane of enterocytes that converts ferric iron to ferrous iron.[5]
-
Divalent Metal Transporter 1 (DMT1): Transports the newly reduced ferrous iron across the apical membrane into the enterocyte.
-
Ferroportin: The only known iron exporter, which transports iron from the enterocyte into the bloodstream.
The presence of citrate may also influence iron uptake, though studies suggest that the ferroportin-dependent transcellular pathway is predominant.
Experimental Protocols
Induction of Iron Deficiency Anemia (IDA) in Rodent Models
A crucial first step in assessing an iron repletion therapeutic is the establishment of a reliable animal model of iron deficiency anemia.
Objective: To induce a state of iron deficiency anemia in rodents that mimics the human condition, characterized by low hemoglobin and depleted iron stores.
Materials:
-
Wistar or Sprague-Dawley rats (female, ~180-200g) or C57BL/6 mice.
-
Standard rodent chow.
-
Iron-deficient diet (commercially available or custom-formulated).
-
Deionized water.
-
Animal caging and husbandry supplies.
-
Blood collection supplies (e.g., tail vein lancets, micro-hematocrit tubes).
-
Anesthesia (as per institutional guidelines).
Protocol:
-
Acclimatization: Upon arrival, acclimatize animals for at least one week, providing standard chow and water ad libitum.
-
Baseline Measurements: Prior to initiating the iron-deficient diet, record baseline body weights and collect blood samples to measure hematological and iron status parameters.
-
Induction Phase: Switch the experimental group to an iron-deficient diet and deionized water ad libitum for a period of 4 to 6 weeks. The control group continues to receive the standard diet.
-
Monitoring: Monitor animal health and body weight regularly throughout the induction period.
-
Confirmation of Anemia: At the end of the induction period, collect blood samples to confirm the anemic state. Anemia is typically characterized by a significant decrease in hemoglobin (e.g., <8 g/dL in rats) and hematocrit compared to the control group.
This compound Administration and Sample Collection
Following the successful induction of IDA, the therapeutic intervention with this compound can commence.
Objective: To administer this compound to anemic animals and collect samples at specified time points to evaluate iron repletion.
Materials:
-
This compound.
-
Vehicle for administration (e.g., deionized water, mixed into feed).
-
Oral gavage needles (if applicable).
-
Blood collection supplies.
-
Equipment for euthanasia and tissue collection (as per institutional guidelines).
Protocol:
-
Group Allocation: Divide the anemic animals into at least two groups: an anemic control group (receiving vehicle or iron-deficient diet) and a this compound treatment group.
-
Dosing Preparation and Administration:
-
Dietary Admixture: this compound can be mixed into the feed at a specified concentration (e.g., 0.3% to 5% by weight). This method allows for continuous administration.
-
Oral Gavage: For more precise dosing, this compound can be suspended in a vehicle and administered daily via oral gavage. Doses can range from 2.5 mg/day to 10 mg/day in mice.
-
-
Treatment Period: The treatment duration can vary, with studies showing effects within 7 days to several weeks.
-
Blood and Tissue Collection:
-
Collect blood samples at regular intervals (e.g., weekly) and at the end of the study to monitor changes in hematological and iron status parameters.
-
Harvest tissues such as the liver, spleen, and duodenum for analysis of iron content and protein expression.
-
Assessment of Iron Repletion: Key Biomarkers
The efficacy of this compound in repleting iron stores is assessed by measuring a panel of hematological and iron metabolism biomarkers.
1. Hematological Parameters:
-
Hemoglobin (Hb): A primary indicator of anemia.
-
Hematocrit (Hct): The proportion of blood volume occupied by red blood cells.
-
Red Blood Cell (RBC) Count: The number of red blood cells per unit volume of blood.
2. Iron Status Parameters:
-
Serum Iron: The concentration of iron in the blood.
-
Total Iron-Binding Capacity (TIBC): A measure of the blood's capacity to bind iron with transferrin.
-
Transferrin Saturation (TSAT): The percentage of transferrin that is saturated with iron, calculated as (Serum Iron / TIBC) x 100.
-
Serum Ferritin: An indicator of the body's iron stores.
Data Presentation
The following tables present representative data on the effects of this compound on key iron repletion parameters in rodent models of iron deficiency anemia.
Table 1: Hematological Parameters in a Rat Model of Diet-Induced Iron Deficiency Anemia Treated with this compound.
| Parameter | Normal Control | IDA Control (Untreated) | 0.3% this compound Treated |
| Hemoglobin (g/dL) | 14.5 ± 0.8 | 7.2 ± 0.6 | 13.8 ± 0.7 |
| Hematocrit (%) | 45.2 ± 2.5 | 25.1 ± 2.1 | 43.5 ± 2.3 |
| Red Blood Cell Count (x10⁶/µL) | 7.8 ± 0.5 | 4.5 ± 0.4 | 7.5 ± 0.6 |
Data are presented as mean ± SD. Values are extrapolated from typical outcomes in rodent IDA studies.
Table 2: Iron Status Parameters in a Rat Model of Diet-Induced Iron Deficiency Anemia Treated with this compound.
| Parameter | Normal Control | IDA Control (Untreated) | 0.3% this compound Treated |
| Serum Iron (µg/dL) | 150 ± 20 | 50 ± 10 | 140 ± 25 |
| TIBC (µg/dL) | 300 ± 30 | 450 ± 40 | 320 ± 35 |
| TSAT (%) | 50 ± 5 | 11 ± 2 | 44 ± 6 |
| Serum Ferritin (ng/mL) | 200 ± 50 | 20 ± 5 | 180 ± 40 |
Data are presented as mean ± SD. Values are extrapolated from typical outcomes in rodent IDA studies.
Visualizations
Signaling Pathway of this compound Iron Absorption
Caption: Transcellular absorption of iron from this compound in intestinal enterocytes.
Experimental Workflow for Assessing this compound Efficacy
Caption: Step-by-step workflow for an in vivo study of this compound for iron repletion.
Conclusion
The methodologies described provide a robust framework for the preclinical assessment of this compound as an iron repletion agent. Consistent application of these protocols, from the induction of iron deficiency anemia to the comprehensive analysis of hematological and iron status biomarkers, will yield reliable and reproducible data crucial for drug development and regulatory submissions. The use of standardized animal models and analytical methods is paramount to ensuring the quality and interpretability of the study outcomes.
References
- 1. Conventional and novel impacts of this compound on iron deficiency anemia and phosphorus metabolism in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intestinal uptake of iron delivered as this compound | Iron Metabolism [haaselab.org]
- 3. Conventional and novel impacts of this compound on iron deficiency anemia and phosphorus metabolism in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. haaselab.org [haaselab.org]
- 5. Effects of this compound and intravenous iron sucrose on markers of mineral, bone, and iron homeostasis in a rat model of CKD-MBD - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ferric Citrate Administration in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the administration of ferric citrate to rodents for experimental purposes. The information compiled here is intended to guide researchers in designing and executing studies to investigate iron metabolism, phosphate binding, and the physiological effects of this compound.
Introduction
This compound is a multifaceted compound utilized in rodent research to model both iron supplementation and phosphate binding, the latter being particularly relevant in studies of chronic kidney disease (CKD). Its administration allows for the investigation of iron homeostasis, erythropoiesis, and mineral metabolism. Careful consideration of the administration protocol is crucial for obtaining reliable and reproducible results.
Administration Protocols
There are three primary methods for administering this compound to rodents: dietary admixture, oral gavage, and in drinking water. The choice of method depends on the specific research question, the desired dosing precision, and the study duration.
Dietary Admixture
This is the most common and least stressful method for long-term studies. This compound is mixed directly into the rodent chow.
Protocol:
-
Basal Diet Selection: The AIN-93G (for growth, pregnancy, and lactation) or AIN-93M (for maintenance) purified diets are standard basal diets for these studies.[1][2][3] These diets have a defined composition, which is crucial for mineral balance studies. Custom formulations can be ordered from various suppliers.
-
This compound Concentration: The concentration of this compound is expressed as a percentage of the total diet weight. The required amount of this compound is calculated based on the desired dose and the average daily food consumption of the animals.
-
Diet Preparation:
-
Accurately weigh the required amount of this compound powder.
-
Thoroughly mix the this compound with a small portion of the powdered basal diet.
-
Gradually add the remaining diet in geometric proportions to ensure a homogenous mixture.
-
If preparing pelleted feed, the mixture can be sent to a commercial provider for pelleting. Ensure the pelleting process does not involve excessive heat that could alter the compound.
-
-
Housing and Feeding:
-
House rodents individually or in small groups, depending on the experimental design.
-
Provide the prepared diet and water ad libitum.
-
Measure food intake daily or weekly to monitor the actual dose of this compound consumed.
-
Experimental Workflow for Dietary Administration
Caption: Workflow for dietary administration of this compound.
Oral Gavage
Oral gavage ensures precise dosing of a specific volume of a substance directly into the stomach. This method is suitable for short-term studies or when a bolus dose is required.
Protocol:
-
Preparation of this compound Solution:
-
This compound has limited solubility in water. A common vehicle is sterile water or saline. One study successfully used physiological saline to prepare 1.25% and 5% solutions for intragastric administration in mice.[4]
-
To prepare the solution, accurately weigh the this compound and dissolve it in the chosen vehicle. Gentle heating and stirring may be required. Ensure the solution is clear before administration.[4]
-
Prepare the solution fresh daily to ensure stability.
-
-
Animal Handling and Gavage Procedure:
-
Weigh the animal to determine the correct dosage volume. The maximum recommended volume for oral gavage in mice is 10 mL/kg.
-
Select an appropriately sized gavage needle (e.g., 18-20 gauge for mice).
-
Restrain the mouse securely, ensuring the head and body are in a straight line to facilitate the passage of the needle.
-
Gently insert the gavage needle into the esophagus and advance it to the stomach.
-
Slowly administer the this compound solution.
-
Carefully withdraw the needle.
-
Monitor the animal for any signs of distress after the procedure.
-
Experimental Workflow for Oral Gavage
Caption: Workflow for oral gavage administration of this compound.
Administration in Drinking Water
This method is less precise than dietary admixture or oral gavage but can be useful for certain study designs.
Protocol:
-
Solution Preparation: Dissolve the desired concentration of this compound in the drinking water. Ensure the solution is protected from light, as citrate solutions can be light-sensitive.
-
Housing and Administration:
-
Provide the medicated water in opaque bottles to prevent degradation.
-
Measure daily water consumption to estimate the dose of this compound ingested.
-
Change the water bottles with fresh solution regularly (e.g., every 2-3 days) to maintain stability and hygiene.
-
Quantitative Data Summary
The following tables summarize the dosages and effects of this compound administration in various rodent studies.
Table 1: this compound Dosages in Rodent Studies
| Species | Administration Route | Dosage | Duration | Study Focus | Reference(s) |
| Rat (F344) | Dietary Admixture | 0.25%, 1.0%, 4.0% | 13 weeks | Toxicity | |
| Mouse (C57BL/6) | Oral Gavage | 83.3 mg/kg/day, 333.3 mg/kg/day | 16 weeks | Iron Overload, Neurotoxicity | |
| Mouse (Col4a3 KO) | Dietary Admixture | 1%, 5% | 4-6 weeks | Chronic Kidney Disease | |
| Rat | Dietary Admixture | 0.3%, 3% | 7-11 days | Iron Deficiency Anemia | |
| Mouse (B6C3F1) | Drinking Water | 0.06%, 0.12% | 96 weeks | Tumorigenicity |
Table 2: Effects of this compound on Biochemical Parameters in Rodents
| Species/Model | This compound Dose | Effect on Serum Iron | Effect on Serum Phosphate | Effect on FGF23 | Effect on Hemoglobin | Reference(s) |
| Rat (Normal) | 3% in diet | Increased | Decreased | Decreased | No significant change | |
| Rat (Iron Deficient) | 0.3% in diet | Increased | No significant change | Not reported | Increased | |
| Mouse (CKD) | 1% in diet | Increased | Decreased | Decreased | Not reported | |
| Mouse (CKD) | 5% in diet | Increased | Decreased | Decreased | Increased | |
| Rat (CKD) | 4% in diet | Increased | Decreased | Not reported | Increased |
Key Experimental Protocols
Assessment of Iron Status
Protocol for Serum Iron Measurement (Colorimetric Assay):
This protocol is based on a ferrozine-based assay where ferric iron (Fe³⁺) is reduced to ferrous iron (Fe²⁺), which then forms a colored complex with a chromogen.
-
Sample Collection: Collect whole blood and allow it to clot. Centrifuge to separate the serum.
-
Reagent Preparation: Prepare reagents as per the manufacturer's instructions for a commercial serum iron assay kit. This typically includes an iron releasing agent, a reducing agent, and a chromogenic solution.
-
Assay Procedure:
-
Add serum samples and standards to a 96-well plate.
-
Add the iron releasing agent to dissociate iron from transferrin.
-
Add the reducing agent to convert Fe³⁺ to Fe²⁺.
-
Add the chromogenic solution and incubate.
-
Read the absorbance at the specified wavelength (e.g., 560 nm or 593 nm).
-
Calculate the iron concentration based on the standard curve.
-
Measurement of FGF23 and Hepcidin
Protocol for FGF23 and Hepcidin ELISA:
Enzyme-linked immunosorbent assays (ELISAs) are commonly used to quantify serum or plasma levels of FGF23 and hepcidin.
-
Sample Collection: Collect blood and process to obtain serum or plasma (EDTA or heparin).
-
Assay Procedure (General):
-
Use a commercially available mouse or rat-specific ELISA kit for FGF23 or hepcidin.
-
Follow the manufacturer's protocol, which typically involves:
-
Adding standards, controls, and samples to a pre-coated microplate.
-
Incubating with a biotinylated detection antibody.
-
Adding a streptavidin-HRP conjugate.
-
Adding a substrate solution to develop color.
-
Stopping the reaction and reading the absorbance on a microplate reader.
-
-
Calculate the concentration of the analyte from the standard curve.
-
Signaling Pathways
This compound administration impacts key signaling pathways involved in iron and phosphate homeostasis.
Hepcidin-Ferroportin Axis and Iron Absorption
This compound-derived iron is absorbed in the intestine via a ferroportin-dependent mechanism. The absorbed iron increases systemic iron levels, which in turn regulates the expression of hepcidin, the master regulator of iron homeostasis.
Hepcidin Regulation of Iron Homeostasis
Caption: this compound absorption and hepcidin-mediated regulation.
FGF23 Signaling in Phosphate Homeostasis
In the context of CKD, hyperphosphatemia is a common complication. This compound acts as a phosphate binder in the gastrointestinal tract, forming insoluble ferric phosphate, which is excreted. This reduction in phosphate absorption leads to a decrease in serum fibroblast growth factor 23 (FGF23), a hormone that is elevated in CKD and associated with adverse outcomes.
FGF23 Signaling Pathway in CKD
Caption: this compound's effect on phosphate and FGF23.
References
- 1. dyets.com [dyets.com]
- 2. AIN-93 purified diets for laboratory rodents: final report of the American Institute of Nutrition ad hoc writing committee on the reformulation of the AIN-76A rodent diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and testing of the AIN-93 purified diets for rodents: results on growth, kidney calcification and bone mineralization in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Iron absorption and phosphate-lowering effects of this compound hydrate are not influenced by gastric acid secretion inhibitors in patients with chronic kidney disease: a retrospective post hoc analysis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Ferric Citrate Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the common side effects of ferric citrate observed in animal studies. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common side effects observed with high doses of this compound in rats?
In a 13-week subchronic toxicity study in F344 rats, oral administration of high concentrations of this compound (4.0% in the diet) resulted in several observable side effects. These included a reduction in body weight gain for both male and female rats.[1][2] Hematological assessments revealed decreased red blood cells and lymphocytes, alongside an increase in platelets and eosinophils.[1][2] Serum biochemistry showed elevated iron levels and decreased total protein and transferrin.[1]
Histopathological findings at this high dosage included colitis with eosinophil infiltration, hyperplasia of the mucosal epithelium, eosinophilic infiltration in mesenteric lymph nodes, and increased hemosiderosis in the spleen.
Q2: What is the No-Observed-Adverse-Effect Level (NOAEL) for this compound in rats?
Based on the 13-week subchronic toxicity study in F344 rats, the NOAEL for this compound was determined to be 1.0% in the diet. This corresponds to a daily intake of 596 mg/kg of body weight for males and 601 mg/kg of body weight for females.
Q3: Are there any observed neurological side effects of this compound in animal models?
Yes, long-term oral supplementation with high-dose this compound in middle-aged mice has been shown to induce parkinsonism-like phenotypes. This was associated with selective iron accumulation in the substantia nigra and corpus striatum, leading to oxidative stress-mediated dopaminergic neuronal loss. These histopathological changes resulted in observable defects in locomotor and cognitive functions. However, it is important to note that long-term, low-dose supplementation in mice did not show evidence of chronic toxicity or tumorigenicity.
Q4: Can this compound administration affect organ weights in animals?
Yes, at high doses (4.0% in the diet), changes in organ weights have been observed in F344 rats. Specifically, an increase in the relative weight of the spleen was noted in both males and females. Additionally, a decrease in both absolute and relative heart weights was observed in female rats at this dosage.
Q5: Is this compound well-tolerated in agricultural animals like piglets and broilers?
Studies have shown that this compound is well-tolerated in both broilers and weaned piglets at concentrations significantly higher than the recommended inclusion rates. In broilers, no adverse effects on growth, blood parameters, or mortality were observed at up to 2,000 mg/kg of feed, which is ten times the recommended rate. Similarly, weaned piglets tolerated this compound up to 5,000 mg/kg of feed without adverse effects on growth, blood parameters, or mortality.
Troubleshooting Guide
| Observed Issue | Potential Cause (based on animal studies) | Suggested Action & Investigation |
| Reduced Body Weight Gain | High-dose this compound administration (e.g., 4.0% in the diet in rats) has been linked to reduced body weight gain. | - Review and potentially lower the dosage of this compound.- Monitor food and water intake to rule out reduced consumption as the primary cause.- Conduct regular body weight measurements to track the effect of any dosage adjustments. |
| Altered Hematology (e.g., decreased RBC, increased platelets) | High concentrations of this compound in the diet have been shown to cause hematological changes in rats. | - Perform a complete blood count (CBC) to assess red and white blood cell parameters.- Consider adjusting the this compound dosage and monitoring for normalization of blood parameters.- Investigate for signs of inflammation or other underlying conditions that could contribute to these changes. |
| Signs of Gastrointestinal Distress (e.g., colitis) | Histopathological evidence of colitis with eosinophilic infiltration has been observed in rats at high doses of this compound. | - Monitor animals for clinical signs of GI distress (e.g., diarrhea, changes in fecal consistency).- At the end of the study, perform a thorough histopathological examination of the gastrointestinal tract.- Evaluate the dose-response relationship to identify a concentration that does not induce colitis. |
| Neurological or Behavioral Changes | Long-term, high-dose administration of this compound has been associated with neurotoxicity and behavioral deficits in mice. | - Implement a battery of behavioral tests to assess motor and cognitive function.- Conduct histopathological analysis of brain tissue, with a focus on iron deposition and neuronal health in regions like the substantia nigra.- Measure markers of oxidative stress in brain tissue. |
Quantitative Data Summary
Table 1: Hematological and Serum Biochemistry Changes in F344 Rats (13-Week Study)
| Parameter | This compound Concentration in Diet | Observation in Male Rats | Observation in Female Rats |
| Red Blood Cells | 4.0% | Decrease | Decrease |
| Lymphocytes | 4.0% | Decrease | Decrease |
| Platelets | 4.0% | Increase | Increase |
| Eosinophils | 4.0% | Increase | Increase |
| Serum Iron | 4.0% | Increase | Increase |
| Total Protein | 4.0% | Decrease | Decrease |
| Transferrin | 4.0% | Decrease | Decrease |
| Inorganic Phosphorus | 4.0% | No significant change | Increase |
Table 2: Organ Weight Changes in F344 Rats (13-Week Study)
| Organ | This compound Concentration in Diet | Observation in Male Rats | Observation in Female Rats |
| Spleen (relative weight) | 4.0% | Increase | Increase |
| Heart (absolute and relative weight) | 4.0% | No significant change | Decrease |
Experimental Protocols
Protocol 1: 13-Week Subchronic Toxicity Study of this compound in F344 Rats
-
Animal Model: F344 rats.
-
Administration Route: Oral, mixed in the diet.
-
Dosage Groups:
-
Control: 0% this compound in the diet.
-
Low Dose: 0.25% this compound in the diet.
-
Mid Dose: 1.0% this compound in the diet.
-
High Dose: 4.0% this compound in the diet.
-
-
Study Duration: 13 weeks.
-
Key Assessments:
-
Body Weight: Measured regularly throughout the study.
-
Hematology: Blood samples collected for analysis of red blood cells, lymphocytes, platelets, and eosinophils.
-
Serum Biochemistry: Analysis of serum for iron, total protein, transferrin, and inorganic phosphorus levels.
-
Organ Weights: Absolute and relative weights of organs, including the spleen and heart, were measured at necropsy.
-
Histopathology: Microscopic examination of tissues, including the colon, mesenteric lymph nodes, and spleen, to identify treatment-related toxicological changes.
-
Visualizations
Caption: Workflow for a 13-week subchronic toxicity study of this compound in rats.
References
Overcoming ferric citrate solubility issues in experimental buffers
This guide provides researchers, scientists, and drug development professionals with practical solutions for overcoming common solubility issues with ferric citrate in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving?
This compound solubility is highly dependent on pH. Ferric iron (Fe³⁺) is prone to hydrolysis and precipitation as ferric hydroxide at neutral to alkaline pH. While citrate acts as a chelating agent to improve solubility, dissolution can still be challenging.[1][2] Key factors include the pH of the final solution, the buffer composition, temperature, and the order of reagent addition.
Q2: What is the optimal pH for dissolving this compound?
This compound is more readily soluble in acidic conditions. A slightly acidic pH is often optimal for creating stock solutions before adjusting to the final experimental pH. For instance, preparing a stock solution at a pH below 5.0 can maximize solubility before it is diluted into a final medium that may have a physiological pH (e.g., 7.2-7.4).[3] However, stable complexes can exist over a broad pH range (e.g., 1.0-8.0) once properly dissolved and chelated.[4]
Q3: Can I heat the solution to improve solubility?
Yes, gently heating the solution is a common method to aid dissolution. This compound is more readily soluble in hot water compared to cold water.[5] Applying low heat with continuous stirring can significantly speed up the process. Some protocols even suggest autoclaving to fully dissolve this compound for stock solutions.
Q4: How does my choice of buffer affect solubility?
Buffer choice is critical. Phosphate buffers can be problematic as ferric ions can react with phosphate to form insoluble ferric phosphate, especially at physiological pH. Buffers containing divalent metal ions (e.g., Ca²⁺, Mg²⁺) found in some cell culture media like DMEM can also cause precipitation by competing for the citrate chelator. Using non-phosphate buffers like MES or HEPES can be a better alternative when working with this compound.
Q5: My this compound dissolved initially but precipitated later. What happened?
This common issue, known as "crashing out," can occur for several reasons:
-
Temperature Change: A solution prepared in hot water may become supersaturated and precipitate as it cools to room temperature.
-
pH Shift: Adding the this compound solution to a buffer with a higher pH can cause the iron to hydrolyze and precipitate.
-
Aging: The solubility of this compound solutions can diminish over time. It is often recommended to prepare solutions fresh.
-
Buffer Interaction: As mentioned, introducing the solution to buffers containing phosphates or certain metal ions can lead to precipitation.
Troubleshooting Guide
This section addresses specific problems you might encounter.
Problem 1: this compound powder is not dissolving in water or buffer.
| Possible Cause | Solution |
| Incorrect pH | Ensure the solvent is slightly acidic. If using plain deionized water, the initial pH may be too high. Try adding a small amount of citric acid first or adjusting the pH downwards with a suitable acid (e.g., HCl) before adding the this compound. |
| Insufficient Temperature | Gently heat the solution on a stir plate. This compound is significantly more soluble in hot water. For a 10% w/v solution, applying low heat is recommended. |
| Inadequate Agitation | Use a magnetic stirrer to ensure continuous and vigorous mixing during dissolution. |
| Reagent Quality/Age | The composition and age of this compound can affect its solubility. Ensure you are using a high-quality reagent. |
Problem 2: The solution is cloudy or forms a precipitate after pH adjustment.
| Possible Cause | Solution |
| Rapid pH Change | When adjusting the pH upwards (e.g., with NaOH), add the base very slowly while stirring vigorously. This prevents localized high pH areas that can cause immediate precipitation of ferric hydroxide. |
| Phosphate Buffer Interaction | Avoid using phosphate buffers if possible. If required, consider preparing a more concentrated, pre-chelated iron-citrate stock that can be diluted into the final phosphate-containing medium. |
| Final pH is too high | Ferric iron becomes insoluble at a pH greater than 3 unless it is effectively chelated. If your final pH is above 7.5, you may need to increase the molar ratio of citrate to iron to enhance chelation and maintain solubility. |
Problem 3: Precipitation occurs in cell culture media.
| Possible Cause | Solution |
| Interaction with Media Components | Cell culture media like DMEM contain calcium and magnesium, which can interfere with citrate's stabilizing function. It may be necessary to increase the ratio of media to the iron solution; one study found that a higher dilution factor prevented aggregation. |
| Use of a Chelating Agent | Prepare a stock solution where this compound is pre-complexed with an excess of a chelating agent like sodium citrate before adding it to the complex medium. A molar ratio of 1:2 to 1:10 (Iron:Citrate) is a good starting point. |
Experimental Protocols & Data
Solubility Data Summary
The solubility of this compound is influenced by its form, the solvent, pH, and temperature. The data below is compiled from various sources to provide a general guideline.
| Parameter | Value / Observation | Source(s) |
| Water Solubility | Slowly but completely soluble in cold water; readily soluble in hot water. | |
| Water Solubility (Quantitative) | >70 mg/mL over a broad pH range (at least pH 1.0-8.0). | |
| pH of 1% Solution | Approximately 3.0. | |
| Solubility in Ethanol | Insoluble. This property can be used to precipitate and refine the compound. | |
| Effect of Age | Solubility in water tends to diminish as the compound ages. |
Protocol: Preparation of a 100x this compound Stock Solution (Acidic)
This protocol is designed to create a stable, concentrated stock solution that can be diluted into final buffers or media, minimizing the risk of precipitation.
Materials:
-
This compound (e.g., FeC₆H₅O₇)
-
Sodium Citrate Dihydrate (chelating agent)
-
High-purity water (e.g., Milli-Q or DI water)
-
Hydrochloric Acid (HCl), 1 M solution
-
Sterile beaker and magnetic stir bar
-
Calibrated pH meter
-
0.22 µm syringe filter and sterile storage bottle
Methodology:
-
Determine Molar Ratio: A molar ratio of 5 parts citrate to 1 part iron is recommended to ensure complete chelation.
-
Dissolve Chelator: Add ~80% of the final volume of high-purity water to a sterile beaker. Add the calculated amount of sodium citrate and stir until fully dissolved.
-
Add this compound: Slowly add the this compound powder to the sodium citrate solution while stirring continuously. The solution may appear cloudy initially.
-
Adjust pH: Carefully adjust the pH of the solution to approximately 4.5 by adding 1 M HCl dropwise. Continue stirring. The solution should become clear and take on a pale yellow or amber color.
-
Final Volume: Once fully dissolved, transfer the solution to a graduated cylinder or volumetric flask and bring it to the final volume with high-purity water.
-
Sterilization and Storage: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected bottle. Store the solution at 2-8°C.
Visualization
Troubleshooting Workflow for this compound Dissolution
The following diagram outlines the logical steps to diagnose and resolve common solubility issues when preparing a this compound solution.
Caption: A flowchart for troubleshooting this compound solubility issues.
References
Technical Support Center: Ferric Citrate Administration and Iron Overload
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential for iron overload associated with long-term ferric citrate administration.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is the dual mechanism of action of this compound?
This compound functions as both a phosphate binder and a source of systemic iron.[1][2][3] In the gastrointestinal tract, the ferric iron binds to dietary phosphate, forming insoluble ferric phosphate, which is then excreted in the feces.[4][5] This action effectively lowers serum phosphorus levels in patients with chronic kidney disease (CKD). Concurrently, some of the ferric iron is reduced to ferrous iron and absorbed into the systemic circulation, contributing to the body's iron stores.
Q2: What is the primary pathway for iron absorption from this compound?
Iron from this compound is predominantly absorbed via a transcellular, ferroportin-dependent route in the intestine. Ferric iron (Fe³⁺) is first converted to ferrous iron (Fe²⁺) by duodenal cytochrome B (DCYTB). Divalent metal transporter 1 (DMT1) then transports the ferrous iron into the enterocyte. Finally, ferroportin exports the iron from the enterocyte into the bloodstream, where it is oxidized back to ferric iron and binds to transferrin for transport. While citrate has been hypothesized to facilitate paracellular (between cells) iron absorption, studies in murine models suggest that the ferroportin-dependent transcellular pathway is the main mechanism.
Q3: Can long-term administration of this compound lead to iron overload?
Yes, long-term administration of this compound can lead to iron overload. Clinical trials have consistently shown that treatment with this compound increases iron indices, including serum ferritin and transferrin saturation (TSAT) levels. The FDA label for this compound includes a warning for iron overload and it is contraindicated in patients with iron overload syndromes like hemochromatosis. Cases of iron overload have been reported in patients, including those on peritoneal dialysis.
Q4: What are the typical signs of developing iron overload during this compound therapy?
Researchers should monitor for significant elevations in iron-related laboratory parameters. In a 56-week clinical trial, 19% of patients treated with this compound had a serum ferritin level greater than 1500 ng/mL, compared to 9% of patients in the active control group. Progressive increases in serum ferritin and TSAT are key indicators. While gastrointestinal side effects like diarrhea, constipation, and nausea are common, they are not direct indicators of iron overload.
Q5: How should iron levels be monitored during experiments involving long-term this compound administration?
Regular monitoring of iron parameters is crucial. The FDA recommends assessing serum ferritin and TSAT prior to initiating this compound and monitoring these parameters throughout the therapy.
| Parameter | Baseline | Monitoring Frequency | Target/Action Levels |
| Serum Ferritin | Prior to initiation | Periodically during therapy | Withhold IV iron if ferritin >1000 ng/mL. In some studies, a cutoff of >1500 ng/mL was used for adjudication. |
| Transferrin Saturation (TSAT) | Prior to initiation | Periodically during therapy | Withhold IV iron if TSAT >50%. |
This table provides general guidelines based on clinical trial protocols. Specific experimental protocols may require different monitoring schedules.
Q6: What steps should be taken if iron overload is suspected?
If laboratory results indicate developing iron overload (e.g., progressively rising ferritin and TSAT levels), the following actions should be considered:
-
Reduce or Discontinue IV Iron: For subjects also receiving intravenous iron, a reduction in dose or complete discontinuation is often the first step.
-
Dose Adjustment of this compound: Depending on the severity and the experimental protocol, a dose reduction of this compound may be warranted.
-
Discontinuation of this compound: In cases of significant or symptomatic iron overload, discontinuation of this compound may be necessary.
Q7: Are there any experimental models of iron overload induced by this compound?
Yes, studies in middle-aged mice have shown that chronic oral administration of high-dose this compound can induce selective iron accumulation in the brain, specifically in the substantia nigra and corpus striatum, leading to parkinsonism-like phenotypes. These animal models can be valuable for studying the neurotoxic effects of iron overload.
Data from Clinical Studies
The following tables summarize quantitative data from key clinical trials evaluating the effect of this compound on iron parameters.
Table 1: Changes in Iron Parameters in Dialysis Patients (52-Week Study)
| Parameter | This compound Group (n=292) | Active Control Group (n=149) | P-value |
|---|---|---|---|
| Mean Ferritin at End of Study | 899 ± 488 ng/mL | 628 ± 367 ng/mL | <0.001 |
| Mean TSAT at End of Study | 39% ± 17% | 30% ± 12% | <0.001 |
| Median IV Iron Received | 12.9 mg/week | 26.8 mg/week | <0.001 |
| Patients with Ferritin >1500 ng/mL | 19.8% (57 of 288) | 9.5% (14 of 148) | N/A |
Data sourced from a 52-week, randomized, active-control trial in hemodialysis patients. Active control consisted of sevelamer carbonate and/or calcium acetate.
Table 2: Meta-Analysis of this compound in Non-Dialysis CKD Patients
| Parameter | Weighted Mean Difference (WMD) | 95% Confidence Interval |
|---|---|---|
| Serum Iron | 26.13 µg/dL | 18.15 to 34.10 |
| Serum Ferritin | 98.41 ng/mL | 87.37 to 109.46 |
| TSAT | 15.05% | 13.77 to 16.32 |
Data from a meta-analysis of three studies comparing this compound to a control group in non-dialysis-dependent CKD patients.
Experimental Protocols
Protocol 1: Monitoring Iron Status in a Preclinical Rodent Model of CKD
This protocol outlines a method for assessing iron accumulation in a 5/6 nephrectomized rat model treated with this compound, based on methodologies described in the literature.
-
Animal Model: Induce chronic kidney disease in 8-week-old rats via a 5/6 nephrectomy.
-
Dietary Administration: Randomize CKD and sham-operated rats into groups receiving standard chow or chow containing 4% this compound for a period of 6-12 weeks.
-
Blood Sample Collection: Collect blood samples via tail vein or cardiac puncture at baseline and specified intervals (e.g., every 4 weeks).
-
Biochemical Analysis:
-
Measure serum iron, ferritin, and transferrin using commercially available ELISA kits or automated analyzers.
-
Calculate TSAT using the formula: (Serum Iron / Total Iron Binding Capacity) x 100.
-
Measure serum creatinine and blood urea nitrogen (BUN) to monitor CKD progression.
-
-
Tissue Collection and Analysis:
-
At the end of the study, perfuse animals with saline and collect liver, spleen, kidney, and intestinal (duodenum, colon) tissues.
-
Perls' Prussian Blue Staining: Fix a portion of each tissue in formalin, embed in paraffin, and section. Stain with Perls' Prussian blue to visualize ferric iron deposits.
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): Digest a weighed portion of the tissue and analyze for total iron content to quantify tissue iron concentration.
-
-
Gene Expression Analysis (Optional):
-
Extract RNA from liver and duodenal tissue.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the expression of genes involved in iron homeostasis, such as hepcidin (Hamp), ferroportin (Slc40a1), DMT1 (Slc11a2), and transferrin receptor 1 (Tfrc).
-
Visualizations
Caption: Transcellular absorption pathway of iron from this compound.
Caption: Negative feedback loop of hepcidin on iron absorption.
Caption: Experimental workflow for monitoring and managing iron levels.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Mechanism of Action and Clinical Attributes of Auryxia® (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | this compound for the treatment of hyperphosphatemia and iron deficiency anaemia in patients with NDD-CKD: a systematic review and meta-analysis [frontiersin.org]
- 5. This compound for the treatment of hyperphosphatemia and iron deficiency anaemia in patients with NDD-CKD: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Gastrointestinal Adverse Effects of Ferric Citrate in Research Animals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the gastrointestinal (GI) adverse effects of ferric citrate in research animals.
Troubleshooting Guides
Issue 1: Animals are developing diarrhea and/or loose stools after oral administration of this compound.
-
Question: What are the immediate steps to take if animals exhibit diarrhea after this compound administration?
-
Answer:
-
Monitor Animal Health: Closely observe the animals for signs of dehydration (e.g., decreased skin turgor, sunken eyes, lethargy) and weight loss.[1]
-
Ensure Hydration: Provide ad libitum access to drinking water. In severe cases, consider subcutaneous or intraperitoneal administration of sterile saline to rehydrate the animals.
-
Dose Adjustment: Consider reducing the dose of this compound. The GI side effects are often dose-dependent.[2] A temporary reduction or cessation of administration may be necessary to allow the animals to recover.
-
Dietary Modification: Ensure the diet is consistent and well-tolerated. Introducing high-fiber components to the diet may help in some cases, but this should be done cautiously and with proper controls.
-
Fecal Scoring: Implement a consistent fecal scoring system to quantitatively track the severity of diarrhea and the response to interventions.
-
-
-
Question: How can I adjust my experimental protocol to prevent or minimize diarrhea?
-
Answer:
-
Gradual Dose Escalation: Instead of starting with the target dose, gradually increase the dose of this compound over several days. This allows the animals' GI tracts to adapt.
-
Vehicle and Formulation: Ensure the this compound is properly dissolved or suspended in a suitable vehicle. Consider the osmolality of the final formulation, as hypertonic solutions can exacerbate diarrhea.
-
Administration with Food: Administering this compound with a small amount of palatable food or incorporating it directly into the feed can help buffer its effects on the GI tract.[3][4][5]
-
Split Dosing: If the protocol allows, divide the total daily dose into two or more smaller administrations throughout the day.
-
-
Issue 2: Animals are showing signs of constipation or decreased fecal output.
-
Question: What should I do if my research animals become constipated after this compound administration?
-
Answer:
-
Confirm Constipation: Monitor fecal output and consistency. Note any straining or discomfort during defecation.
-
Increase Hydration: Ensure free access to water, as dehydration can contribute to constipation.
-
Dietary Fiber: A moderate increase in dietary fiber can help promote regular bowel movements.
-
Gentle Palpation: Gently palpate the abdomen to check for fecal impaction, but this should be done by trained personnel to avoid injury.
-
Dose Re-evaluation: As with diarrhea, constipation can be a dose-related side effect. Evaluate if the current dose is appropriate.
-
-
Issue 3: I am observing a reduction in body weight and food consumption in my animals.
-
Question: What could be causing the weight loss and reduced food intake, and how can I manage it?
-
Answer:
-
GI Discomfort: Weight loss and anorexia are often secondary to GI discomfort, such as nausea, abdominal pain, or colitis.
-
Palatability: this compound may have an unpalatable taste, leading to reduced food and water intake if mixed in.
-
Management Strategies:
-
Address Primary GI Issues: By managing diarrhea or constipation as described above, you may see an improvement in appetite and weight.
-
Palatable Diet: Provide a highly palatable diet to encourage eating. Wet mash can be more appealing to rodents.
-
Caloric Supplementation: Consider providing a caloric supplement gel if weight loss is significant.
-
Monitor Closely: Weigh the animals daily to track the extent of weight loss and their response to interventions.
-
-
-
Frequently Asked Questions (FAQs)
-
Question: What are the most common gastrointestinal adverse effects of this compound observed in research animals?
-
Answer: The most frequently reported GI adverse effects in animal studies include diarrhea, discolored feces (dark stools), constipation, and colitis with infiltration of eosinophils and hyperplasia of the mucosal epithelium. At higher doses, more severe effects such as mucosal thickening and inflammatory cell infiltrate in the cecum and colon have been observed.
-
-
Question: What are the underlying mechanisms of this compound-induced GI toxicity?
-
Answer: The gastrointestinal toxicity of this compound is believed to be multifactorial and includes:
-
Oxidative Stress: Excess iron can lead to the generation of reactive oxygen species (ROS), causing oxidative damage to the intestinal mucosa. This is evidenced by increased levels of malondialdehyde (MDA) and decreased activity of antioxidant enzymes like superoxide dismutase (SOD) and glutathione (GSH).
-
Inflammation: this compound exposure can trigger an inflammatory response in the gut, characterized by the upregulation of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and the downregulation of anti-inflammatory cytokines like IL-10. This inflammatory cascade can lead to colitis.
-
Apoptosis: Studies have shown that this compound can induce apoptosis (programmed cell death) in the colonic mucosal cells, contributing to mucosal damage.
-
Alterations in Gut Microbiota: this compound administration has been shown to alter the diversity and composition of the gut microbiome, which can disrupt gut homeostasis and contribute to GI adverse effects.
-
-
-
Question: Are there any established no-observed-adverse-effect levels (NOAELs) for this compound in common research animals?
-
Answer: Yes, toxicity studies have established NOAELs. For example, in a 13-week subchronic toxicity study in F344 rats, the NOAEL for this compound administered in the diet was determined to be 1.0%, which corresponds to 596 mg/kg body weight/day for males and 601 mg/kg body weight/day for females.
-
-
Question: Can the gastrointestinal side effects of this compound impact the results of my primary study endpoints?
-
Answer: Yes, absolutely. GI adverse effects can lead to systemic changes that may confound your study results. For example:
-
Altered Absorption: Diarrhea or damage to the intestinal mucosa can alter the absorption of the test compound or other nutrients.
-
Inflammatory State: A systemic inflammatory state resulting from gut inflammation can impact a wide range of physiological processes.
-
Stress: The stress induced by GI discomfort can alter animal behavior and physiology.
-
Weight Loss: Significant weight loss is a critical endpoint in many studies and can be a confounding factor.
-
-
Data Presentation
Table 1: Summary of Dose-Dependent Gastrointestinal and Related Findings in a 13-Week Subchronic Toxicity Study of this compound in F344 Rats
| Dietary Concentration | Dose (mg/kg bw/day) - Males | Dose (mg/kg bw/day) - Females | Key Gastrointestinal and Related Findings |
| 0% | 0 | 0 | No treatment-related findings. |
| 0.25% | 146 | 149 | No treatment-related findings. |
| 1.0% | 596 | 601 | No treatment-related findings (Established NOAEL). |
| 4.0% | 2451 | 2496 | Reduction in body weight gain, colitis with eosinophil infiltration and mucosal hyperplasia, eosinophilic infiltration in mesenteric lymph nodes, increased hemosiderosis in the spleen. |
Table 2: Effects of a 16-Week Oral Administration of this compound on Intestinal Health in C57BL/6 Mice
| Treatment Group | Dose (mg/kg/bw) | Key Findings in the Colon |
| Control (0.9% NaCl) | 0 | Normal histology. |
| 1.25% this compound | 71 | Increased iron accumulation, histological alterations, increased oxidative stress markers, increased pro-inflammatory cytokines, increased apoptosis. |
| 2.5% this compound | 143 | More pronounced effects than the 1.25% group. |
| 5% this compound | 286 | Severe histological damage, significant increases in markers of oxidative stress, inflammation, and apoptosis, and alterations in gut microbiota. |
Experimental Protocols
Protocol 1: Induction and Assessment of Colitis in Mice Using this compound
-
Objective: To induce and evaluate the severity of colitis in a mouse model using oral administration of this compound.
-
Animal Model: Male C57BL/6 mice, 9 months old.
-
Materials:
-
This compound
-
0.9% sterile saline
-
Oral gavage needles
-
Standard rodent chow and water
-
Dissection tools
-
Formalin and other histology reagents
-
Kits for measuring oxidative stress markers (MDA, SOD, GSH) and cytokines (TNF-α, IL-1β, IL-6, IL-10)
-
-
Methodology:
-
Acclimatization: Acclimatize mice for at least one week to the housing conditions.
-
Grouping: Randomly divide the mice into experimental groups (e.g., control, low-dose, medium-dose, high-dose this compound). A typical study might use doses of 71, 143, and 286 mg/kg/bw.
-
Preparation of this compound Solution: Dissolve this compound in 0.9% NaCl to the desired concentrations.
-
Administration: Administer the this compound solution or vehicle (0.9% NaCl) to the respective groups via oral gavage once daily for a period of 16 weeks.
-
Monitoring: Monitor the animals daily for clinical signs of distress, including weight loss, diarrhea, and changes in behavior. Record body weight weekly.
-
Sample Collection: At the end of the study period, euthanize the animals. Collect blood samples for serum analysis of cytokines. Dissect the colon and collect tissue samples for histological analysis, measurement of oxidative stress markers, and cytokine levels.
-
Histological Analysis: Fix a section of the colon in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E). Score the sections for signs of inflammation, mucosal damage, and cellular infiltration.
-
Biochemical Analysis: Homogenize colon tissue to measure levels of MDA, SOD, and GSH according to the manufacturer's instructions for the respective assay kits.
-
Cytokine Analysis: Use ELISA kits to measure the concentrations of TNF-α, IL-1β, IL-6, and IL-10 in serum and colon tissue homogenates.
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to compare the different treatment groups.
-
Visualizations
Caption: Experimental workflow for assessing this compound-induced GI toxicity.
Caption: Signaling pathway of oxidative stress induced by this compound.
Caption: Inflammatory signaling pathway in this compound-induced colitis.
References
- 1. researchgate.net [researchgate.net]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. A 13-week subchronic toxicity study of this compound in F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Conventional and novel impacts of this compound on iron deficiency anemia and phosphorus metabolism in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Conventional and novel impacts of this compound on iron deficiency anemia and phosphorus metabolism in rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ferric Citrate Drug Interaction Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating ferric citrate drug interactions in a laboratory setting. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: Which classes of drugs are known to interact with this compound?
A1: this compound is known to interact with several classes of drugs, primarily through chelation, which reduces the absorption of the co-administered drug. The most commonly cited interacting drugs include:
-
Fluoroquinolone antibiotics: such as ciprofloxacin, levofloxacin, and moxifloxacin.
-
Tetracycline antibiotics: including doxycycline and tetracycline itself.
-
Bisphosphonates: used for treating osteoporosis.
-
Levothyroxine: a thyroid hormone replacement therapy.
The interaction is due to the ferric iron (Fe³⁺) in this compound binding to these drugs in the gastrointestinal tract, forming insoluble complexes that are not readily absorbed.
Q2: What is the primary mechanism of drug interaction with this compound in a laboratory setting?
A2: The primary mechanism is chelation , where the ferric ion (Fe³⁺) from this compound forms a stable complex with the functional groups of other drugs. For example, with fluoroquinolones like ciprofloxacin, the ferric ion binds to the 4-keto and 3-carboxyl groups of the ciprofloxacin molecule. This interaction forms a large, insoluble complex that prevents the drug from being absorbed across the intestinal wall. In vitro studies often aim to quantify the extent of this binding and the reduction in the free, absorbable form of the drug.
Q3: At what pH should in vitro interaction studies with this compound be conducted?
A3: To simulate the physiological conditions of the gastrointestinal tract, it is recommended to conduct in vitro studies at a minimum of two pH levels:
-
pH 3.0: To represent the acidic environment of the stomach.
-
pH 7.5: To represent the more neutral to slightly alkaline environment of the small intestine, where most drug absorption occurs.
The binding affinity and solubility of this compound and its complexes can be pH-dependent, so testing at different pH values provides a more comprehensive understanding of the potential interaction.
Q4: What analytical methods are suitable for quantifying the unbound drug in the presence of this compound?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used method for accurately quantifying the concentration of the unbound drug in the presence of this compound. UV-Vis spectrophotometry can also be used, particularly for drugs like ciprofloxacin that form a colored complex with iron, though careful method development is required to handle potential interference from this compound's color.
Troubleshooting Guides
| Problem | Possible Cause(s) | Troubleshooting Steps |
| High variability in replicate measurements of drug binding. | 1. Incomplete dissolution of this compound or the test drug. 2. Inconsistent mixing or incubation times. 3. pH fluctuations in the reaction medium. 4. Adsorption of the drug to labware. | 1. Ensure complete dissolution by using appropriate solvents and agitation. Sonication may be helpful. 2. Use a calibrated shaker or incubator and ensure consistent timing for all samples. 3. Use buffered solutions and verify the pH before and after the experiment. 4. Use low-adsorption labware and pre-treat surfaces if necessary. |
| Low or no detectable binding of the drug to this compound. | 1. Inappropriate pH for complex formation. 2. Insufficient concentration of this compound or the drug. 3. The drug does not have functional groups susceptible to chelation by ferric iron. | 1. Verify the pH of the medium and test at different pH values (e.g., 3.0 and 7.5). 2. Increase the concentration of the reactants to favor complex formation. 3. Review the chemical structure of the drug to assess its potential for chelation. |
| Interference from this compound in the analytical assay (e.g., colorimetric or spectrophotometric). | 1. The inherent color of the this compound solution. 2. This compound precipitating out of solution and scattering light. | 1. Prepare a blank sample containing this compound at the same concentration as the experimental samples to subtract the background absorbance. 2. Centrifuge or filter the samples to remove any precipitate before analysis. Ensure the filter does not bind the drug of interest. |
| Inconsistent results in dissolution testing. | 1. Incomplete wetting of the tablet or capsule. 2. Coning of the solid dosage form at the bottom of the dissolution vessel. 3. Air bubbles adhering to the dosage form. | 1. Use a surfactant in the dissolution medium if the drug has low solubility. 2. Ensure proper centering of the dosage form and adequate agitation as per USP guidelines. 3. De-gas the dissolution medium before starting the experiment. |
Quantitative Data Summary
The following tables summarize the potential impact of this compound on the availability of co-administered drugs based on the chelation mechanism. The values are illustrative and the actual extent of interaction will depend on the specific experimental conditions.
Table 1: In Vitro Binding of Ciprofloxacin to this compound
| Condition | Ciprofloxacin Concentration (µg/mL) | This compound Concentration (mg/mL) | Percentage of Ciprofloxacin Bound (Illustrative) |
| Simulated Gastric Fluid (pH 3.0) | 50 | 10 | ~85% |
| Simulated Intestinal Fluid (pH 7.5) | 50 | 10 | ~95% |
Table 2: Effect of this compound on the Dissolution of Doxycycline
| Time (minutes) | % Doxycycline Dissolved (Control) | % Doxycycline Dissolved (with this compound) |
| 15 | 60% | 25% |
| 30 | 85% | 40% |
| 60 | 98% | 55% |
Experimental Protocols
1. In Vitro Equilibrium Binding Study
This protocol is designed to determine the extent of binding between this compound and a test drug at equilibrium.
-
Materials:
-
This compound
-
Test drug (e.g., ciprofloxacin)
-
Buffered solutions (pH 3.0 and pH 7.5)
-
Centrifuge tubes
-
Shaker/incubator
-
HPLC or UV-Vis spectrophotometer
-
-
Procedure:
-
Prepare stock solutions of this compound and the test drug in the appropriate buffered solution.
-
In a series of centrifuge tubes, add a fixed concentration of the test drug.
-
Add varying concentrations of the this compound solution to the tubes.
-
Include a control tube with the test drug but no this compound.
-
Incubate the tubes at a constant temperature (e.g., 37°C) with gentle shaking for a predetermined time to reach equilibrium (e.g., 2 hours).
-
Centrifuge the tubes to pellet the this compound-drug complex.
-
Carefully collect the supernatant, which contains the unbound drug.
-
Analyze the concentration of the unbound drug in the supernatant using a validated analytical method (e.g., HPLC).
-
Calculate the percentage of the drug bound to this compound for each concentration.
-
2. In Vitro Dissolution Study
This protocol assesses the effect of this compound on the dissolution rate of a solid dosage form of another drug.
-
Materials:
-
USP-compliant dissolution apparatus (e.g., Apparatus 2, paddles)
-
Dissolution medium (e.g., simulated gastric or intestinal fluid)
-
Solid dosage form of the test drug (e.g., doxycycline tablets)
-
This compound
-
Syringes and filters for sampling
-
HPLC or UV-Vis spectrophotometer
-
-
Procedure:
-
Prepare the dissolution medium and de-gas it.
-
Set the dissolution apparatus to the specified temperature (37°C) and paddle speed (e.g., 50 rpm).
-
For the test condition, add a clinically relevant amount of this compound to the dissolution vessel. For the control, add no this compound.
-
Place one tablet of the test drug in each vessel.
-
Start the dissolution test and collect samples at predetermined time points (e.g., 15, 30, 45, and 60 minutes).
-
Filter the samples immediately to prevent further dissolution.
-
Analyze the concentration of the dissolved drug in each sample using a validated analytical method.
-
Plot the percentage of drug dissolved over time for both the control and the test conditions to compare the dissolution profiles.
-
Visualizations
Caption: Workflow for an in vitro drug binding study.
Caption: Chelation of ciprofloxacin by ferric iron.
Troubleshooting inconsistent results in ferric citrate phosphate binding assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ferric citrate phosphate binding assays. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why am I seeing high variability between my replicate samples?
High variability between replicates is a common issue in binding assays and can stem from several factors. Inconsistent pipetting, incomplete mixing of solutions, or temperature fluctuations during incubation can all contribute to this problem.
Troubleshooting Steps:
-
Pipetting Technique: Ensure all pipettes are properly calibrated. Use consistent pipetting techniques for all samples and standards. For viscous solutions, consider using reverse pipetting.
-
Mixing: Vortex or gently agitate all solutions thoroughly before and during incubation to ensure a homogenous reaction mixture.
-
Temperature Control: Use a calibrated incubator or water bath to maintain a constant temperature throughout the assay.[1]
-
Reagent Aliquoting: Prepare large batches of reagents and create single-use aliquots to minimize batch-to-batch variability.
Q2: My phosphate readings are consistently higher or lower than expected. What could be the cause?
Systematic errors leading to consistently skewed results can often be traced back to issues with reagent preparation, the standard curve, or interference from the assay components themselves.
Troubleshooting Steps:
-
Standard Curve: Prepare a fresh standard curve for each assay. Ensure the standards cover the expected concentration range of your samples.
-
Reagent Quality: Check the expiration dates of all reagents and ensure they have been stored correctly. Prepare fresh reagents if there is any doubt about their quality.
-
Iron Interference: Ferric iron can interfere with common colorimetric phosphate quantification methods, such as the molybdenum blue assay. This can lead to either an overestimation or underestimation of phosphate levels. Consider diluting your samples to a concentration where the interference is minimized.
-
pH Control: The pH of the binding buffer is critical. Ensure the buffer is at the correct pH and has sufficient buffering capacity to maintain it throughout the incubation period.
Q3: The phosphate binding capacity of this compound in my assay seems to be very low. What factors could be influencing this?
Low binding capacity can be a result of suboptimal assay conditions or issues with the this compound itself.
Troubleshooting Steps:
-
pH Optimization: The phosphate binding capacity of this compound is pH-dependent. In vitro studies have shown that some iron-based binders are more effective at a lower pH.[2] The FDA recommends conducting binding studies at both pH 3.0 and 7.5.[3]
-
Incubation Time: Ensure that the incubation time is sufficient for the binding reaction to reach equilibrium. A kinetic study (measuring binding at multiple time points) can help determine the optimal incubation time. The FDA suggests monitoring binding for up to 24 hours in kinetic studies.[3]
-
Temperature: The assay should be performed at a consistent and optimal temperature, typically 37°C, to mimic physiological conditions.[1]
-
This compound Stability: Ensure the this compound solution is properly prepared and has not degraded.
Data Presentation
Table 1: Effect of this compound Dose on Serum Phosphorus Levels
| This compound Dose ( g/day ) | Mean Change in Serum Phosphorus from Baseline (mg/dL) |
| 1 | -0.1 |
| 6 | -1.9 |
| 8 | -2.1 |
Table 2: Impact of this compound on Iron Parameters and Hemoglobin
| Parameter | This compound Group (End of Study) | Active Control Group (End of Study) | p-value |
| Ferritin (ng/mL) | 899 ± 488 | 628 ± 367 | <0.001 |
| Transferrin Saturation (%) | 39 ± 17 | 30 ± 12 | <0.001 |
| Hemoglobin (g/dL) | Statistically higher | - | 0.02 |
Experimental Protocols
Protocol 1: In Vitro Equilibrium Phosphate Binding Assay
This protocol is adapted from FDA guidance for in vitro binding studies.
1. Materials:
- This compound
- Phosphate standard solution (e.g., KH2PO4)
- Binding buffer (e.g., pH 3.0 and pH 7.5)
- Incubator shaker set to 37°C
- Centrifuge
- Phosphate quantification assay kit (e.g., Molybdenum Blue)
- Spectrophotometer
2. Procedure:
- Prepare a series of at least eight different phosphate concentrations in the binding buffer.
- Add a fixed amount of this compound to each phosphate solution.
- Incubate the samples at 37°C with constant gentle shaking for a predetermined time to ensure equilibrium is reached (e.g., 24 hours).
- Monitor and adjust the pH of the solutions every 15 minutes for the first hour to ensure it remains stable.
- After incubation, centrifuge the samples to pellet the this compound-phosphate complex.
- Carefully collect the supernatant.
- Measure the concentration of unbound phosphate in the supernatant using a suitable phosphate quantification method.
- Calculate the amount of bound phosphate by subtracting the unbound phosphate concentration from the initial phosphate concentration.
- Perform at least 12 replicate studies.
Protocol 2: In Vitro Kinetic Phosphate Binding Assay
This protocol is adapted from FDA guidance for in vitro binding studies.
1. Materials:
- Same as Protocol 1.
2. Procedure:
- Prepare three different phosphate concentrations in the binding buffer: the lowest and highest concentrations from the equilibrium study, and a mid-range concentration.
- Add a fixed amount of this compound to each phosphate solution.
- Incubate the samples at 37°C with constant gentle shaking.
- At predetermined time points (at least eight, up to 24 hours), withdraw an aliquot from each sample.
- Immediately centrifuge the aliquot to separate the this compound-phosphate complex from the supernatant.
- Measure the concentration of unbound phosphate in the supernatant.
- Calculate the amount of bound phosphate at each time point.
- Perform at least 12 replicate studies.
Visualizations
Caption: Experimental workflow for in vitro phosphate binding assay.
Caption: Troubleshooting decision tree for inconsistent assay results.
Caption: Regulation of iron homeostasis by the hepcidin-ferroportin axis.
References
Technical Support Center: Mitigating Ferric Citrate-Induced Oxidative Stress
This guide provides researchers, scientists, and drug development professionals with practical troubleshooting advice and frequently asked questions (FAQs) for managing oxidative stress induced by ferric citrate in cell cultures.
Frequently Asked Questions (FAQs)
Q1: Why does this compound cause oxidative stress in cell cultures?
A1: this compound can introduce excess iron into cells. This "labile" iron can participate in the Fenton and Haber-Weiss reactions, which catalyze the conversion of hydrogen peroxide (a byproduct of normal cell metabolism) into highly reactive hydroxyl radicals.[1][2] These radicals are a primary type of Reactive Oxygen Species (ROS) that can damage cellular components like DNA, lipids, and proteins, leading to oxidative stress.[1][3]
Q2: What are the typical signs of oxidative stress in my cell culture after this compound treatment?
A2: Common indicators include:
-
Reduced Cell Viability: A noticeable decrease in the number of healthy, viable cells.
-
Morphological Changes: Cells may appear rounded, shrunken, or detached from the culture plate.
-
Increased ROS Levels: Detectable using fluorescent probes.
-
Evidence of Lipid Peroxidation: Accumulation of byproducts like malondialdehyde (MDA) or 4-hydroxynonenal (4-HNE).[4]
-
Apoptosis Activation: Increased expression of apoptotic markers like Caspase-3 and Bax.
Q3: How does this compound-induced stress relate to ferroptosis?
A3: Ferroptosis is a specific form of programmed cell death characterized by iron-dependent lipid peroxidation. The oxidative stress initiated by this compound, particularly the damage to lipids, is a key trigger for ferroptosis. This process can be inhibited by iron chelators or lipophilic antioxidants.
Q4: Can the citrate component itself affect the cells?
A4: Yes, but its role can be complex. While high concentrations of citrate (e.g., 5 mM) can reduce cell viability on their own, lower concentrations (1-3 mM) have been shown to have protective, antioxidant effects against other stressors like hydrogen peroxide. In the context of this compound, the pro-oxidant effects of iron are the primary concern.
Troubleshooting Guide
Issue 1: Excessive Cell Death After this compound Treatment
| Potential Cause | Recommended Solution |
| Concentration is too high. | Perform a dose-response experiment to determine the optimal concentration that induces measurable stress without causing overwhelming cell death. Start with a low concentration (e.g., 50-100 µM) and titrate upwards. |
| Treatment duration is too long. | Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the ideal time point for your assays where oxidative stress markers are elevated but cell viability is still acceptable. |
| Cell line is highly sensitive. | Some cell lines are more susceptible to iron-induced toxicity. Consider using a more robust cell line or lowering the starting concentration of this compound significantly. |
| Precipitate formation in media. | Ferric compounds can precipitate at physiological pH, causing inconsistent results. Ensure the this compound is fully dissolved in the medium before adding it to cells. The addition of citrate can help prevent precipitation. |
Issue 2: Inconsistent or Non-Reproducible Oxidative Stress Markers
| Potential Cause | Recommended Solution |
| Variability in this compound solution. | Prepare a fresh, sterile-filtered stock solution of this compound for each set of experiments. Avoid repeated freeze-thaw cycles. |
| Impure iron source. | Impurities in iron sources (like manganese) can significantly alter experimental outcomes, affecting cell growth and metabolism. Use a high-purity, cell-culture tested grade of this compound. |
| Assay timing is off. | The peak of different oxidative stress markers can vary. ROS production is often an early event, while lipid peroxidation and apoptosis occur later. Optimize the timing of each specific assay relative to the treatment. |
| Interference with assays. | Iron can potentially interfere with certain fluorescence-based assays. Run proper controls, including cells treated with this compound but without the fluorescent probe, to check for autofluorescence. |
Issue 3: Antioxidant Co-treatment Fails to Rescue Cells
| Potential Cause | Recommended Solution |
| Antioxidant is ineffective or used at the wrong concentration. | Test a panel of antioxidants that work through different mechanisms. Common choices include N-acetylcysteine (NAC), Glutathione (GSH), Vitamin E (a lipophilic antioxidant), and iron chelators like Deferoxamine (DFO). Perform a dose-response curve for the antioxidant. |
| Timing of antioxidant addition is incorrect. | For preventative effects, pre-treat cells with the antioxidant for 1-2 hours before adding this compound. For rescue effects, add it concurrently with the this compound. |
| Cell death is occurring through a non-oxidative pathway. | While unlikely to be the primary mechanism, consider other potential toxic effects. However, given iron's strong redox activity, oxidative stress is the most probable cause. |
Key Signaling Pathways
This compound-induced oxidative stress activates several cellular signaling pathways. A primary response is the activation of the Nrf2-ARE pathway, a master regulator of antioxidant defenses.
Experimental Protocols & Data
Protocol 1: Measuring Intracellular ROS with CellROX™ Green
This protocol outlines the measurement of ROS using a common fluorescent probe.
Methodology:
-
Cell Plating: Seed cells at an appropriate density in a suitable format (e.g., 96-well plate for plate reader analysis) and allow them to attach overnight.
-
Treatment: Aspirate the old media and add fresh media containing the desired concentrations of this compound, antioxidant, or controls (e.g., 100 µM H₂O₂ for a positive control). Incubate for the predetermined time.
-
Staining: Add CellROX™ Green Reagent directly to the media to a final concentration of 5 µM and incubate for 30 minutes at 37°C, protected from light.
-
Washing: Gently remove the media and wash the cells three times with phosphate-buffered saline (PBS).
-
Analysis: Immediately measure the green fluorescence (Excitation/Emission: ~485/520 nm) using a fluorescence microscope, plate reader, or flow cytometer.
Protocol 2: Assessing Cell Viability with MTT Assay
Methodology:
-
Treatment: Following the treatment period with this compound, remove the media.
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL in serum-free media) to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Aspirate the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Measurement: Shake the plate for 5-10 minutes to ensure complete dissolution and measure the absorbance at ~570 nm using a microplate reader.
Example Data: Effect of Antioxidants on Cell Viability and ROS
The following tables summarize hypothetical but realistic data from experiments investigating the protective effects of N-acetylcysteine (NAC) and Deferoxamine (DFO) against this compound (FC)-induced stress in a generic cell line (e.g., HepG2).
Table 1: Cell Viability (%) after 24h Treatment
| Treatment | Concentration | Mean Viability (%) | Std. Deviation |
| Control (Untreated) | - | 100.0 | 4.5 |
| This compound (FC) | 250 µM | 55.2 | 5.1 |
| NAC | 2 mM | 98.5 | 4.1 |
| DFO | 100 µM | 99.1 | 3.8 |
| FC + NAC | 250 µM + 2 mM | 89.4 | 4.8 |
| FC + DFO | 250 µM + 100 µM | 92.1 | 4.2 |
Table 2: Relative ROS Levels (Fluorescence Units) after 12h Treatment
| Treatment | Concentration | Mean Fluorescence (RFU) | Std. Deviation |
| Control (Untreated) | - | 1,500 | 210 |
| This compound (FC) | 250 µM | 8,750 | 980 |
| NAC | 2 mM | 1,620 | 250 |
| DFO | 100 µM | 1,550 | 230 |
| FC + NAC | 250 µM + 2 mM | 2,800 | 450 |
| FC + DFO | 250 µM + 100 µM | 2,100 | 380 |
References
- 1. mdpi.com [mdpi.com]
- 2. Ferric and Ferrous Iron in Cell Culture [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound-induced colonic mucosal damage associated with oxidative stress, inflammation responses, apoptosis, and the changes of gut microbial composition - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing precipitation of ferric citrate in stock solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the precipitation of ferric citrate in stock solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution precipitating?
A1: this compound precipitation is a common issue primarily driven by pH. Ferric iron (Fe³⁺) is highly insoluble at neutral or alkaline pH, typically precipitating as ferric hydroxide at a pH above 3.5 in the absence of a chelating agent.[1][2] In this compound solutions, the citrate ion acts as a chelating agent to keep the iron soluble. However, if the pH is not optimal or the concentration of citrate is insufficient relative to the iron concentration, precipitation can still occur.
Q2: What is the role of citrate in preventing precipitation?
A2: Citrate is a chelating agent that binds to ferric ions, forming stable, soluble complexes.[3][4] This process, known as chelation, prevents the ferric ions from reacting with hydroxide ions to form insoluble ferric hydroxide. The stability and solubility of the this compound complex are dependent on the pH of the solution and the molar ratio of citrate to iron.
Q3: What is the optimal pH for a stable this compound stock solution?
A3: To maintain the solubility of this compound, it is crucial to keep the stock solution in a slightly acidic to neutral pH range, depending on the concentration and the citrate to iron ratio. For concentrated stock solutions, a lower pH (e.g., around 4.0-5.0) is often recommended to maximize solubility.[1] However, for direct use in physiological systems like cell culture media, which are typically buffered around pH 7.2-7.4, a higher citrate-to-iron molar ratio is necessary to maintain solubility.
Q4: How does the molar ratio of citrate to iron affect solubility?
A4: The molar ratio of citrate to iron is a critical factor in preventing precipitation. A higher molar ratio of citrate to ferric ions favors the formation of stable, soluble mononuclear dicitrate complexes. When the ratio is low, less soluble dinuclear and trinuclear oligomeric complexes are more likely to form, which can lead to precipitation, especially at higher pH values. Research suggests that a citrate to Fe(III) ratio greater than 10:1 is effective in maintaining the predominance of the soluble mononuclear dicitrate complex.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon dissolving this compound. | The initial pH of the water is too high. | Use deionized water with a slightly acidic pH. Consider adding a small amount of citric acid to the water before adding the this compound. |
| Solution becomes cloudy or forms a precipitate over time. | The pH of the solution has shifted to a less optimal range. The citrate to iron molar ratio is too low for the storage conditions. | Check and adjust the pH of the solution to a slightly acidic range (e.g., pH 4.0-6.0) using a suitable acid (e.g., citric acid or HCl). Prepare a new solution with a higher molar ratio of citrate to iron. |
| Precipitation occurs when adding the stock solution to a buffer or cell culture medium. | The buffering capacity of the receiving solution is causing a rapid increase in pH, exceeding the solubility limit of the this compound complex. | Prepare a more concentrated stock solution at a lower pH and add it dropwise to the final medium while stirring to allow for gradual pH equilibration. Alternatively, increase the citrate concentration in the stock solution. |
Experimental Protocols
Preparation of a 100 mM this compound Stock Solution (100x)
This protocol provides a method for preparing a stable 100 mM this compound stock solution, which can be diluted for use in various applications, including cell culture.
Materials:
-
This compound (e.g., Sigma-Aldrich, F3388)
-
Citric acid monohydrate (optional, for pH adjustment and increasing citrate ratio)
-
High-purity water (e.g., Milli-Q or WFI)
-
Sterile beaker and stir bar
-
pH meter or pH paper
-
0.22 µm syringe filter
-
Sterile, light-protected storage bottle
Procedure:
-
Dissolving the Components:
-
To prepare 100 mL of a 100 mM this compound stock solution, weigh out 2.45 g of this compound (MW: 244.94 g/mol ).
-
In a sterile beaker, dissolve the this compound in approximately 80 mL of high-purity water while stirring. Gentle heating can aid dissolution.
-
-
pH Adjustment and Stabilization:
-
Check the pH of the solution. If the pH is above 6.0, slowly add a small amount of citric acid to lower the pH to a range of 4.5-5.5. This will help ensure the stability of the solution.
-
-
Final Volume and Sterilization:
-
Once the this compound is completely dissolved and the pH is adjusted, transfer the solution to a 100 mL graduated cylinder and bring the final volume to 100 mL with high-purity water.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected storage bottle.
-
-
Storage:
-
Store the stock solution at 2-8°C, protected from light. Properly prepared solutions should be stable for several weeks.
-
Visualization of Cellular Iron Uptake from this compound
The following diagram illustrates the proposed pathway for cellular iron uptake from this compound, a process relevant to researchers using this compound in cell culture or other biological systems. Ferric iron from the citrate complex is reduced to ferrous iron before being transported into the cell.
Caption: Cellular uptake pathway of iron from this compound.
References
Ferric citrate quality control and purity assessment for research
Welcome to the technical support center for ferric citrate. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments by providing comprehensive guidance on quality control, purity assessment, and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound to ensure its stability?
A1: To maintain its quality and stability, this compound should be stored in a dry environment at room temperature, typically between 15–25°C.[1] It is crucial to protect it from light and moisture, as it is light-sensitive and hygroscopic (absorbs moisture from the air).[1][2] Containers should be kept tightly closed and in a well-ventilated area.[1][3] Prolonged exposure to air or high humidity can lead to degradation.
Q2: What are the common impurities found in this compound and how can they affect my research?
A2: Impurities in this compound can significantly impact experimental outcomes, particularly in sensitive applications like cell culture. Common impurities include trace metals such as manganese and copper. These impurities can have unintended biological effects. For instance, manganese has been shown to increase cell growth, titer, and alter protein glycosylation in CHO cell cultures. Similarly, copper impurities have been found to improve the performance of certain CHO cell lines. Therefore, using this compound with well-characterized and controlled impurity profiles is crucial for reproducible results. Other potential impurities can include starting materials from the synthesis process or related substances like aconitic, citraconic, and itaconic acids.
Q3: How can I assess the purity of my this compound sample?
A3: A comprehensive purity assessment of this compound involves a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) is a powerful method for separating, identifying, and quantifying the organic components, primarily the citrate ligand. To determine the iron content and the presence of metallic impurities, Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is highly effective. Other spectroscopic methods like Fourier Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray Powder Diffraction (XRPD) can provide information about the compound's structure and the presence of different chemical species.
Q4: What is the solubility of this compound and how does it change with age?
A4: this compound is slowly but completely soluble in cold water and readily soluble in hot water. However, its solubility in water can decrease with age. It is practically insoluble in ethanol.
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during their experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent experimental results between batches of this compound. | Variation in the impurity profile (e.g., manganese, copper). | Procure this compound from a reputable supplier with a detailed Certificate of Analysis (CoA) specifying impurity levels. Consider using low-impurity grade this compound for sensitive applications. |
| Differences in the iron-to-citrate ratio. | Perform analytical testing (e.g., ICP-MS for iron, HPLC for citrate) to confirm the composition of each batch. | |
| Precipitation or insolubility of this compound in solution. | The solution pH may not be optimal. The speciation of this compound is highly dependent on pH. | Adjust the pH of the solution. This compound speciation changes with pH, which can affect its solubility. |
| The this compound may have degraded due to improper storage. | Ensure this compound is stored in a tightly sealed container, protected from light and moisture. | |
| The compound has aged, leading to reduced solubility. | Use a fresh batch of this compound. | |
| Unexpected biological effects in cell culture experiments. | Presence of bioactive trace metal impurities like manganese or copper. | Use a high-purity, low-impurity grade of this compound. Analyze the trace element profile of your this compound lot using ICP-MS. |
| Incorrect concentration of this compound. | Verify the concentration of your stock solution using a validated analytical method, such as spectrophotometry for iron content. | |
| Difficulty in achieving complete dissolution. | Using cold water for dissolution. | Dissolve this compound in hot water for faster and more complete dissolution. |
| The material has aged. | Consider that aged this compound may have reduced solubility. |
Key Experimental Protocols
Protocol 1: Determination of Iron Content by Titration
This protocol is a classic method for determining the iron content in this compound.
-
Sample Preparation: Accurately weigh approximately 1 g of the this compound sample and dissolve it in 25 ml of water and 5 ml of hydrochloric acid in a 250 ml glass-stoppered Erlenmeyer flask.
-
Reaction: Add 4 g of potassium iodide to the flask, stopper it, and let it stand for 15 minutes, protected from light.
-
Titration: Add 100 ml of water and titrate the liberated iodine with a standardized 0.1 N sodium thiosulfate solution. Use a starch solution as an indicator.
-
Calculation: Perform a blank determination and correct the final volume. Each milliliter of 0.1 N sodium thiosulfate is equivalent to 5.585 mg of iron (Fe).
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general workflow for assessing the purity of this compound using HPLC, focusing on the citrate component.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent. A common approach involves using a solution containing a chelating agent like EDTA to complex with the ferric ions, which can improve the chromatographic separation of citrate.
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is often suitable.
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate) and an organic solvent like methanol or acetonitrile, with the pH adjusted to be acidic (e.g., pH 2.6).
-
Detection: UV detection is commonly used.
-
-
Analysis: Inject the prepared sample solution into the HPLC system. The retention time and peak area of the citrate are compared to a known standard to determine its concentration and purity.
Visualizations
Caption: Workflow for this compound Quality Control Assessment.
Caption: Troubleshooting Logic for Inconsistent Experimental Results.
References
Technical Support Center: Long-Term Ferric citrate Treatment in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with guidance on the challenges associated with long-term ferric citrate administration in animal models. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized data from key studies.
Troubleshooting Guide
This section addresses common issues encountered during long-term this compound treatment in animal models.
| Observed Problem | Potential Cause | Recommended Action |
| Unexpected Animal Mortality | High doses of this compound can lead to iron overload and associated toxicities.[1][2][3][4][5] | - Review and potentially lower the administered dose. The no-observed-adverse-effect level (NOAEL) in F344 rats was found to be 1.0% in the diet (596 mg/kg bw/day for males and 601 mg/kg bw/day for females).- Monitor animals closely for signs of distress.- Conduct interim necropsies to identify potential organ damage. |
| Reduced Body Weight Gain | High concentrations of this compound in the diet (e.g., 4.0%) have been shown to reduce body weight gain in rats. This may be due to decreased food intake or systemic toxicity. | - Monitor food and water intake daily.- Consider pair-feeding control animals to distinguish between direct toxicity and effects of reduced food consumption.- If weight loss is significant, reduce the this compound concentration. |
| Gastrointestinal Disturbances (e.g., Diarrhea, Colitis) | This compound can cause gastrointestinal side effects, including colitis with eosinophil infiltration and hyperplasia of the mucosal epithelium. | - Perform regular stool consistency checks.- At the end of the study, conduct histopathological analysis of the gastrointestinal tract.- Consider the use of a lower, yet effective, dose. |
| Altered Hematological Parameters | Long-term administration can lead to changes in blood cell counts, such as decreased red blood cells and lymphocytes, and increased platelets and eosinophils. | - Conduct complete blood counts (CBCs) at baseline and at regular intervals throughout the study.- Correlate hematological findings with serum iron and transferrin levels. |
| Neurological or Behavioral Changes | Chronic oral administration of high-dose this compound has been shown to induce iron accumulation in the brain, leading to oxidative stress, neurodegeneration, and behavioral deficits in mice, mimicking parkinsonism phenotypes. | - Incorporate behavioral tests (e.g., open field, rotarod, Y-maze) to assess motor and cognitive functions.- At necropsy, collect brain tissue for iron quantification and histopathological analysis of regions like the substantia nigra and hippocampus. |
| Inconsistent Serum Iron Levels | The absorption of this compound can be influenced by diet and the animal's underlying health status. | - Ensure a consistent diet among all experimental groups.- Fast animals for a consistent period before blood collection for iron analysis.- Measure serum iron, ferritin, and transferrin saturation for a comprehensive picture of iron status. |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for long-term this compound studies in rodents?
A1: The dose can vary significantly based on the research question. For studies aiming to induce iron overload, doses can be high. For example, daily oral administration of 2.5 mg and 10 mg of this compound for 16 weeks in mice induced iron overload and neurotoxicity. In a 13-week study with F344 rats, dietary concentrations of 0.25%, 1.0%, and 4.0% were used. A dose of 0.3% this compound in the diet for 7 days was sufficient to improve anemia in iron-deficient rats without affecting phosphorus metabolism. It is crucial to conduct a dose-ranging study to determine the optimal dose for your specific model and research aims.
Q2: What are the primary organs affected by long-term this compound administration?
A2: The primary organs affected are the gastrointestinal tract, spleen, liver, and brain. Histopathological changes can include colitis, increased hemosiderosis in the spleen, and iron deposition in the liver. In the brain, selective iron accumulation can occur in the corpus striatum, substantia nigra, and hippocampus.
Q3: How can I monitor for iron overload in my animal model?
A3: Monitoring for iron overload should be multi-faceted:
-
Blood Parameters: Regularly measure serum iron, ferritin, total iron-binding capacity (TIBC), and transferrin saturation (TSAT).
-
Tissue Analysis: At the end of the study, quantify iron levels in key organs such as the liver, spleen, and brain.
-
Histopathology: Use stains like Perls' Prussian blue to visualize iron deposits in tissue sections.
Q4: Are there any known effects of this compound on bone metabolism in animal models?
A4: Yes, this compound can influence bone metabolism, particularly in models of chronic kidney disease (CKD). It can lower serum phosphate and fibroblast growth factor-23 (FGF23) levels. In a rat model of CKD, this compound treatment did not significantly alter bone turnover or trabecular volume.
Q5: Can this compound administration affect the gut microbiome?
A5: While the provided search results do not directly address the impact of this compound on the gut microbiome, it is known that oral iron supplementation can alter the composition and function of the gut microbiota. High levels of unabsorbed iron in the colon can favor the growth of pathogenic bacteria. This is an important consideration for long-term studies and may represent a confounding variable.
Quantitative Data Summary
Table 1: Effects of Long-Term this compound Administration in Mice
| Parameter | Control Group | This compound (2.5 mg/day) | This compound (10 mg/day) | Duration | Key Findings | Reference |
| Animal Model | 9-month C57BL/6 mice | 9-month C57BL/6 mice | 9-month C57BL/6 mice | 16 weeks | Dose-dependent iron accumulation in the brain, neurodegeneration, and motor/cognitive deficits. | |
| Serum Iron | Baseline | Increased | Significantly Increased | 16 weeks | Indicates systemic iron overload. | |
| Brain Iron | Baseline | Increased in CPu, SN, Hippocampus | Significantly Increased in CPu, SN, Hippocampus | 16 weeks | Selective iron deposition in specific brain regions. |
Table 2: Effects of Long-Term this compound Administration in Rats
| Parameter | Control Group (0%) | 0.25% this compound | 1.0% this compound | 4.0% this compound | Duration | Key Findings | Reference |
| Animal Model | F344 Rats | F344 Rats | F344 Rats | F344 Rats | 13 weeks | 4.0% dose caused reduced body weight gain, altered hematology, and histopathological changes in the colon, lymph nodes, and spleen. | |
| Body Weight Gain | Normal | Normal | Normal | Reduced | 13 weeks | High doses can negatively impact growth. | |
| Serum Iron | Normal | Not specified | Increased | Significantly Increased | 13 weeks | Dose-dependent increase in systemic iron. | |
| Histopathology | Normal | Normal | Normal | Colitis, eosinophilic infiltration, increased hemosiderosis | 13 weeks | Evidence of organ toxicity at high doses. |
Experimental Protocols
1. Induction of Iron Overload and Neurotoxicity in Mice
-
Animal Model: 9-month-old C57BL/6 mice.
-
Treatment: Intragastric administration of this compound at doses of 2.5 mg/day or 10 mg/day for 16 weeks. A control group receives the vehicle (e.g., distilled water).
-
Monitoring:
-
Weekly monitoring of body weight and daily food intake.
-
Behavioral testing (e.g., open field test, rotarod test, pole test, Y-maze test) to be performed during the final week of treatment.
-
-
Endpoint Analysis:
-
Blood Collection: Collect blood via cardiac puncture for serum iron analysis.
-
Tissue Collection: Perfuse animals with saline, followed by 4% paraformaldehyde. Collect brain, liver, spleen, and kidney.
-
Iron Quantification: Determine iron content in tissues using a colorimetric assay.
-
Histopathology: Process brain tissue for Hematoxylin and Eosin (H&E) and Nissl staining to assess neuronal damage and loss.
-
2. Subchronic Toxicity Study of this compound in Rats
-
Animal Model: F344 rats.
-
Treatment: this compound is mixed into the diet at concentrations of 0%, 0.25%, 1.0%, and 4.0% for 13 weeks.
-
Monitoring:
-
Daily clinical observations.
-
Weekly measurement of body weight and food consumption.
-
-
Endpoint Analysis:
-
Hematology: At termination, collect blood for a complete blood count.
-
Serum Biochemistry: Analyze serum for iron, total protein, transferrin, and other relevant markers.
-
Necropsy: Perform a full necropsy and record organ weights.
-
Histopathology: Collect a comprehensive set of tissues, with a focus on the gastrointestinal tract, spleen, liver, and mesenteric lymph nodes, for microscopic examination.
-
Visualizations
Caption: Experimental workflow for long-term this compound studies.
Caption: Pathological cascade of high-dose this compound.
References
- 1. Iron overload resulting from the chronic oral administration of this compound induces parkinsonism phenotypes in middle-aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iron overload resulting from the chronic oral administration of this compound induces parkinsonism phenotypes in middle-aged mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Iron overload resulting from the chronic oral administration of this compound induces parkinsonism phenotypes in middle-aged mice | Aging [aging-us.com]
- 4. A 13-week subchronic toxicity study of this compound in F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Ferric Citrate and Aluminum Toxicity in Renal Impairment Models
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the potential for aluminum toxicity when using ferric citrate in preclinical renal impairment models.
Frequently Asked Questions (FAQs)
Q1: What is the primary concern regarding aluminum toxicity with this compound use in subjects with renal impairment?
A1: The primary concern is that the citrate component of this compound can significantly enhance the gastrointestinal absorption of aluminum from dietary sources, including food and drinking water.[1][2][3] In individuals with chronic kidney disease (CKD), the ability to excrete absorbed aluminum is impaired, leading to its accumulation in the body and an increased risk of toxicity.[1][2]
Q2: How does citrate increase aluminum absorption?
A2: Citrate increases aluminum absorption through two main mechanisms:
-
Solubilization: Citrate forms a soluble complex with aluminum over a wide pH range in the gastrointestinal tract.
-
Increased Intestinal Permeability: Citrate can chelate extracellular calcium, which disrupts the integrity of intestinal epithelial tight junctions. This creates a paracellular pathway, allowing for increased absorption of the soluble aluminum-citrate complexes.
Q3: What are the potential toxic effects of aluminum accumulation?
A3: Aluminum accumulation can lead to serious health issues, particularly in patients with CKD. These toxicities include encephalopathy, osteomalacia (a type of bone disease), proximal myopathy, and microcytic anemia.
Q4: Do clinical studies with this compound show evidence of aluminum toxicity?
A4: Some clinical studies have monitored serum aluminum levels in patients treated with this compound. For instance, a study in Taiwanese hemodialysis patients showed a nonsignificant increase in serum aluminum levels after four weeks of treatment. Another study in patients with non-dialysis-dependent CKD found that detectable serum aluminum levels were sparse and not related to this compound treatment. However, it is crucial to note that serum aluminum levels may not be a reliable indicator of total body aluminum burden, as aluminum can accumulate in tissues like bone.
Q5: Should aluminum-containing medications be administered concurrently with this compound?
A5: No, it is strongly advised to avoid the simultaneous administration of aluminum-containing compounds (e.g., some antacids) and citrate salts in patients with CKD. The combination can markedly enhance aluminum absorption.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Elevated serum aluminum levels in animal models. | Enhanced absorption of aluminum from the diet (chow, water) due to the citrate in this compound. | 1. Analyze the aluminum content of the animal chow and water source. 2. Consider using a purified diet with controlled, low aluminum content. 3. Ensure no other aluminum-containing compounds are being administered. |
| Inconsistent or unexpectedly high aluminum accumulation in tissues (bone, brain). | Variability in dietary aluminum intake. The paracellular pathway for absorption may be influenced by other factors. | 1. Standardize the diet and water source for all experimental groups. 2. Monitor and report the aluminum content of the diet and water. 3. Consider a control group receiving citrate without ferric iron to isolate the effect of citrate on aluminum absorption. |
| Difficulty in correlating serum aluminum with tissue aluminum levels. | Serum aluminum is not always a reliable indicator of tissue aluminum burden, especially in bone. | 1. Rely on direct measurement of aluminum in relevant tissues (e.g., bone, brain) at the end of the study. 2. A desferrioxamine (DFO) challenge test can be used as a non-invasive method to assess aluminum load, though this is more common in clinical practice. |
Data Summary
Table 1: Effect of Citrate on Aluminum Levels in Healthy Subjects
| Parameter | Baseline | During Calcium Citrate Treatment (approx. 2 weeks) | p-value |
| Plasma Aluminum (nmol/L) | 87 ± 13 | 143 ± 22 | 0.03 |
| 24-hour Urinary Aluminum Excretion (nmol/day) | 338 ± 51 | 655 ± 119 | 0.002 |
| Data from a study with healthy women treated with calcium citrate, providing approximately 2500 mg of citrate daily. |
Table 2: Aluminum Accumulation in Tissues of Rats Administered Citric Acid
| Tissue | Increase in Aluminum Concentration (vs. Control) |
| Brain Cortex | ~2-fold |
| Bone | ~20-fold |
| Data from a 4-week study in rats administered citric acid in their drinking water. |
Table 3: Serum Aluminum Levels in Hemodialysis Patients Treated with this compound
| Parameter | Baseline | After 4 Weeks of this compound (1g, 3x/day) | p-value |
| Serum Aluminum (µg/L) | 11.0 ± 6.9 | 12.9 ± 7.5 | Not Significant |
| Data from a study in 45 Taiwanese hemodialysis patients. |
Experimental Protocols
Key Experiment: Assessing Citrate-Induced Aluminum Absorption and Tissue Deposition in a Rodent Model of Renal Impairment
-
Animal Model: A commonly used model is the 5/6 nephrectomy rat model to induce chronic kidney disease.
-
Diet: Provide a standard rodent chow with a known, consistent aluminum concentration. The water source should also be analyzed for aluminum content.
-
Experimental Groups:
-
Control Group: Sham-operated rats receiving a standard diet.
-
CKD Control Group: 5/6 nephrectomized rats receiving a standard diet.
-
This compound Group: 5/6 nephrectomized rats receiving a diet supplemented with this compound at a dose relevant to the intended human dose.
-
Citrate Control Group: 5/6 nephrectomized rats receiving a diet supplemented with a non-aluminum, non-ferric citrate salt (e.g., sodium citrate) to match the citrate dose in the this compound group. This helps to isolate the effect of citrate on aluminum absorption.
-
-
Duration: A typical study duration would be 4 to 12 weeks to allow for potential aluminum accumulation.
-
Sample Collection:
-
Blood: Collect blood samples periodically (e.g., baseline, mid-point, and end of the study) for serum chemistry, including creatinine (to monitor renal function) and aluminum levels.
-
Urine: Collect 24-hour urine samples at similar time points to measure aluminum excretion.
-
Tissues: At the end of the study, harvest key tissues for aluminum analysis, such as bone (femur) and brain.
-
-
Analytical Method: Use a sensitive method like graphite furnace atomic absorption spectrometry to quantify aluminum concentrations in serum, urine, and digested tissue samples.
Visualizations
Caption: Mechanism of citrate-enhanced aluminum absorption and accumulation in renal impairment.
Caption: Workflow for assessing aluminum toxicity in a renal impairment animal model.
References
Validation & Comparative
A Comparative Analysis of Ferric Citrate and Sevelamer Carbonate as Phosphate Binders in Chronic Kidney Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy and safety profiles of two widely used phosphate binders, ferric citrate and sevelamer carbonate, in the management of hyperphosphatemia in patients with chronic kidney disease (CKD). The information presented is supported by data from clinical trials and meta-analyses to aid in research and development efforts.
Mechanism of Action
This compound and sevelamer carbonate effectively reduce serum phosphorus levels by binding to dietary phosphate in the gastrointestinal tract, forming insoluble complexes that are excreted in the feces[1][2]. However, their distinct compositions lead to different secondary effects. This compound, an iron-based binder, partially dissociates in the gut, allowing for systemic iron absorption[3][4]. Sevelamer carbonate is a non-absorbable, calcium-free, and metal-free polymer that also binds bile acids[5].
Comparative Efficacy
Phosphate Control
Both this compound and sevelamer carbonate have demonstrated comparable efficacy in lowering serum phosphorus levels in patients with CKD on dialysis. Multiple studies have established the non-inferiority of this compound to sevelamer carbonate in achieving target phosphorus concentrations. A meta-analysis of 16 randomized clinical trials involving 1754 participants showed no statistically significant difference in serum phosphorus reduction between this compound and active controls, including sevelamer (MD -0.09 mg/dL, 95% CI (-0.35, 0.17); p = 0.51).
Iron Metabolism and Anemia Management
A key advantage of this compound is its positive impact on iron metabolism. Due to the systemic absorption of iron, this compound has been shown to improve iron stores, leading to increased hemoglobin, serum ferritin, and transferrin saturation. This can reduce the need for intravenous iron and erythropoiesis-stimulating agents (ESAs) in anemic CKD patients. In contrast, sevelamer carbonate has no direct effect on iron parameters.
Effects on FGF-23 and Parathyroid Hormone (PTH)
Both this compound and sevelamer carbonate have been shown to reduce levels of fibroblast growth factor 23 (FGF-23), a hormone implicated in cardiovascular complications in CKD. Studies suggest that the reduction in FGF-23 is partly due to the lowering of serum phosphorus. Similarly, both binders can lead to a decrease in intact parathyroid hormone (iPTH) levels, secondary to the management of hyperphosphatemia.
Quantitative Data Summary
The following tables summarize the comparative quantitative data from various clinical studies.
Table 1: Efficacy in Lowering Serum Phosphorus
| Study/Analysis | This compound Group | Sevelamer Carbonate Group | Outcome |
| Wang et al. (2023) | Decrease of 0.59 ± 0.54 mmol/L | Decrease of 0.56 ± 0.62 mmol/L | Non-inferiority of this compound to sevelamer carbonate (p > 0.05) |
| Meta-analysis (2022) | - | - | No significant difference in phosphorus reduction compared to active controls (including sevelamer) |
| Yokoyama et al. | Change of -0.82 mmol/L | Change of -0.78 mmol/L | Non-inferiority of this compound to sevelamer established |
Table 2: Impact on Iron Metabolism and Anemia Parameters
| Parameter | This compound | Sevelamer Carbonate | Key Findings |
| Hemoglobin | Significant increase | No significant change | This compound improves hemoglobin levels. |
| Serum Ferritin | Significant increase | No significant change | This compound replenishes iron stores. |
| Transferrin Saturation (TSAT) | Significant increase | No significant change | This compound improves iron availability for erythropoiesis. |
| IV Iron and ESA Use | Reduced requirement | No effect | This compound can lead to cost savings and reduced burden of anemia management. |
Table 3: Comparative Safety and Adverse Events
| Adverse Event | This compound | Sevelamer Carbonate | Notes |
| Diarrhea | More frequent (e.g., 12.9% vs. 2.5%) | Less frequent | A common gastrointestinal side effect of this compound. |
| Constipation | Less frequent (e.g., 1.7% vs. 7.4%) | More frequent | Sevelamer is more commonly associated with constipation. |
| Fecal Discoloration | Common (e.g., 14.7% vs. 0%) | Not reported | An expected and benign side effect of iron-based binders. |
| Serious Adverse Events | Fewer reported in some studies | - | Overall safety profiles are generally comparable. |
| Vitamin Absorption | No significant impact reported | May decrease absorption of fat-soluble vitamins (D, K) | Sevelamer's bile acid binding properties can affect nutrient absorption. |
| Serum Bicarbonate | Can increase serum bicarbonate | Can increase serum bicarbonate | Both may help in managing metabolic acidosis. |
Experimental Protocols
Representative Phase III Clinical Trial Protocol for Comparing this compound and Sevelamer Carbonate
This section outlines a typical experimental design synthesized from methodologies of various cited clinical trials.
1. Study Design: A multicenter, randomized, open-label, active-controlled, parallel-group study.
2. Patient Population:
-
Inclusion Criteria: Adult patients (≥18 years) with end-stage renal disease (ESRD) on maintenance hemodialysis or peritoneal dialysis for at least 3 months; serum phosphorus ≥6.0 mg/dL after a 1-2 week washout period of any previous phosphate binders.
-
Exclusion Criteria: History of major gastrointestinal surgery, active inflammatory bowel disease, severe liver disease, known allergy to the study medications, or high serum ferritin and transferrin saturation levels at screening.
3. Randomization and Blinding: Patients are randomized in a 1:1 or 2:1 ratio to receive either this compound or sevelamer carbonate. Due to the distinct appearance and known side effects (e.g., stool discoloration with this compound), blinding is often not feasible.
4. Intervention:
-
This compound Group: Starting dose of 1.5 to 6 g/day , administered with meals.
-
Sevelamer Carbonate Group: Starting dose of 2.4 to 9.0 g/day , administered with meals.
-
Dose Titration: The dose of the study drug is titrated over a period of 4-8 weeks to achieve and maintain a target serum phosphorus level (e.g., 3.5–5.5 mg/dL).
5. Study Duration: A treatment period of 12 to 52 weeks to assess efficacy and safety.
6. Efficacy Endpoints:
-
Primary: Change in serum phosphorus from baseline to the end of the treatment period.
-
Secondary: Proportion of patients achieving the target serum phosphorus range; changes in serum calcium, intact PTH, and FGF-23 levels; changes in iron parameters (hemoglobin, ferritin, TSAT); and the need for IV iron and ESAs.
7. Safety Assessments: Monitoring and recording of all adverse events (AEs), serious adverse events (SAEs), and vital signs. Laboratory parameters including liver function tests are monitored throughout the study.
8. Statistical Analysis: The primary efficacy analysis is often a non-inferiority comparison of the change in serum phosphorus between the two groups using an analysis of covariance (ANCOVA) model, with baseline serum phosphorus as a covariate. Secondary endpoints and safety data are compared using appropriate statistical tests such as t-tests, chi-squared tests, or non-parametric equivalents.
Visualizations
Experimental Workflow: Comparative Clinical Trial
References
- 1. orpdl.org [orpdl.org]
- 2. amberlife.net [amberlife.net]
- 3. Intestinal uptake of iron delivered as this compound | Iron Metabolism [haaselab.org]
- 4. Iron-based phosphate binders: do they offer advantages over currently available phosphate binders? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of sevelamer in chronic kidney disease: beyond phosphorus control | Nefrología [revistanefrologia.com]
Ferric Citrate Demonstrates Superiority Over Placebo in Repleting Iron Stores and Improving Anemia Markers
New clinical data analysis confirms the efficacy of ferric citrate in treating iron deficiency anemia, showing statistically significant improvements in key hematological and iron metabolism markers compared to a placebo.
Recent meta-analyses and data from randomized controlled trials have solidified the role of this compound as an effective oral iron replacement therapy. These studies provide robust evidence for researchers, scientists, and drug development professionals on the therapeutic benefits of this compound in patients with iron deficiency anemia, particularly those with chronic kidney disease (CKD).
A significant clinical trial demonstrated that a much higher percentage of patients treated with this compound achieved a hemoglobin increase of at least 1.0 g/dL compared to those who received a placebo.[1][2] Specifically, 52.1% of patients in the this compound group reached this primary endpoint, versus only 19.1% in the placebo group[1][2]. Further analysis revealed that the mean hemoglobin levels in the this compound group increased from a baseline of 10.4 g/dL to 11.4 g/dL after 16 weeks of treatment[1]. Another study reported a similar increase from 10.5 g/dL to 11.0 g/dL.
In addition to improving hemoglobin levels, this compound has been shown to effectively replete iron stores. One study highlighted a significant increase in mean transferrin saturation (TSAT) from 22% to 32% in the this compound group, while the placebo group showed no change. Another meta-analysis further supports these findings, showing a substantial increase in serum ferritin levels in patients receiving this compound compared to placebo.
Quantitative Efficacy of this compound vs. Placebo
| Parameter | This compound Group | Placebo Group | p-value | Reference |
| Hemoglobin (Hb) | ||||
| Proportion of patients with ≥1.0 g/dL increase | 52.1% | 19.1% | <0.001 | |
| Mean change from baseline (g/dL) | +1.0 | - | - | |
| Mean change from baseline (g/dL) | +0.5 | No effect | <0.001 | |
| Transferrin Saturation (TSAT) | ||||
| Mean change from baseline (%) | +10% (from 22% to 32%) | No effect (from 21% to 20%) | <0.001 | |
| Serum Ferritin | ||||
| Mean change from baseline (ng/mL) | Significantly increased | - | <0.02 | |
| Serum Phosphate | ||||
| Mean change from baseline (mg/dL) | -0.6 (from 4.5 to 3.9) | -0.3 (from 4.7 to 4.4) | <0.001 |
Experimental Protocol: A Synthesized Overview
The data presented is based on randomized, double-blind, placebo-controlled clinical trials. A typical study design is outlined below:
1. Patient Population:
-
Adult patients diagnosed with iron deficiency anemia. Many studies focus on patients with non-dialysis-dependent chronic kidney disease (CKD) stages 3-5.
-
Inclusion criteria often include a baseline hemoglobin level within a specific range (e.g., 9.0 to 12.0 g/dL), a serum ferritin level ≤200 ng/mL, and a TSAT ≤25%.
-
Exclusion criteria typically include recent blood transfusions, use of intravenous iron or erythropoiesis-stimulating agents within a specified period before the study, and a history of certain gastrointestinal disorders.
2. Study Design:
-
A multicenter, randomized, double-blind, placebo-controlled, parallel-group design is commonly employed.
-
Patients are randomly assigned to receive either this compound or a matching placebo for a predefined treatment period, often ranging from 12 to 16 weeks.
-
Some studies may include an open-label extension phase where all participants receive this compound.
3. Treatment Regimen:
-
This compound is administered orally, typically with meals, to enhance absorption and minimize gastrointestinal side effects.
-
The dosage can be fixed or titrated based on the patient's iron parameters and hemoglobin response.
4. Efficacy and Safety Assessments:
-
The primary efficacy endpoint is often the proportion of patients achieving a predefined increase in hemoglobin (e.g., ≥1.0 g/dL) from baseline at any point during the treatment period.
-
Secondary endpoints include changes from baseline in hemoglobin, serum ferritin, TSAT, and serum phosphate levels.
-
Safety is monitored through the recording of adverse events, with a particular focus on gastrointestinal side effects such as diarrhea and constipation, which are the most commonly reported. Laboratory parameters are also monitored for any signs of iron overload.
Mechanism of Action and Experimental Workflow
This compound works by providing a source of iron for absorption in the gastrointestinal tract. Upon ingestion, the ferric iron (Fe³⁺) can be reduced to ferrous iron (Fe²⁺), which is then absorbed by the intestinal cells. This absorbed iron is transported in the bloodstream bound to transferrin and delivered to the bone marrow for incorporation into hemoglobin within red blood cells. Additionally, in the gastrointestinal tract, ferric iron can bind to dietary phosphate, forming insoluble ferric phosphate that is excreted, thereby lowering serum phosphate levels.
References
Ferric Citrate vs. Other Iron-Based Phosphate Binders: A Comparative Analysis
In the management of hyperphosphatemia, a common and serious complication in patients with chronic kidney disease (CKD), particularly those on dialysis, iron-based phosphate binders have emerged as a prominent therapeutic class. This guide provides a detailed comparative analysis of ferric citrate against other iron-based phosphate binders, with a focus on sucroferric oxyhydroxide, to assist researchers, scientists, and drug development professionals in understanding their relative performance, mechanisms of action, and clinical implications.
Executive Summary
This compound and sucroferric oxyhydroxide are both effective iron-based, calcium-free phosphate binders that lower serum phosphorus levels in patients with CKD on dialysis. This compound has the dual benefit of also increasing iron stores, which can be advantageous for patients with concurrent iron deficiency anemia.[1][2] Sucroferric oxyhydroxide is characterized by a lower pill burden compared to many other phosphate binders, including sevelamer carbonate, which may enhance patient adherence.[2][3] The choice between these agents may depend on the individual patient's iron status, tolerability, and adherence profile.
Mechanism of Action
Both this compound and sucroferric oxyhydroxide exert their phosphate-binding effects within the gastrointestinal (GI) tract.
This compound: In the acidic environment of the stomach and the more neutral pH of the intestines, this compound dissociates to release ferric iron (Fe³⁺). This ferric iron then binds to dietary phosphate to form insoluble ferric phosphate (FePO₄), which is subsequently excreted in the feces, thereby reducing the systemic absorption of phosphate.[4] A portion of the iron from this compound can be absorbed systemically.
Sucroferric Oxyhydroxide: This agent consists of a polynuclear iron(III)-oxyhydroxide core stabilized by a sucrose and starches matrix. In the GI tract, it exchanges hydroxyl groups and/or water for phosphate ions, forming insoluble iron-phosphate complexes that are excreted. The iron in sucroferric oxyhydroxide has minimal systemic absorption.
Below is a diagram illustrating the general mechanism of phosphate binding by iron-based binders in the gastrointestinal tract.
Systemically absorbed iron from this compound enters the cellular iron pool. The following diagram illustrates the cellular uptake of iron.
Comparative Efficacy
Clinical trials have demonstrated the efficacy of both this compound and sucroferric oxyhydroxide in lowering serum phosphorus levels.
| Parameter | This compound | Sucroferric Oxyhydroxide | Other Comparators (Sevelamer Carbonate, Calcium Acetate) | Citation |
| Serum Phosphorus Reduction | Significant reduction compared to placebo. Non-inferior to active controls (sevelamer carbonate and/or calcium acetate). | Significant reduction from baseline. Non-inferior to sevelamer carbonate. | Effective in lowering serum phosphorus. | |
| Mean Change in Serum Phosphorus | -2.2 mg/dL vs placebo in a 4-week trial. | -0.71 mmol/L from baseline at 12 weeks. | -0.79 mmol/L (sevelamer) from baseline at 12 weeks. | |
| Pill Burden | Mean of 8.8 pills/day in a phase 3 trial. | Lower pill burden, averaging 3.3 tablets/day in a long-term study. | Higher pill burden, e.g., sevelamer carbonate averaged 8.7 tablets/day. | |
| Iron Parameters | Increases serum ferritin and transferrin saturation (TSAT). Reduces need for intravenous iron and erythropoiesis-stimulating agents (ESAs). | Minimal systemic iron absorption; no significant changes in iron parameters. | No direct impact on iron parameters. |
Comparative Safety and Tolerability
The safety profiles of this compound and sucroferric oxyhydroxide are generally acceptable, with gastrointestinal side effects being the most commonly reported adverse events.
| Adverse Event | This compound | Sucroferric Oxyhydroxide | Other Comparators (Sevelamer Carbonate) | Citation |
| Common GI Events | Diarrhea, discolored feces, constipation, nausea. | Diarrhea (often transient), discolored feces. | Constipation, nausea, vomiting. | |
| Serious Adverse Events | Comparable rates to active controls. | Similar rates to sevelamer carbonate. | Varies by specific drug. | |
| Iron Overload | Potential risk, requires monitoring of iron parameters. | Low risk due to minimal systemic absorption. | Not applicable. |
Experimental Protocols
To ensure the validity and reproducibility of the clinical data presented, it is essential to understand the methodologies employed in the key clinical trials. The following sections outline a representative experimental design for a phase 3 clinical trial evaluating an iron-based phosphate binder, based on common elements from pivotal studies and adhering to CONSORT (Consolidated Standards of Reporting Trials) guidelines.
Representative Phase 3 Clinical Trial Workflow
1. Study Design: A typical phase 3 trial is a multicenter, randomized, open-label, active-controlled study.
-
Participants: Patients with end-stage renal disease on hemodialysis or peritoneal dialysis with serum phosphorus levels above a specified threshold (e.g., >5.5 mg/dL) after a washout period from previous phosphate binders.
-
Intervention: Patients are randomized to receive either the investigational drug (e.g., this compound) or an active control (e.g., sevelamer carbonate or calcium acetate).
-
Dosage and Administration: The initial dose is typically fixed and then titrated over a period of several weeks to achieve a target serum phosphorus range (e.g., 3.5-5.5 mg/dL). Doses are taken with meals.
-
Duration: The trial duration usually consists of a dose-titration period followed by a maintenance period, often lasting for 24 to 52 weeks.
2. Key Endpoints:
-
Primary Efficacy Endpoint: The primary endpoint is often the change in serum phosphorus from baseline to the end of the maintenance period. Non-inferiority to the active control is a common objective.
-
Secondary Efficacy Endpoints: These may include the proportion of patients achieving the target serum phosphorus range, changes in iron parameters (ferritin, TSAT), and the need for intravenous iron and ESAs.
-
Safety Endpoints: The incidence and severity of adverse events, particularly gastrointestinal events, are closely monitored.
3. In Vitro Phosphate Binding Capacity Assay:
The phosphate-binding capacity of different binders can be compared in vitro. A general protocol is as follows:
-
Materials: Phosphate standard solutions of varying concentrations, solutions mimicking gastric and intestinal pH (e.g., pH 3.0 and 7.0), and the phosphate binder to be tested.
-
Procedure:
-
A known amount of the phosphate binder is added to a phosphate solution of a specific concentration and pH.
-
The mixture is incubated at 37°C with constant agitation for a defined period (e.g., 2 hours) to allow for binding to reach equilibrium.
-
The suspension is then filtered or centrifuged to separate the binder-phosphate complex from the solution.
-
The concentration of unbound phosphate remaining in the supernatant is measured using a validated analytical method, such as ion chromatography or a colorimetric assay.
-
The amount of phosphate bound to the binder is calculated by subtracting the unbound phosphate concentration from the initial phosphate concentration.
-
Conclusion
This compound and sucroferric oxyhydroxide are both valuable options in the armamentarium of phosphate binders for patients with CKD on dialysis. This compound offers the added advantage of improving iron status, making it a suitable choice for patients with coexisting iron deficiency. Sucroferric oxyhydroxide provides effective phosphate control with a lower pill burden, which may be beneficial for improving patient adherence. The selection of a specific iron-based phosphate binder should be individualized based on the patient's clinical profile, including their iron status, tolerability, and potential for adherence. Further head-to-head clinical trials are warranted to provide a more definitive comparison of the long-term clinical outcomes associated with these agents.
References
Head-to-Head Study: Ferric Citrate vs. Sucroferric Oxyhydroxide for Hyperphosphatemia
In the management of hyperphosphatemia in patients with chronic kidney disease (CKD), particularly those on dialysis, iron-based phosphate binders have emerged as a prominent therapeutic class. This guide provides a detailed comparison of two leading agents: ferric citrate and sucroferric oxyhydroxide. The following sections present a comprehensive analysis of their efficacy, safety, and pharmacological profiles, supported by data from clinical and preclinical studies.
Quantitative Comparison of Efficacy and Safety
The following tables summarize the key quantitative data from various studies to facilitate a direct comparison between this compound and sucroferric oxyhydroxide. It is important to note that much of the available data comes from separate clinical trials where each drug was compared against a placebo or other phosphate binders, such as sevelamer carbonate, rather than a direct head-to-head comparison.[1][2]
Table 1: Efficacy in Lowering Serum Phosphorus
| Parameter | This compound | Sucroferric Oxyhydroxide | Comparator | Study Duration |
| Mean Change in Serum Phosphorus | -2.2 mg/dL (vs. placebo)[1] | -2.0 mg/dL (vs. sevelamer) | Placebo / Sevelamer | 52 weeks / 12 weeks |
| Dose-Dependent Reduction | -1.9 mg/dL (6 g/day ) -2.1 mg/dL (8 g/day )[3] | Titrated to effect (1,000-3,000 mg/day) | Dose-ranging study | 28 days |
| Non-inferiority to Sevelamer | Established (-0.82 mmol/L vs. -0.78 mmol/L for sevelamer)[1] | Established (similar efficacy to sevelamer) | Sevelamer Carbonate | 12 weeks |
Table 2: Impact on Iron Metabolism and Anemia Management
| Parameter | This compound | Sucroferric Oxyhydroxide | Comparator | Study Duration |
| Mean Change in Ferritin | ↑ 899 ng/mL (from 593 ng/mL) | ↑ (small increases, primarily with IV iron use) | Active Control / Sevelamer | 52 weeks |
| Mean Change in TSAT | ↑ 39.3% (from 31.3%) | ↑ 4.6% (vs. 0.6% for sevelamer) | Active Control / Sevelamer | 52 weeks / 24 weeks |
| Reduction in IV Iron Use | Significant reduction | Trend towards decrease | Active Control / Sevelamer | 52 weeks / 36 months |
| Reduction in ESA Dose | Significant reduction | Trend towards decrease | Active Control / Sevelamer | 52 weeks / 36 months |
Table 3: Comparative Safety and Tolerability - Gastrointestinal Adverse Events
| Adverse Event | This compound | Sucroferric Oxyhydroxide | Comparator |
| Diarrhea | Higher incidence vs. sevelamer | More frequent vs. sevelamer (mild, transient) | Sevelamer Carbonate |
| Constipation | Lower incidence vs. sevelamer | Less frequent vs. sevelamer | Sevelamer Carbonate |
| Discolored Feces | Commonly reported | Commonly reported | N/A |
| Nausea | May be increased | More frequent vs. sevelamer | Sevelamer Carbonate |
Experimental Protocols
Detailed methodologies are crucial for the critical appraisal of clinical trial data. Below are generalized experimental protocols for pivotal studies evaluating this compound and sucroferric oxyhydroxide, based on available information.
This compound: Phase 3, Randomized, Placebo-Controlled Trial
-
Objective: To evaluate the efficacy and safety of this compound for the control of serum phosphorus in patients with end-stage renal disease (ESRD) on dialysis.
-
Study Design: A prospective, multicenter, double-blind, placebo-controlled, randomized clinical trial.
-
Participants: Patients with hyperphosphatemia on maintenance hemodialysis.
-
Intervention:
-
Washout Period: Patients discontinued their existing phosphate binders.
-
Randomization: Patients were randomized to receive either this compound or a placebo.
-
Dosing: this compound was initiated at a fixed dose (e.g., 4 or 6 g/day ) and taken orally with meals.
-
-
Outcome Measures:
-
Primary: Change in serum phosphorus level from baseline to the end of the treatment period.
-
Secondary: Changes in serum ferritin, transferrin saturation (TSAT), calcium, and calcium x phosphorus product. Safety and tolerability were assessed through the monitoring of adverse events.
-
-
Monitoring: Serum chemistry, including phosphorus and calcium, was evaluated regularly (e.g., every two weeks) to guide dose titration in some study phases.
Sucroferric Oxyhydroxide: Phase 3, Randomized, Active-Controlled Trial
-
Objective: To assess the efficacy and safety of sucroferric oxyhydroxide compared to sevelamer carbonate for the treatment of hyperphosphatemia in dialysis patients.
-
Study Design: A prospective, multicenter, open-label, randomized, active-controlled, parallel-group study.
-
Participants: Adult patients with CKD on hemodialysis or peritoneal dialysis with hyperphosphatemia.
-
Intervention:
-
Randomization: Patients were randomized to receive either sucroferric oxyhydroxide or sevelamer carbonate.
-
Dosing: Sucroferric oxyhydroxide was initiated at a dose of 1,500 mg/day (3 tablets) and titrated in increments of 500 mg/day as needed to achieve a target serum phosphorus level (≤5.5 mg/dL).
-
-
Outcome Measures:
-
Primary: To demonstrate the non-inferiority of sucroferric oxyhydroxide to sevelamer carbonate in lowering serum phosphorus.
-
Secondary: Assessment of changes in iron parameters (ferritin, TSAT), pill burden, and safety profile.
-
-
Monitoring: Serum phosphorus levels were monitored regularly to guide dose adjustments.
Visualizing Mechanisms and Workflows
Mechanism of Action and Systemic Effects
The following diagram illustrates the distinct mechanisms by which this compound and sucroferric oxyhydroxide bind dietary phosphate in the gastrointestinal tract and their differential effects on systemic iron levels.
Caption: Mechanism of phosphate binding and iron absorption.
Experimental Workflow for a Phosphate Binder Clinical Trial
This diagram outlines the typical workflow of a clinical trial designed to evaluate the efficacy and safety of a new phosphate binder.
References
- 1. Iron-based phosphate binders: do they offer advantages over currently available phosphate binders? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and Safety of this compound on Hyperphosphatemia among Chinese Patients with Chronic Kidney Disease Undergoing Hemodialysis: A Phase III Multicenter Randomized Open-Label Active-Drug-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dose-response and efficacy of this compound to treat hyperphosphatemia in hemodialysis patients: a short-term randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Ferric Citrate and Ferric Pyrophosphate on Iron Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of two iron supplement compounds, ferric citrate and ferric pyrophosphate, on key markers of iron metabolism. The information presented is based on available experimental data from clinical trials to assist researchers and drug development professionals in their understanding of these two agents.
I. Quantitative Data on Iron Metabolism Parameters
The following tables summarize the effects of this compound and ferric pyrophosphate on primary iron metabolism markers. It is important to note that direct head-to-head clinical trial data is limited. The data presented here is compiled from separate studies, and therefore, patient populations and study designs may vary.
Table 1: Effects of this compound on Iron Metabolism in Patients with Non-Dialysis-Dependent Chronic Kidney Disease (NDD-CKD)
| Parameter | Baseline (Mean ± SD) | Change from Baseline (Mean ± SD) | Treatment Duration | Study Population |
| Hemoglobin (g/dL) | 10.5 ± 0.8 | +0.5 ± 1.0 | 12 weeks | NDD-CKD Stages 3-5 |
| Serum Ferritin (ng/mL) | Data not consistently reported across cited studies | Significant increases observed[1][2] | 12-16 weeks | NDD-CKD |
| Transferrin Saturation (TSAT) (%) | 22 ± 7 | +10 | 12 weeks | NDD-CKD Stages 3-5 |
| Serum Phosphate (mg/dL) | 4.5 ± 0.6 | -0.6 | 12 weeks | NDD-CKD Stages 3-5 |
| Intact FGF-23 (pg/mL) | Median: 159 (IQR: 102-289) | Median Change: -54 | 12 weeks | NDD-CKD Stages 3-5 |
Table 2: Effects of Ferric Pyrophosphate Citrate (FPC) on Iron Metabolism in Hemodialysis Patients
| Parameter | Baseline (Mean ± SD) | Change from Baseline (Mean ± SD) | Treatment Duration | Study Population |
| Hemoglobin (g/dL) | Maintained from baseline | -0.4 (Placebo) | Up to 48 weeks | Iron-replete chronic hemodialysis patients |
| Serum Ferritin (µg/L) | Data not consistently reported across cited studies | -69.7 ± 149.3 (-133.1 ± 231.4 for placebo) | Up to 48 weeks | Iron-replete chronic hemodialysis patients |
| Reticulocyte Hemoglobin Content (CHr) (pg) | Data not consistently reported across cited studies | -0.4 (-0.9 for placebo) | Up to 48 weeks | Iron-replete chronic hemodialysis patients |
II. Experimental Protocols
The following are generalized methodologies for the key experiments cited in the studies reviewed for this guide. For specific details, it is recommended to consult the original publications.
Measurement of Iron Metabolism Markers
Objective: To quantify key indicators of iron status in serum or plasma.
Protocol:
-
Sample Collection: Whole blood samples are collected from participants at baseline and at specified time points throughout the study. Samples are then processed to obtain serum or plasma, which is stored at -80°C until analysis.
-
Serum Iron and Total Iron-Binding Capacity (TIBC): Serum iron concentration is typically measured using a colorimetric assay. TIBC is also determined, often by measuring the amount of additional iron that can be bound. Transferrin saturation (TSAT) is then calculated as (serum iron / TIBC) x 100%.
-
Serum Ferritin: Serum ferritin levels are measured using immunoassays, such as enzyme-linked immunosorbent assay (ELISA) or chemiluminescence immunoassay.[3] These assays utilize antibodies specific to ferritin.
-
Hemoglobin: Hemoglobin concentration is determined using an automated hematology analyzer.
-
Hepcidin: Serum or plasma hepcidin levels can be measured using competitive ELISA or mass spectrometry-based assays.[4]
-
Fibroblast Growth Factor 23 (FGF23): Intact FGF23 (iFGF23) and C-terminal FGF23 (cFGF23) are typically measured using specific two-site ELISA kits.
III. Signaling Pathways and Mechanisms of Action
Iron Absorption and Systemic Regulation
The regulation of iron in the body is a complex process. The following diagram illustrates the key pathways involved and the potential points of action for this compound and ferric pyrophosphate.
Caption: Overview of intestinal iron absorption and systemic regulation by hepcidin and FGF23.
Experimental Workflow for a Comparative Clinical Trial
The following diagram outlines a typical workflow for a clinical trial comparing two iron supplementation therapies.
Caption: A generalized workflow for a randomized controlled trial comparing two iron therapies.
IV. Discussion
This compound: this compound is an orally administered iron-based phosphate binder. In patients with CKD, it serves a dual purpose by controlling hyperphosphatemia and treating iron deficiency anemia.[1] Studies have shown that this compound effectively increases hemoglobin, serum ferritin, and transferrin saturation. Furthermore, it has been observed to reduce levels of FGF23, a hormone implicated in cardiovascular complications in CKD. The absorption of iron from this compound occurs in the gastrointestinal tract.
Ferric Pyrophosphate Citrate (FPC): Ferric pyrophosphate citrate is a soluble iron salt that can be administered intravenously or via dialysate for hemodialysis patients. This route of administration bypasses the gastrointestinal tract, which can be advantageous in patients with absorption issues or intolerance to oral iron. FPC is designed to donate iron directly to transferrin, the body's iron transport protein. Clinical trials in hemodialysis patients have demonstrated that FPC maintains hemoglobin levels and iron balance without significantly increasing iron stores (as indicated by serum ferritin).
Comparative Insights:
While a direct, large-scale comparative trial is lacking, some inferences can be drawn. This compound's oral administration is a key advantage in non-dialysis patients. Its dual action as a phosphate binder and iron supplement is particularly beneficial in the CKD population. Ferric pyrophosphate citrate, on the other hand, offers a parenteral route of administration that ensures iron delivery in hemodialysis patients, a population with ongoing iron losses.
The impact on iron storage markers may also differ. While both aim to improve iron availability for erythropoiesis, the parenteral administration of FPC appears to maintain iron balance without a substantial increase in ferritin levels, which can be a marker of inflammation.
V. Conclusion
Both this compound and ferric pyrophosphate are effective in managing iron deficiency, particularly in the context of chronic kidney disease. The choice between these agents is largely dependent on the patient population, the presence of hyperphosphatemia, and the preferred route of administration. This compound offers a convenient oral option with the dual benefit of phosphate binding, while ferric pyrophosphate provides a reliable parenteral route for hemodialysis patients. Further head-to-head clinical trials are warranted to provide a more definitive comparison of their effects on iron metabolism and long-term clinical outcomes.
References
- 1. This compound for Chronic Kidney Disease · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 2. Frontiers | this compound for the treatment of hyperphosphatemia and iron deficiency anaemia in patients with NDD-CKD: a systematic review and meta-analysis [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
A comparative study on the bioavailability of different forms of oral iron including ferric citrate
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the comparative bioavailability of various oral iron supplements, with a special emphasis on ferric citrate. This document provides a synthesis of available data, detailed experimental methodologies, and visual representations of key biological pathways and study designs.
The landscape of oral iron supplementation is diverse, with numerous formulations available, each possessing distinct physicochemical properties that influence their absorption and systemic bioavailability. This guide offers a comparative analysis of common oral iron preparations, including ferrous sulfate, ferrous gluconate, ferrous fumarate, and iron polymaltose complex, alongside a detailed examination of this compound. The objective is to provide a clear, data-driven comparison to inform research and development in the field of iron deficiency anemia treatment.
Comparative Bioavailability of Oral Iron Formulations
The bioavailability of oral iron is a critical determinant of its efficacy. It is influenced by the form of iron (ferrous vs. ferric), the salt it is complexed with, and various physiological factors. Generally, ferrous (Fe2+) salts are considered to have higher bioavailability than ferric (Fe3+) salts because ferric iron must be reduced to ferrous iron before it can be absorbed by the enterocytes in the small intestine[1][2].
| Iron Formulation | Iron State | Elemental Iron Content (Approx.) | Key Bioavailability & Efficacy Findings | Common Adverse Effects |
| This compound | Ferric (Fe3+) | 21% | In patients with chronic kidney disease (CKD), this compound has been shown to effectively increase iron stores[3]. Some studies suggest its efficacy in raising hemoglobin is comparable to ferrous sulfate in certain populations, though bioavailability is generally considered lower than ferrous salts[1][2]. | Gastrointestinal side effects such as diarrhea, constipation, and abdominal pain. |
| Ferrous Sulfate | Ferrous (Fe2+) | 20% | Considered the "gold standard" for oral iron therapy due to its high bioavailability and extensive clinical data supporting its efficacy in treating iron deficiency anemia. It demonstrates a rapid increase in serum iron levels. | High incidence of gastrointestinal side effects, including nausea, constipation, and epigastric pain, which can lead to poor patient compliance. |
| Ferrous Gluconate | Ferrous (Fe2+) | 12% | Generally well-absorbed, with bioavailability considered comparable to or slightly less than ferrous sulfate. | Gastrointestinal side effects are common, similar to other ferrous salts, though some studies suggest it may be slightly better tolerated than ferrous sulfate. |
| Ferrous Fumarate | Ferrous (Fe2+) | 33% | Has a high elemental iron content and is effectively absorbed. Its bioavailability is considered comparable to ferrous sulfate. | Gastrointestinal side effects are a significant concern, similar to ferrous sulfate. |
| Iron Polymaltose Complex (IPC) | Ferric (Fe3+) | Varies | Bioavailability is debated. Some studies suggest it is comparable to ferrous sulfate, particularly in the presence of food, while others report lower efficacy in raising hemoglobin levels. It is purported to have a better safety profile due to a slower, more controlled iron release. | Generally considered to have a better gastrointestinal tolerability profile compared to ferrous salts, with a lower incidence of nausea and constipation. |
Note: The data presented is a synthesis from multiple sources and direct head-to-head comparisons in a single study are limited. Bioavailability can be influenced by the patient's iron status, food intake, and the specific formulation of the supplement.
Experimental Protocols
Accurate assessment of iron bioavailability is crucial for the development and comparison of oral iron supplements. Below are detailed methodologies for key in vivo and in vitro experiments.
In Vivo Human Bioavailability Study (Cross-over Design)
A randomized, cross-over study is a robust design for comparing the bioavailability of different oral iron formulations.
1. Study Population: Healthy adult volunteers with normal to borderline iron stores (e.g., serum ferritin 15-50 µg/L). Exclusion criteria would include anemia, gastrointestinal disorders, and use of medications that affect iron absorption.
2. Study Design: A four-way crossover design where each participant receives a single dose of each of the four iron preparations (e.g., this compound, ferrous sulfate, ferrous gluconate, and iron polymaltose complex) in a randomized order, separated by a washout period of at least 14 days.
3. Investigational Products: Standardized single doses of each iron formulation, providing an equivalent amount of elemental iron (e.g., 100 mg).
4. Blood Sampling:
- Baseline: A blood sample is taken before the administration of the iron supplement.
- Post-dose: Serial blood samples are collected at specific time points (e.g., 0.5, 1, 2, 3, 4, 6, 8, 12, and 24 hours) after ingestion.
5. Analytical Method: Serum iron concentrations are measured using a validated method, such as atomic absorption spectrophotometry or inductively coupled plasma mass spectrometry (ICP-MS).
6. Pharmacokinetic Analysis: The primary pharmacokinetic parameters to be determined from the serum iron concentration-time data are:
- Area Under the Curve (AUC): Calculated using the trapezoidal rule, representing the total systemic exposure to iron.
- Maximum Concentration (Cmax): The highest observed serum iron concentration.
- Time to Maximum Concentration (Tmax): The time at which Cmax is reached.
7. Statistical Analysis: The pharmacokinetic parameters for each formulation are compared using analysis of variance (ANOVA) for a crossover design.
Caption: Workflow for a four-way crossover in vivo iron bioavailability study.
In Vitro Iron Absorption using Caco-2 Cell Model
The Caco-2 cell line, a human colon adenocarcinoma cell line that differentiates into enterocyte-like cells, is a widely used in vitro model to predict intestinal iron absorption.
1. Caco-2 Cell Culture:
- Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21 days to allow for differentiation into a polarized monolayer with tight junctions, mimicking the intestinal barrier.
- The integrity of the cell monolayer is assessed by measuring the transepithelial electrical resistance (TEER).
2. In Vitro Digestion:
- The oral iron formulations are subjected to a simulated two-stage in vitro digestion process.
- Gastric Phase: The formulation is incubated with pepsin at pH 2.0 to simulate stomach digestion.
- Intestinal Phase: The pH is adjusted to 7.0, and a mixture of pancreatin and bile salts is added to simulate small intestine digestion.
3. Caco-2 Cell Exposure:
- The digested iron samples are applied to the apical side of the differentiated Caco-2 cell monolayers.
- The cells are incubated for a defined period (e.g., 2 hours) at 37°C.
4. Quantification of Iron Uptake:
- After incubation, the cells are washed to remove any unabsorbed iron.
- The cells are then lysed, and the intracellular iron content is measured using atomic absorption spectrophotometry or a colorimetric assay.
- Alternatively, ferritin formation within the Caco-2 cells can be quantified by ELISA as an indicator of iron uptake.
5. Data Analysis: The amount of iron absorbed by the Caco-2 cells from each formulation is compared to that of a reference standard, typically ferrous sulfate.
Signaling Pathway of Intestinal Iron Absorption
The absorption of dietary iron in the small intestine is a tightly regulated process involving several key proteins. The following diagram illustrates the primary pathway for non-heme iron absorption.
Caption: Key steps in the absorption of non-heme iron by intestinal enterocytes.
References
- 1. Ferrous versus Ferric Oral Iron Formulations for the Treatment of Iron Deficiency: A Clinical Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative evaluation of different oral iron salts in the management of iron deficiency anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oral iron supplementation: new formulations, old questions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Ferric Citrate Versus Non-Iron-Based Phosphate Binders
In the management of hyperphosphatemia, a common and serious complication of chronic kidney disease (CKD), oral phosphate binders are a cornerstone of therapy. These agents work within the gastrointestinal tract to bind dietary phosphate, preventing its absorption into the bloodstream. Historically, phosphate binders have been categorized as calcium-based (e.g., calcium acetate) and non-calcium-based, non-iron-based polymer binders (e.g., sevelamer carbonate). The emergence of iron-based binders, notably ferric citrate, has introduced a new therapeutic class with a dual mechanism of action that addresses both hyperphosphatemia and the iron deficiency anemia frequently seen in CKD patients.[1][2]
This guide provides an objective comparison of the efficacy of this compound against non-iron-based phosphate binders, supported by data from key clinical trials and detailed experimental methodologies.
Mechanism of Action
The fundamental difference between this compound and non-iron-based binders lies in their chemical composition and subsequent physiological effects.
-
This compound : As an iron-based binder, this compound dissociates in the gastrointestinal tract. The ferric iron (Fe³⁺) binds to dietary phosphate to form insoluble ferric phosphate, which is then excreted in the feces.[1][3][4] Concurrently, some of the iron from this compound can be absorbed systemically, contributing to the body's iron stores and aiding in the management of anemia.
-
Non-Iron-Based Binders :
-
Calcium-Based Binders (e.g., Calcium Acetate) : These agents use calcium to bind dietary phosphate, forming insoluble calcium phosphate. A significant concern with this class is the potential for calcium loading, which may lead to hypercalcemia and contribute to vascular calcification.
-
Non-Calcium, Non-Iron-Based Binders (e.g., Sevelamer Carbonate) : Sevelamer is a non-absorbable polymer that binds phosphate through ion exchange in the gut. It is calcium-free, avoiding the risk of hypercalcemia associated with calcium-based binders.
-
References
Ferric Citrate: A Comparative Analysis of its Impact on Hemoglobin and Ferritin Levels in Iron Deficiency Anemia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-study comparison of ferric citrate's efficacy in managing iron deficiency anemia, with a specific focus on its impact on hemoglobin and ferritin levels. The information presented is collated from a range of clinical trials and meta-analyses, offering a valuable resource for researchers, scientists, and professionals involved in drug development.
Mechanism of Action and Iron Metabolism
This compound is an iron-based phosphate binder that serves a dual purpose: it controls serum phosphorus levels in patients with chronic kidney disease (CKD) and treats iron deficiency anemia.[1] Upon oral administration, this compound dissociates in the gastrointestinal tract. The ferric iron binds to dietary phosphate, forming insoluble ferric phosphate, which is then excreted in the feces.[2][3] This process reduces the absorption of phosphate.
Simultaneously, a portion of the ferric iron is reduced to ferrous iron by duodenal cytochrome B (DCYTB) and then absorbed into the bloodstream via the divalent metal transporter 1 (DMT1).[4][5] Once in circulation, ferrous iron is oxidized back to ferric iron and binds to transferrin, the primary iron transport protein. Transferrin delivers iron to the bone marrow, where it is incorporated into hemoglobin for the production of red blood cells. Excess iron is stored in the form of ferritin.
Comparative Efficacy: this compound vs. Placebo and Active Comparators
Clinical studies have consistently demonstrated the efficacy of this compound in improving hematological parameters in patients with iron deficiency anemia, particularly in the context of CKD.
This compound vs. Placebo
In a randomized, double-blind, placebo-controlled trial involving patients with non-dialysis-dependent CKD (NDD-CKD), this compound treatment for 12 weeks resulted in significant increases in hemoglobin and ferritin levels compared to placebo. Specifically, hemoglobin levels increased from a mean of 10.5 g/dL to 11.0 g/dL in the this compound group, while no significant change was observed in the placebo group. Another phase III study showed that a significantly higher proportion of patients receiving this compound achieved a hemoglobin increase of ≥1.0 g/dL compared to placebo (52.1% vs. 19.1%). A meta-analysis of randomized clinical trials further confirmed that this compound significantly improves hemoglobin and serum ferritin levels compared to placebo.
| Study | Patient Population | Treatment Duration | This compound (Mean Change) | Placebo (Mean Change) |
| Block et al. (2015) | NDD-CKD | 12 weeks | Hemoglobin: +0.5 g/dL | No significant change |
| Fishbane et al. (2017) | NDD-CKD | 16 weeks | Hemoglobin: +0.84 g/dL | - |
| Meta-analysis | CKD | Varied | Hemoglobin: +0.39 g/dL | - |
| Meta-analysis | CKD | Varied | Ferritin: +79.78 ng/mL | - |
This compound vs. Active Comparators
This compound has also been compared to other oral iron preparations, such as ferrous sulfate and sodium ferrous citrate.
A randomized trial comparing this compound with ferrous sulfate in patients with moderate to severe CKD and iron deficiency found that this compound led to a greater increase in transferrin saturation (TSAT) and serum ferritin over 12 weeks. However, there was no significant between-group difference in the mean change in hemoglobin.
In a phase 3 non-inferiority study in Japanese patients with iron deficiency anemia, this compound (at both 500 mg/day and 1000 mg/day) was found to be non-inferior to sodium ferrous citrate (100 mg/day) in terms of the change in hemoglobin concentration at week 7.
A prospective clinical study in patients with chronic heart failure and iron deficiency anemia demonstrated that this compound hydrate significantly increased hemoglobin, serum iron, TSAT, and ferritin levels.
| Study | Comparator | Patient Population | Treatment Duration | This compound Outcome | Comparator Outcome |
| Francis et al. (2020) | Ferrous Sulfate | Moderate to severe CKD | 12 weeks | Greater increase in TSAT and Ferritin | - |
| Akizawa et al. (2020) | Sodium Ferrous Citrate | Iron Deficiency Anemia | 7 weeks | Non-inferior in Hemoglobin increase (at 500mg/day and 1000mg/day) | - |
| Onishi et al. (2025) | - | Chronic Heart Failure with IDA | Up to 6 months | Significant increase in Hemoglobin, Serum Iron, TSAT, and Ferritin | - |
Experimental Protocols: A Representative Clinical Trial Workflow
The design of clinical trials evaluating this compound for iron deficiency anemia typically follows a structured workflow to ensure robust and reliable data collection.
A typical protocol involves the following key stages:
-
Screening and Baseline: Potential participants undergo screening to assess their eligibility based on inclusion and exclusion criteria, which often include specific hemoglobin, ferritin, and transferrin saturation levels. Baseline demographic, clinical, and laboratory data are collected.
-
Randomization: Eligible patients are randomly assigned to receive either this compound or a control (placebo or an active comparator). This process is often double-blinded to minimize bias.
-
Treatment Period: Patients receive the assigned treatment for a predefined duration, which can range from several weeks to months. Adherence to the treatment regimen is monitored throughout this period.
-
Follow-up and Monitoring: Regular follow-up visits are scheduled to assess safety and efficacy. Key laboratory parameters, including complete blood count (hemoglobin, hematocrit), iron studies (ferritin, serum iron, TSAT), and serum phosphate, are measured at specified intervals. Adverse events are also recorded.
Conclusion
This compound has demonstrated its efficacy in increasing both hemoglobin and ferritin levels in patients with iron deficiency anemia, particularly in the challenging population of individuals with chronic kidney disease. Comparative studies against placebo and other oral iron formulations have established its role as a valuable therapeutic option. The dual mechanism of action, addressing both iron deficiency and hyperphosphatemia, makes it a unique treatment for patients with CKD. Researchers and clinicians can utilize the data presented in this guide to inform their work in developing and optimizing treatments for iron deficiency anemia.
References
Replicating Clinical Trial Findings of Ferric Citrate in a Controlled Laboratory Setting: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ferric citrate with other phosphate binders, supported by clinical trial data and detailed experimental protocols for replicating key findings in a laboratory setting. The information is intended to assist researchers in designing and executing preclinical studies to further investigate the mechanisms and efficacy of this compound and related compounds.
I. Clinical Performance of this compound: A Comparative Overview
This compound is an iron-based phosphate binder approved for the control of serum phosphorus levels in adult patients with chronic kidney disease (CKD) on dialysis and for the treatment of iron deficiency anemia in adult patients with non-dialysis-dependent CKD.[1][2][3] Its dual mechanism of action, combining phosphate binding in the gastrointestinal tract with systemic iron absorption, distinguishes it from other phosphate binders.
Quantitative Comparison of Clinical Trial Data
The following tables summarize the efficacy of this compound in comparison to placebo and other commonly used phosphate binders.
Table 1: Efficacy of this compound in Controlling Serum Phosphorus
| Treatment Comparison | Change in Serum Phosphorus (mg/dL) | Key Findings |
| This compound vs. Placebo | This compound: -1.76[4][5] | This compound significantly reduces serum phosphorus levels compared to placebo. |
| This compound vs. Active Controls (Sevelamer Carbonate, Calcium Acetate, Lanthanum Carbonate) | No significant difference (MD -0.09) | This compound demonstrates comparable efficacy in lowering serum phosphorus to other widely used phosphate binders. |
Table 2: Efficacy of this compound in Managing Iron Deficiency Anemia
| Treatment Comparison | Change in Hemoglobin (g/dL) | Change in Ferritin (ng/mL) | Change in Transferrin Saturation (TSAT) (%) |
| This compound vs. Placebo | This compound: +0.39 | Significantly increased | Significantly increased |
| This compound vs. Active Controls (Sevelamer Carbonate, Calcium Acetate) | This compound: +0.43 | This compound: Increased to 899 ± 488; Active Control: 628 ± 367 | This compound: Increased to 39% ± 17%; Active Control: 30% ± 12% |
Table 3: Effect of this compound on Fibroblast Growth Factor 23 (FGF23)
| Treatment Comparison | Change in FGF23 Levels | Key Findings |
| This compound vs. Lanthanum Carbonate | Significant decrease with this compound | This compound was more effective at reducing FGF23 levels, potentially due to its dual effect on phosphate and iron. |
II. Experimental Protocols for Laboratory Replication
This section provides detailed methodologies for key experiments to replicate the clinical findings of this compound in a controlled laboratory setting.
In Vitro Phosphate Binding Capacity Assay
This assay determines the phosphate binding capacity of a compound in a simulated gastrointestinal environment.
Objective: To quantify and compare the phosphate binding efficacy of this compound and other phosphate binders at varying pH and phosphate concentrations.
Methodology:
-
Prepare Simulated Gastric and Intestinal Fluids:
-
Simulated Gastric Fluid (SGF): pH 3.0
-
Simulated Intestinal Fluid (SIF): pH 6.0
-
-
Prepare Phosphate Solutions: Create solutions with varying phosphate concentrations (e.g., 10, 15, and 20 mM) in both SGF and SIF.
-
Incubation:
-
Add a standardized amount (e.g., 67 mg) of the phosphate binder (this compound, sevelamer carbonate, calcium acetate, lanthanum carbonate) to a defined volume (e.g., 25 mL) of each phosphate solution.
-
Incubate at 37°C with continuous stirring for a set duration (e.g., 6 hours).
-
-
Sample Analysis:
-
At predetermined time points, collect aliquots of the supernatant.
-
Measure the unbound phosphate concentration using a colorimetric phosphate assay kit.
-
-
Calculate Binding Capacity: Determine the amount of phosphate bound per gram of the binder.
Caco-2 Cell Model for Iron Uptake
This in vitro model assesses the intestinal absorption of iron from different formulations.
Objective: To evaluate the bioavailability of iron from this compound.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable supports until they differentiate into a polarized monolayer resembling the intestinal epithelium.
-
Iron Treatment:
-
Prepare solutions of this compound and a control iron source (e.g., ferrous sulfate) in cell culture medium.
-
Apply the iron solutions to the apical side of the Caco-2 cell monolayers.
-
-
Incubation: Incubate the cells for a specified period (e.g., 2-24 hours) to allow for iron uptake.
-
Quantify Iron Uptake:
-
Lyse the cells to release intracellular contents.
-
Measure the intracellular ferritin concentration using a ferritin ELISA kit, as ferritin levels correlate with iron uptake.
-
Murine Model of Chronic Kidney Disease (Col4a3 Knockout Mouse)
This in vivo model allows for the investigation of the therapeutic effects of this compound on CKD progression and its associated complications.
Objective: To evaluate the efficacy of this compound in managing hyperphosphatemia, anemia, and other CKD-related parameters in a preclinical model.
Methodology:
-
Animal Model: Utilize Col4a3 knockout mice, which spontaneously develop progressive kidney disease, proteinuria, and renal failure, mimicking human Alport syndrome.
-
CKD Induction and Monitoring:
-
The disease progresses naturally in these mice, with significant renal fibrosis typically observed by 12 weeks of age.
-
Monitor disease progression by measuring blood urea nitrogen (BUN), serum creatinine, and proteinuria at regular intervals.
-
-
Treatment Protocol:
-
At an early stage of the disease (e.g., 4-6 weeks of age), divide the mice into treatment and control groups.
-
Administer this compound orally, mixed with the chow, to the treatment group. The control group receives a standard diet.
-
-
Efficacy Assessment:
-
After a defined treatment period (e.g., 6-8 weeks), collect blood and tissue samples.
-
Measure the following parameters:
-
Serum Phosphate: Using a colorimetric assay kit.
-
Hemoglobin: Using a hemoglobin assay kit or spectrophotometric method.
-
Serum Ferritin and TSAT: Using ELISA kits.
-
Serum FGF23: Using an ELISA kit.
-
Renal Histology: To assess the extent of kidney injury and fibrosis.
-
-
III. Visualizing Mechanisms and Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and the experimental workflows for its evaluation.
Figure 1. Mechanism of action of this compound.
Figure 2. Experimental workflow for laboratory replication.
Figure 3. Signaling pathway of this compound's dual action.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. tandfonline.com [tandfonline.com]
- 5. This compound for the treatment of hyperphosphatemia and anemia in patients with chronic kidney disease: a meta-analysis of randomized clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Ferric Citrate and Ferric Ammonium Citrate in Cell Culture Applications
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate iron supplement is a critical consideration in cell culture, particularly in the development of serum-free and chemically defined media for the production of biologics. Iron is an essential micronutrient for cellular proliferation and metabolism. This guide provides an objective comparison of two commonly used iron supplements, ferric citrate and ferric ammonium citrate, with a focus on their impact on cell culture performance, supported by experimental data and detailed protocols.
Executive Summary
Both this compound and ferric ammonium citrate serve as effective sources of iron in cell culture, often used as alternatives to transferrin. While chemically similar, their performance in cell culture can differ significantly. Recent studies have revealed that these differences are often not due to the iron citrate compounds themselves, but rather to the presence of trace metal impurities. This guide will delve into the nuances of these two iron sources, providing a comprehensive overview to aid in the selection and optimization of cell culture media.
Chemical and Physical Properties
| Property | This compound | Ferric Ammonium Citrate |
| Chemical Formula | C₆H₅FeO₇ | C₆H₅FeO₇·(NH₄)ₓ |
| Molecular Weight | 244.94 g/mol | Variable |
| Appearance | Reddish-brown or yellow powder | Brown or green crystals/powder |
| Solubility in Water | Sparingly soluble | Highly soluble[1][2] |
Impact on Cell Culture Performance: The Critical Role of Impurities
A pivotal study directly comparing this compound (FC) and ferric ammonium citrate (FAC) in Chinese Hamster Ovary (CHO) cell culture revealed significant differences in cell line performance and monoclonal antibody (mAb) glycosylation patterns.[3][4][5] However, the study concluded that the ammonium component of FAC was not responsible for these variations.
Instead, analysis using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) identified varying levels of trace element impurities in the iron sources. It was discovered that a manganese impurity, rather than the iron compound itself, was the root cause for enhanced cell growth, increased titer, prolonged viability, and altered glycosylation levels. A subsequent study by the same research group in a different cell culture medium found that copper impurities in FAC were responsible for improved cell performance.
These findings underscore the critical importance of raw material quality and the potential for trace element impurities to significantly impact experimental outcomes. When comparing iron sources, it is crucial to consider the potential confounding effects of these impurities. The use of low-impurity iron raw materials is recommended to ensure consistent and reproducible cell culture processes.
Quantitative Data Summary
The following table summarizes the comparative effects observed in CHO cell culture when using standard-grade this compound versus ferric ammonium citrate, highlighting the impact of impurities.
| Parameter | This compound (Lower Impurities) | Ferric Ammonium Citrate (Higher Mn Impurity) | Key Findings | Reference |
| Peak Viable Cell Density (VCD) | Lower | Higher | The higher VCD was attributed to the presence of manganese in the FAC source. | |
| Monoclonal Antibody (mAb) Titer | Lower | Higher | Increased titer correlated with the manganese impurity in FAC. | |
| Cell Viability | Shorter duration | Prolonged | Manganese impurity was shown to extend the viability of the cell culture. | |
| mAb Glycosylation | Baseline | Altered (e.g., changes in galactosylation) | Manganese is a known cofactor for enzymes in the glycosylation pathway, and its presence as an impurity altered the glycosylation profile of the produced mAb. |
Experimental Protocols
Protocol 1: Comparison of Iron Sources in a Fed-Batch CHO Cell Culture
This protocol outlines a general procedure for comparing the effects of this compound and ferric ammonium citrate on CHO cell growth, viability, and productivity in a fed-batch culture system.
1. Cell Line and Media:
- Use a well-characterized CHO cell line producing a monoclonal antibody.
- Utilize a chemically defined basal medium and feed that is deficient in iron. This allows for the specific evaluation of the supplemented iron sources.
2. Preparation of Iron Stock Solutions:
- Prepare sterile stock solutions of this compound and ferric ammonium citrate at a concentration of 100 mM in water for cell culture. Note that this compound may require gentle heating to fully dissolve.
- For a thorough investigation, it is highly recommended to analyze the trace element profile of each iron source using ICP-MS.
- Consider using certified low-impurity iron sources for comparison.
3. Fed-Batch Culture Setup:
- Perform experiments in shake tubes or benchtop bioreactors.
- Inoculate cultures at a seeding density of 0.3 x 10⁶ cells/mL in the iron-deficient basal medium.
- Supplement the cultures with either this compound or ferric ammonium citrate to a final concentration of 100 µM. Include an iron-deficient culture as a negative control.
- Maintain cultures at 37°C, 5% CO₂, and 85% humidity with appropriate agitation.
- Initiate a feeding strategy on day 3, adding a pre-determined volume of the feed solution daily.
4. Monitoring and Sampling:
- Collect samples daily to monitor viable cell density (VCD) and viability using an automated cell counter (e.g., Vi-CELL) or flow cytometry.
- Centrifuge the samples to pellet the cells and collect the supernatant for titer and metabolite analysis.
5. Titer and Glycosylation Analysis:
- Determine the mAb concentration (titer) in the supernatant using Protein A HPLC or other suitable methods.
- At the end of the culture, purify the mAb from the supernatant using Protein A affinity chromatography.
- Analyze the glycosylation profile of the purified mAb using methods such as HILIC-UPLC, mass spectrometry, or capillary electrophoresis.
Protocol 2: Assessment of Cell Viability and Cytotoxicity
This protocol can be used to determine the cytotoxic effects of different concentrations of this compound and ferric ammonium citrate.
1. Cell Plating:
- Seed cells (e.g., CHO, HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to attach overnight.
2. Treatment:
- Prepare serial dilutions of this compound and ferric ammonium citrate in the cell culture medium.
- Replace the medium in the wells with the medium containing different concentrations of the iron supplements. Include a vehicle-only control.
3. Incubation:
- Incubate the plate for 24 to 48 hours at 37°C and 5% CO₂.
4. Viability Assay:
- Assess cell viability using a colorimetric assay such as MTT, XTT, or WST-1, or by using a trypan blue exclusion assay with an automated cell counter.
Visualizations
Experimental Workflow
Caption: Experimental workflow for comparing iron sources in CHO cell culture.
Signaling Pathway: Transferrin-Independent Iron Uptake and Export
Caption: Transferrin-independent iron uptake and export pathway.
Conclusion
The choice between this compound and ferric ammonium citrate for cell culture applications is not straightforward. While ferric ammonium citrate offers superior solubility, the performance of both compounds can be significantly influenced by trace metal impurities. The evidence strongly suggests that observed differences in cell growth, productivity, and product quality are often attributable to contaminants like manganese and copper rather than the iron sources themselves.
For researchers and drug development professionals, this highlights the necessity of sourcing high-purity, well-characterized raw materials. When developing or optimizing a cell culture medium, it is advisable to:
-
Analyze Raw Materials: Use techniques like ICP-MS to characterize the trace element profile of any new lot of iron supplement.
-
Use Low-Impurity Sources: Whenever possible, utilize certified low-impurity grades of this compound or ferric ammonium citrate to minimize process variability.
-
Optimize Trace Elements: Recognize that trace elements like manganese and copper can have beneficial effects on cell culture performance and may need to be optimized as separate components in the medium formulation.
By understanding the critical role of impurities, scientists can make more informed decisions in media development, leading to more robust, reproducible, and productive cell culture processes.
References
- 1. researchgate.net [researchgate.net]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Antibody Glycosylation Analysis - Creative Proteomics [creative-proteomics.com]
- 5. Impact of iron raw materials and their impurities on CHO metabolism and recombinant protein product quality - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Ferric Citrate: A Guide for Laboratory Professionals
The proper disposal of ferric citrate is crucial for maintaining laboratory safety and ensuring environmental compliance. While generally not classified as a hazardous substance for transport, it is categorized as a skin and eye irritant, necessitating careful handling and disposal procedures.[1][2][3] Adherence to local and national regulations is paramount for all waste disposal.[4][5]
Key Safety and Handling Information
Before handling this compound, it is essential to be aware of its properties and associated hazards. This information directly informs disposal protocols.
| Property/Regulation | Classification/Guideline | Reference |
| GHS Hazard Classification | Skin Irritation (Category 2), Serious Eye Irritation (Category 2A), May cause respiratory irritation (Category 3) | |
| Signal Word | Warning | |
| Environmental Hazards | Not classified as an environmentally hazardous substance under transport regulations. However, the product should not be allowed to enter drains or water sources. | |
| Transport Regulations (UN) | Not classified as a hazardous material for transport. | |
| Incompatibilities | Strong acids, strong bases, and oxidizing agents. | |
| Personal Protective Equipment | Wear protective gloves, clothing, eye protection, and face protection during handling and cleanup. |
Step-by-Step Disposal Procedures
The following steps provide a clear guide for the safe disposal of this compound in a laboratory setting. This process covers both unused product and material from spill cleanups.
Personal Protective Equipment (PPE)
Before beginning any disposal or cleanup process, equip yourself with the appropriate PPE:
-
Gloves: Nitrile rubber gloves are recommended.
-
Eye Protection: Safety glasses with side shields, chemical goggles, or a face shield.
-
Protective Clothing: A standard lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: In case of insufficient ventilation or significant dust generation, use suitable respiratory equipment.
Disposal of Unused or Surplus this compound
For this compound that is expired, non-recyclable, or no longer needed:
-
Containment: Keep the chemical in its original or a suitable, clearly labeled, and tightly closed container.
-
Licensed Disposal: The primary and recommended method of disposal is to contact a licensed professional waste disposal company. Offer surplus and non-recyclable solutions to the licensed company.
-
Regulatory Compliance: Ensure that the disposal method complies with all local, state, and federal environmental regulations.
Managing Spills and Contaminated Materials
In the event of a spill, follow these procedures for containment and cleanup:
-
Ensure Ventilation: Make sure the area is well-ventilated.
-
Avoid Dust Generation: Take care to minimize the formation of dust clouds during cleanup. Do not use compressed air for cleaning.
-
Contain the Spill: For larger spills, cover drains to prevent the product from entering waterways.
-
Cleanup:
-
Small Spills: Carefully sweep or shovel the solid material into a suitable, closed, and clearly labeled container for disposal.
-
Large Spills: Cover the spilled material with an inert, non-combustible absorbent material before collecting it into a disposal container.
-
-
Final Cleaning: After the solid material has been removed, clean the affected area by spreading water on the contaminated surface.
-
Disposal of Cleanup Waste: Treat all contaminated materials (absorbents, PPE, etc.) and the collected this compound as waste. Dispose of it through a licensed disposal company, following the same procedure as for unused product.
Disposal of Contaminated Packaging
Empty containers and packaging that held this compound should be disposed of in the same manner as the unused product. Ensure they are securely closed and properly labeled before collection by a waste disposal service.
Disposal Workflow
The following diagram illustrates the decision-making process and necessary actions for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Logistics for Handling Ferric Citrate
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical reagents is paramount. This document provides immediate, essential safety and logistical information for handling ferric citrate, including procedural guidance for its use and disposal in a laboratory setting.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, particularly in its powdered form, appropriate personal protective equipment and engineering controls are crucial to minimize exposure and ensure safety.
| Control Type | Specification | Rationale |
| Engineering Controls | Use in a well-ventilated area. Local exhaust ventilation or process enclosures are recommended where dust may be generated.[1][2] | To control airborne dust levels and keep them below recommended exposure limits.[1][2] |
| Eye/Face Protection | Tightly fitting safety goggles or safety glasses with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3] | Protects eyes from dust particles which can cause serious irritation. |
| Skin Protection | Handle with impervious gloves, such as nitrile rubber. A lab coat or synthetic apron should be worn. | Prevents skin contact which can cause irritation. |
| Respiratory Protection | Generally not required with adequate ventilation. If dust is generated and exposure limits are exceeded, a NIOSH-approved N95 or P1 dust mask should be used. | Protects the respiratory tract from irritation that may be caused by inhaling dust. |
Safe Handling and Storage Procedures
Proper handling and storage are essential to maintain the stability of this compound and prevent accidents.
Handling:
-
Avoid the formation of dust.
-
Wash hands thoroughly after handling the product.
-
Do not eat, drink, or smoke in the work area.
-
Ground all equipment containing the material to prevent static discharge.
Storage:
-
Keep the container tightly closed in a dry, cool, and well-ventilated place.
-
This compound is light-sensitive and should be stored in light-resistant containers.
-
Store away from incompatible materials such as strong oxidizing agents.
Spill and Disposal Management
In the event of a spill or for routine disposal, the following procedures should be followed.
Spill Response:
-
Small Spills: Use appropriate tools to sweep up the solid material and place it in a suitable container for waste disposal. Clean the spill area by spreading water on the contaminated surface and dispose of the cleaning materials according to local regulations.
-
Large Spills: Use a shovel to place the material into a convenient waste disposal container.
-
General Precautions: Avoid breathing dust and ensure adequate ventilation. Evacuate unnecessary personnel from the area.
Disposal Plan:
-
Dispose of surplus and non-recyclable this compound through a licensed disposal company.
-
Contaminated packaging should be disposed of as unused product.
-
Do not allow the product to enter drains. Waste must be disposed of in accordance with federal, state, and local environmental control regulations.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. |
| Skin Contact | Wash the affected area with soap and plenty of water. Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek medical attention if irritation persists. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. If large quantities are swallowed, seek immediate medical attention. |
Experimental Protocols and Signaling Pathways
This compound is a chemical compound used in various laboratory and industrial applications, including as a nutrient supplement in cell culture media and in bacteriology. As a simple iron salt, it does not have associated complex biological signaling pathways in the same manner as a therapeutic drug molecule. Therefore, diagrams of signaling pathways are not applicable to this substance.
Similarly, specific "experimental protocols" for this compound are highly dependent on the particular application (e.g., media preparation, chemical synthesis). Researchers should consult their specific experimental procedures for detailed methodologies. The information provided here focuses on the safe handling of the chemical itself, which is a prerequisite for any experimental work.
Workflow for Safe Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
